2-bromo-1-(quinolin-6-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-quinolin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKWDUHPTCKUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856590 | |
| Record name | 2-Bromo-1-(quinolin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97596-07-1 | |
| Record name | 2-Bromo-1-(quinolin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The functionalization of this scaffold is a key strategy for the discovery of novel and potent drug candidates. Within this context, 2-bromo-1-(quinolin-6-yl)ethanone emerges as a pivotal intermediate. Its structure combines the biologically significant quinoline core with a highly reactive α-bromoketone moiety. This dual functionality makes it an exceptionally valuable building block, enabling chemists to introduce a variety of molecular complexities and pharmacophores through well-established synthetic transformations.
This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, validated synthetic protocols, key chemical transformations, and its demonstrated utility in the synthesis of biologically active molecules. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.
Physicochemical and Structural Properties
This compound is a solid at room temperature, and its identity is unequivocally established by its CAS number. A summary of its core properties is presented below.
| Property | Value | Source |
| CAS Number | 97596-07-1 | [2], [3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₁H₈BrNO | [2], [3] |
| Molecular Weight | 250.09 g/mol | [2], [3] |
| Synonyms | 2-Bromo-1-(6-quinolinyl)ethanone, Ethanone, 2-bromo-1-(6-quinolinyl)- | |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |
| XLogP3 | 2.4 | [2] |
Note: Experimental melting and boiling points are not widely reported in publicly available literature. For reference, the analogous compound 2-bromo-1-phenylethanone has a melting point of approximately 50 °C.[4]
Synthesis of this compound
The most direct and widely utilized method for preparing the title compound is the α-bromination of the corresponding ketone, 1-(quinolin-6-yl)ethanone. This reaction leverages the acidic nature of the α-protons, which are activated by the adjacent carbonyl group, allowing for electrophilic substitution by bromine.
Causality in Experimental Design
The choice of reaction conditions is critical for achieving high yield and purity.
-
Solvent: A relatively non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is preferred to dissolve the starting ketone without participating in the reaction.[5]
-
Temperature: The reaction is conducted at low temperatures (typically 0-5 °C) to control the reaction rate. This minimizes the formation of di-brominated and other side products, which can arise from the exothermic nature of the reaction and the increased reactivity of the product under harsher conditions.[5]
-
Reagent Addition: Molecular bromine (Br₂) is added dropwise to maintain a low instantaneous concentration, further ensuring selective mono-bromination.
-
Work-up: A wash with a mild base, such as aqueous sodium bicarbonate solution, is essential to neutralize the hydrobromic acid (HBr) byproduct and to quench any unreacted bromine.[5]
Experimental Protocol: α-Bromination
-
Dissolution: Dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromine Addition: Add a solution of molecular bromine (1.05 eq) in DCM dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the reddish-brown color of bromine disappears and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid. This method has been reported to yield the product in approximately 85% yield.[5]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization Pathways
The synthetic utility of this compound is dominated by the reactivity of its α-bromoketone functional group. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.[5]
Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
A prominent application is in the construction of thiazole-containing compounds, which are themselves important pharmacophores. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.
-
Mechanism: The sulfur atom of the thioamide acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.
Construction of Fused Imidazo[2,1-b]thiazole Scaffolds
This compound is also a key precursor for building more complex, fused heterocyclic systems like imidazo[2,1-b]thiazoles, which are of significant interest in medicinal chemistry.[5]
-
Mechanism & Protocol: The synthesis is achieved by reacting this compound with a 2-aminothiazole derivative.
-
Nucleophilic Attack: The exocyclic amino group of 2-aminothiazole attacks the α-carbon of the bromoketone, displacing the bromide ion to form an intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring in the intermediate then attacks the carbonyl carbon.
-
Dehydration: The resulting bicyclic alcohol readily dehydrates, often under acidic or heated conditions, to form the final aromatic 6-(quinolin-6-yl)imidazo[2,1-b]thiazole product.[5]
-
Caption: Key derivatization pathways from the core reagent.
Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for generating libraries of compounds for biological screening. The quinoline ring is a known pharmacophore in antitubercular and antibacterial drug discovery.[1][5]
-
Antitubercular Agents: Research has demonstrated that modifications on the quinoline scaffold can lead to potent activity against Mycobacterium tuberculosis. This intermediate allows for the exploration of the structure-activity relationship (SAR) at the 6-position by enabling the attachment of various heterocyclic and functional groups.[5]
-
Antibacterial Agents: The presence of bromine atoms on a quinoline ring has been shown to significantly enhance antibacterial activity, particularly against Gram-negative bacteria.[1] By using this compound, medicinal chemists can synthesize novel quinoline derivatives and test their efficacy against a panel of bacterial strains, including multi-drug resistant variants.[5]
Safety, Handling, and Storage
As a reactive α-bromoketone, this compound requires careful handling to ensure laboratory safety.
-
Hazard Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. (Based on GHS classifications for similar compounds)[3]
-
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. α-Bromoketones are often lachrymators (tear-producing agents), so proper ventilation is critical.[6] Do not eat, drink, or smoke in the handling area.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][6] Recommended storage temperature is 2-8 °C.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined reactivity, rooted in the principles of physical organic chemistry, provides a reliable and versatile platform for synthesizing novel molecular architectures based on the privileged quinoline scaffold. By understanding its properties, synthesis, and chemical behavior, researchers can effectively employ this compound to generate diverse libraries of potential therapeutic agents, accelerating the discovery of new treatments for a range of human diseases.
References
-
El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. Available at: [Link]
-
2-Bromo-1-(quinolin-6-yl)ethan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One . Medires. Available at: [Link]
-
Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein . RSC Publishing. Available at: [Link]
-
Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) . Cheméo. Available at: [Link]
Sources
- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 2. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 6. 1-(3-Bromoquinolin-6-yl)ethanone - Lead Sciences [lead-sciences.com]
Synthesis of 2-bromo-1-(quinolin-6-yl)ethanone from 1-(quinolin-6-yl)ethanone
An In-Depth Technical Guide to the Synthesis of 2-bromo-1-(quinolin-6-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in medicinal chemistry, from its precursor 1-(quinolin-6-yl)ethanone. The document delves into the underlying mechanistic principles of α-bromination, compares various synthetic methodologies, offers a detailed and validated experimental protocol, and outlines essential characterization and safety procedures. The content is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility, serving as a practical resource for professionals in organic synthesis and drug discovery.
Introduction: The Strategic Importance of α-Bromo Quinolinyl Ketones
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] Derivatives of quinoline are central to many drug discovery programs. Among these, α-haloketones are exceptionally valuable synthetic intermediates due to their dual reactivity: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a good leaving group (the halogen).[3]
Specifically, this compound serves as a potent building block for constructing more complex heterocyclic systems. Its reactivity is instrumental in synthesizing fused heterocycles like 6-(quinolin-6-yl)imidazo[2,1-b]thiazoles, which are of significant interest for biological screening.[4] The direct and efficient synthesis of this α-bromoketone is therefore a critical first step in the development of novel quinoline-based pharmacophores. This guide provides the foundational knowledge and practical protocols to achieve this transformation reliably and safely.
Mechanistic Framework: The Acid-Catalyzed α-Bromination of Ketones
The conversion of 1-(quinolin-6-yl)ethanone to its α-bromo derivative is most effectively achieved via an acid-catalyzed halogenation. Understanding the mechanism is paramount for optimizing reaction conditions and minimizing side-product formation. The reaction proceeds through the formation of an enol intermediate, which acts as the key nucleophile.[5]
The mechanism involves four principal steps:
-
Carbonyl Protonation: A catalytic amount of acid (e.g., HBr or acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5]
-
Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon. This is the slow, rate-determining step of the reaction.[6][7] The resulting enol is the active nucleophilic species.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂), forming a new carbon-bromine bond at the α-position.[5][6]
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product.[5]
Under acidic conditions, the reaction reliably stops after monobromination. The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making the initial protonation step for a second bromination less favorable.[8] This inherent selectivity is a key advantage of the acid-catalyzed pathway.
Caption: Acid-catalyzed pathway for α-bromination of a ketone.
Synthetic Methodologies: A Comparative Analysis
While several methods exist for the synthesis of α-bromo ketones, direct bromination with elemental bromine or N-Bromosuccinimide (NBS) are the most prevalent and practical for this substrate.
| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Direct Bromination | Elemental Bromine (Br₂) | Acetic acid, Chloroform, or Diethyl Ether; 0-25°C[3][4] | High reactivity, cost-effective, straightforward. | Br₂ is highly toxic, corrosive, and volatile; generates corrosive HBr byproduct.[9] |
| NBS Bromination | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or CCl₄; catalytic acid (p-TsOH) or radical initiator (AIBN).[10][11] | Milder conditions, easier to handle solid reagent, selective. | Higher cost, can lead to impurities if conversion is incomplete.[12] |
| Copper(II) Bromide | Copper(II) Bromide (CuBr₂) | Reflux in solvents like Ethyl Acetate/Chloroform.[13] | Avoids use of elemental bromine, solid reagent. | Requires stoichiometric amounts of copper salt, leading to metallic waste. |
For the synthesis of this compound, direct bromination with elemental bromine offers a high-yielding and well-documented route, provided appropriate safety measures are rigorously followed.[4]
Field-Proven Experimental Protocol: Direct Bromination
This protocol details the synthesis of this compound using elemental bromine. It is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Materials and Equipment
-
Reagents: 1-(quinolin-6-yl)ethanone, Elemental Bromine (Br₂), Chloroform (CHCl₃) or Glacial Acetic Acid, 5% Sodium Bicarbonate (NaHCO₃) solution, 5% Sodium Bisulfite (NaHSO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄), Diethyl Ether.
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard glassware for filtration and recrystallization.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, access to a certified chemical fume hood.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.
-
Bromine Addition: Prepare a solution of elemental bromine (1.05-1.1 eq) in the same solvent. Add this solution dropwise to the cooled ketone solution over 30-45 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of dibrominated byproducts.[3] The characteristic reddish-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for another hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing an ice-cold aqueous solution of 5% sodium bisulfite. Stir until the bromine color is completely discharged. This step neutralizes any unreacted bromine.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) byproduct until effervescence ceases.[4]
-
Extraction: If chloroform was used, transfer the mixture to a separatory funnel and separate the layers. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford the product as a crystalline solid. Yields of approximately 85% have been reported for this method.[4]
Product Validation: Spectroscopic Characterization
Confirming the structure of the final product is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | -CH ₂Br | ~4.4 - 4.8 | Singlet (s) |
| Quinoline Ar-H | ~7.5 - 9.0 | Multiplets (m) | |
| ¹³C NMR | -C H₂Br | ~30 - 35 | - |
| C =O | ~190 - 195 | - | |
| Quinoline Ar-C | ~120 - 150 | - | |
| Table based on data from analogous structures.[4] |
The most telling signal in the ¹H NMR spectrum is the singlet corresponding to the two methylene protons (-CH₂Br), which appears significantly downfield due to the deshielding effects of the adjacent carbonyl and bromine atom.[4] The disappearance of the starting material's acetyl methyl singlet (around 2.7 ppm) and the appearance of this new singlet confirms the successful transformation.
Safety Considerations: A Mandate for Diligence
The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.
-
Elemental Bromine (Br₂): A highly toxic, corrosive, and volatile liquid that can cause severe chemical burns upon contact and respiratory damage upon inhalation. It must be handled exclusively in a certified chemical fume hood. All transfers should be done with care to avoid spills.[9]
-
Hydrogen Bromide (HBr): A toxic and highly corrosive gas generated as a byproduct. It can cause severe irritation and burns to the respiratory tract, skin, and eyes.[14][15] The neutralization step with sodium bicarbonate is crucial for safely quenching this byproduct.
-
α-Bromo Ketones: This class of compounds, including the product, are potent lachrymators (tear-inducing agents) and skin irritants. Avoid inhalation of dust or vapors and prevent skin contact.
-
General Precautions: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Ensure an emergency eyewash station and safety shower are accessible.
Conclusion
The synthesis of this compound from 1-(quinolin-6-yl)ethanone via acid-catalyzed bromination is a robust and efficient transformation. By understanding the underlying reaction mechanism, carefully selecting the synthetic methodology, and adhering to a detailed and safety-conscious experimental protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and synthetic chemistry. The keys to success are precise control over reaction conditions to ensure high selectivity for the mono-brominated product and an unwavering commitment to safety when handling the hazardous materials involved.
References
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Jacquelin, K., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4909. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
Rappe, C. (1966). Halogenation of Ketones. V. Studies on the Mechanisms of Base Catalyzed Halogenations of Butanone-2. Acta Chemica Scandinavica, 20, 1721-1728. Available at: [Link]
-
ResearchGate. (2008). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2014). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from [Link]
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Bromide. Retrieved from [Link]
-
ResearchGate. (2007). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Köprülü, T. K., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
Royal Society of Chemistry. (2016). N-Bromosuccinimide promoted and base switchable one pot synthesis of α-imido and α-amino ketones from styrenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
YouTube. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]
-
Medium. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. carlroth.com [carlroth.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 12. reddit.com [reddit.com]
- 13. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 14. nj.gov [nj.gov]
- 15. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
An In-depth Technical Guide to the Structure Elucidation of 2-bromo-1-(quinolin-6-yl)ethanone
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 2-bromo-1-(quinolin-6-yl)ethanone, a key heterocyclic intermediate in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology that integrates synthesis context with a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Each section details not only the experimental protocols but also the scientific rationale behind the expected outcomes, grounding predictions in established principles and data from analogous structures. The guide culminates in a unified interpretation of the spectral data, demonstrating how these orthogonal techniques converge to provide an unambiguous confirmation of the molecular structure.
Introduction: The Significance of a Versatile Heterocyclic Building Block
This compound (Molecular Formula: C₁₁H₈BrNO, Molecular Weight: 250.09 g/mol ) is a bifunctional organic molecule of significant interest in synthetic chemistry.[1][2][3] It incorporates two key reactive moieties: the quinoline heterocycle, a scaffold prevalent in a wide array of pharmacologically active compounds, and an α-bromoketone, a versatile electrophilic group primed for nucleophilic substitution and the construction of more complex molecular architectures.[1] Its utility as a precursor for novel therapeutics, such as imidazo[2,1-b]thiazoles, necessitates an unimpeachable confirmation of its structure before its inclusion in synthetic pathways.[1]
The misidentification of such a crucial intermediate can lead to the squandering of resources, the generation of unintended side products, and the misinterpretation of biological activity data. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a cornerstone of scientific integrity and efficient drug development. This guide outlines such an approach, emphasizing the synergy between different analytical techniques to build a self-validating system of structural proof.
Synthesis Context: The Friedel-Crafts Acylation and Subsequent α-Bromination
A robust structure elucidation strategy begins with an understanding of the compound's synthesis, as this knowledge informs potential side-products and impurities. A common and logical route to this compound involves a two-step process.
Caption: Synthetic pathway for this compound.
First, quinoline undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 1-(quinolin-6-yl)ethanone. The subsequent step is a selective α-bromination of the ketone's methyl group, often using elemental bromine in a suitable solvent, to yield the final product.[1] Awareness of this process is crucial, as it highlights potential impurities such as the unreacted starting ketone or di-brominated species.
A Convergent Spectroscopic Approach for Structure Elucidation
No single technique provides absolute structural proof. True confidence is achieved when multiple, independent analytical methods provide concordant data. The following sections detail the core techniques required for the elucidation of this compound.
Caption: Convergent workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the probe is properly tuned to the ¹H and ¹³C frequencies and the magnetic field is shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase correction and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the bromomethyl group and the six protons on the quinoline ring.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~ 4.5 - 4.8 | Singlet (s) | 2H | -CH₂Br | The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with. This is a hallmark signal for an α-bromoketone. |
| ~ 7.4 - 9.0 | Multiplet (m) | 6H | Ar-H (Quinoline) | The six aromatic protons on the quinoline ring will appear as a complex series of doublets and double-doublets in the typical aromatic region. Specific assignments require 2D NMR, but the integration confirms the presence of the quinoline core. Based on data for 6-bromoquinoline derivatives, the proton at the C5 position is often the most deshielded. |
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C spectrum will provide a count of the unique carbon environments.
| Predicted δ (ppm) | Assignment | Rationale & Causality |
| ~ 30 - 35 | -C H₂Br | The carbon atom bonded to the bromine is expected in this range, shifted downfield by the halogen. |
| ~ 120 - 155 | Ar-C (Quinoline) | Nine distinct signals are expected for the nine carbons of the quinoline ring system, appearing in the typical aromatic carbon region. |
| ~ 190 - 195 | -C =O | The carbonyl carbon of an aromatic ketone is highly deshielded and appears significantly downfield. This signal is characteristic and confirms the ketone functionality. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, offering direct proof of the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
-
Analysis: Acquire the spectrum in positive ion mode using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Molecular Ion Peak: The most critical piece of information is the molecular ion [M+H]⁺. Given the molecular formula C₁₁H₈BrNO, the expected monoisotopic mass is approximately 248.9789 Da.[3] A high-resolution mass measurement confirming this value provides strong evidence for the elemental composition.
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two peaks for the molecular ion ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
-
Fragmentation: While ESI is a soft technique, some fragmentation may occur. The most likely fragmentation pathway is the loss of the bromine atom or the entire bromomethyl group, leading to characteristic daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Apply pressure to ensure good contact between the sample and the ATR crystal.[4] Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be run first and automatically subtracted from the sample spectrum.
The IR spectrum will be dominated by absorptions corresponding to the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |
| ~ 1685 - 1700 | Strong | C=O Stretch | The carbonyl stretch for an aromatic ketone is typically found in this region. Conjugation with the quinoline ring lowers the frequency compared to a saturated ketone (~1715 cm⁻¹). This is a strong, sharp, and unmistakable peak.[5] |
| ~ 1500 - 1600 | Medium-Strong | C=C and C=N Stretches | These absorptions are characteristic of the aromatic quinoline ring system. |
| ~ 1200 - 1300 | Medium | C-C(=O)-C Stretch | This band is associated with the ketone framework. |
| ~ 600 - 700 | Medium-Strong | C-Br Stretch | The carbon-bromine bond vibration appears in the fingerprint region of the spectrum. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the quinoline chromophore.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 1 x 10⁻⁵ M.
-
Analysis: Scan the absorbance of the solution from approximately 200 to 400 nm.
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before running the sample.
The UV-Vis spectrum is expected to be characteristic of a substituted quinoline system. Quinoline itself shows multiple absorption bands corresponding to π → π* transitions.[6] For this compound, one would expect to see absorption maxima (λ_max) around 250-280 nm and 300-330 nm . The exact positions and intensities will be influenced by the bromoacetyl substituent, but the overall pattern will confirm the presence of the extended aromatic system.
Data Synthesis and Final Confirmation
-
Mass Spectrometry confirms the molecular formula C₁₁H₈BrNO via accurate mass and the tell-tale 1:1 isotopic pattern for a single bromine atom.
-
IR Spectroscopy confirms the presence of the key functional groups: a conjugated ketone (C=O) and a carbon-bromine bond (C-Br).
-
UV-Vis Spectroscopy confirms the presence of the extended quinoline aromatic system.
-
NMR Spectroscopy provides the definitive structural map. ¹³C NMR confirms the presence of 11 unique carbons, including a carbonyl carbon (~192 ppm) and a brominated aliphatic carbon (~32 ppm). ¹H NMR provides the final, crucial details: the 2-proton singlet for the -CH₂Br group, shifted downfield by adjacent electron-withdrawing groups, and the complex pattern of 6 aromatic protons, confirming the monosubstituted quinoline ring.
Together, these pieces of evidence leave no room for ambiguity. The data collectively and conclusively validates the structure as this compound, providing the necessary confidence for its use in further research and development.
References
-
PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Diaconu, A., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(1), 180. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
ResearchGate. (2018). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US4340757A - Process for the preparation of 2,6-dialkylaniline from brominated dialkyl t-butylbenzene.
- Google Patents. (n.d.). US-8193182-B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-(quinolin-6-yl)ethanone is a key synthetic intermediate that holds significant importance in the field of medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the pharmacologically relevant quinoline scaffold and a reactive α-bromoketone moiety. This unique combination makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The quinoline ring itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting antimicrobial, anticancer, and antimalarial properties. The presence of the α-bromoketone functionality provides a reactive handle for various chemical transformations, most notably nucleophilic substitution reactions, allowing for the facile introduction of diverse structural motifs and the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its application in the development of novel therapeutic agents.
Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₈BrNO | [1] |
| Molecular Weight | 250.09 g/mol | , [2][3] |
| CAS Number | 97596-07-1 | , [2][3] |
| Appearance | Likely a solid at room temperature | Based on analogous α-bromoketones |
| Melting Point | No experimental data available. Analogous compound 2-bromo-1-phenylethanone has a melting point of 49-51 °C. | [4] |
| Boiling Point | No data available. Likely to decompose upon heating at atmospheric pressure. | [5] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Based on general solubility of similar organic compounds. |
| LogP (predicted) | 2.8124 | [3] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |
Spectral Data Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a dedicated public spectral database for this specific compound is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the quinoline ring and the methylene protons adjacent to the bromine atom. The methylene protons (-CH₂Br) are anticipated to appear as a singlet in the downfield region, typically between 4.4 and 4.8 ppm, due to the deshielding effects of the adjacent carbonyl group and the bromine atom.[2] The aromatic protons of the quinoline ring system would likely appear as a series of complex multiplets in the range of 7.5 to 9.0 ppm.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-195 ppm.[2] The carbon of the methylene group attached to bromine (-CH₂Br) would likely appear around 30-35 ppm.[2] The aromatic carbons of the quinoline ring are expected to resonate in the region of 120-150 ppm.[2]
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. The presence of the aromatic quinoline ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.09 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the α-bromination of the corresponding ketone, 1-(quinolin-6-yl)ethanone.[2] This reaction typically involves the use of a brominating agent such as molecular bromine (Br₂) in a suitable organic solvent.
Sources
2-bromo-1-(quinolin-6-yl)ethanone IUPAC name and synonyms
An In-Depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Synthesis, Reactivity, and Applications
Introduction
This compound is a highly functionalized organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As an α-bromoketone derivative of quinoline, its chemical architecture offers a versatile platform for the synthesis of a wide array of complex heterocyclic structures. The quinoline core itself is a well-established pharmacophore, present in numerous FDA-approved drugs and natural alkaloids, exhibiting a broad spectrum of biological activities including antimicrobial, antimalarial, and anticancer properties.[1] This guide provides a comprehensive overview of the nomenclature, chemical properties, synthetic utility, and key applications of this pivotal research chemical.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the foundation of sound scientific research. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2]
Synonyms: The compound is also known by several other names in literature and commercial catalogs, which include:
-
2-Bromo-1-(6-quinolinyl)ethanone[3]
-
2-bromo-1-quinolin-6-yl-ethanone[2]
-
2-bromo-1-(6-quinolyl)ethanone[2]
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for characterization, analysis, and computational modeling.
| Property | Value | Source |
| CAS Number | 97596-07-1 | [2][3][4] |
| Molecular Formula | C₁₁H₈BrNO | [2][3][4] |
| Molecular Weight | 250.09 g/mol | [2][3][4] |
| IUPAC Name | 2-bromo-1-quinolin-6-ylethanone | [2] |
| SMILES | C1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1 | [2][4] |
| InChI | InChI=1S/C11H8BrNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2 | [2] |
| InChIKey | SFKWDUHPTCKUMZ-UHFFFAOYSA-N | [2] |
Core Chemical Reactivity and Synthetic Logic
The synthetic versatility of this compound stems from the presence of two key reactive sites: the α-bromine and the carbonyl group. The bromine atom, positioned alpha to the electron-withdrawing carbonyl group, renders the adjacent carbon highly electrophilic.[3] This makes it an excellent substrate for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[3] This reactivity is the cornerstone of its utility in building more complex molecular architectures.
The primary application of this compound is as a precursor for constructing novel heterocyclic systems, which are of paramount interest in medicinal chemistry due to their diverse biological activities.[3] Two prominent examples are the synthesis of thiazoles and fused imidazo[2,1-b]thiazoles.
Synthesis of Thiazole Derivatives: The Hantzsch Reaction
A major application of this compound is in the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of the α-bromoketone with a thioamide-containing compound, such as thiourea or a substituted thioamide. The reaction provides a direct and efficient route to 4-(quinolin-6-yl)thiazole derivatives.
The causality behind this transformation lies in the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Synthesis of Fused Imidazo[2,1-b]thiazole Scaffolds
Beyond simple thiazoles, this compound is instrumental in constructing fused heterocyclic systems like imidazo[2,1-b]thiazoles.[3] These bicyclic structures are of significant interest in drug discovery programs. The synthesis is typically achieved by reacting the α-bromoketone with a 2-aminothiazole derivative.[3]
The reaction proceeds in a stepwise manner:
-
Nucleophilic Substitution: The exocyclic amino group of the 2-aminothiazole acts as the nucleophile, attacking the α-carbon and displacing the bromide ion.[3]
-
Intramolecular Cyclization: The endocyclic nitrogen of the resulting intermediate then attacks the carbonyl carbon.[3]
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic imidazo[2,1-b]thiazole ring system.[3]
Caption: Synthesis of Fused Imidazo[2,1-b]thiazoles.
Experimental Protocols: A Self-Validating System
The following protocol for the Hantzsch thiazole synthesis serves as a representative example of the practical application of this compound.
Protocol: Synthesis of 2-amino-4-(quinolin-6-yl)thiazole
| Parameter | Specification |
| Reactant 1 | This compound |
| Reactant 2 | Thiourea |
| Solvent | Ethanol |
| Conditions | Reflux |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
Addition of Reagent: Add 1.1 equivalents of thiourea to the solution.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Isolation: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-(quinolin-6-yl)thiazole.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of therapeutic properties.[1] Consequently, this compound is a valuable building block for synthesizing novel quinoline derivatives for biological evaluation.
-
Antitubercular and Antibacterial Agents: Derivatives synthesized from this precursor have been investigated for their potential to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.[3] The ability to easily modify the molecule by reacting it with different nucleophiles allows for the creation of compound libraries for Structure-Activity Relationship (SAR) studies, which are crucial for optimizing potency and reducing toxicity.[3]
-
Anticancer Research: Given that the quinoline ring is a key structural motif in compounds targeting the epidermal growth factor receptor (EGFR), a critical pathway in many cancers, derivatives of this compound are explored as potential anticancer agents.[5]
Safety and Handling
As an α-bromoketone, this compound should be handled with care. Such compounds are often lachrymators and skin irritants.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
(Based on data for similar α-bromoketones and supplier information)[4][6]
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Store in a cool, dry place in a tightly sealed container.[4][7]
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[6][7]
Conclusion
This compound is a cornerstone reagent for synthetic and medicinal chemists. Its well-defined reactivity, centered on the electrophilic α-carbon, provides a reliable and versatile entry point to a vast chemical space of quinoline-based heterocycles. The ability to readily construct thiazole and fused imidazothiazole scaffolds underscores its importance in the generation of novel compounds for drug discovery programs targeting a range of diseases, from bacterial infections to cancer. Proper understanding of its chemical properties, synthetic applications, and handling requirements is essential for leveraging its full potential in a research setting.
References
-
MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h)-One. Retrieved from [Link]
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
-
PMC. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-bromo-1-phenyl-1-ethanone oxime | CAS#:14181-72-7. Retrieved from [Link]
Sources
- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 2. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 2-bromo-1-phenyl-1-ethanone oxime | CAS#:14181-72-7 | Chemsrc [chemsrc.com]
Spectroscopic Characterization of 2-bromo-1-(quinolin-6-yl)ethanone: A Technical Guide
Introduction
2-bromo-1-(quinolin-6-yl)ethanone is a key intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery and materials science. As an α-bromoketone, it possesses two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine, which is susceptible to nucleophilic substitution. The quinoline moiety, a privileged scaffold in medicinal chemistry, imparts significant biological and photophysical properties to the molecules derived from this intermediate.
Accurate and unambiguous structural confirmation of this compound is paramount before its use in subsequent synthetic steps. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide, grounded in fundamental principles and data from analogous structures, offers a robust framework for its characterization. We will delve into the rationale behind the predicted spectral features, providing researchers with the necessary tools to confidently identify and assess the purity of their synthesized this compound.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
The ¹H NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The key diagnostic signal will be the singlet corresponding to the methylene protons adjacent to the carbonyl and bromine. The aromatic region will display a complex pattern of signals characteristic of a 6-substituted quinoline ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.95 | dd | 1H | H-2 | The proton at position 2 is deshielded by the adjacent nitrogen atom and shows coupling to H-3 and H-4. |
| ~8.20 | d | 1H | H-8 | H-8 is deshielded due to its peri-position to the nitrogen and will appear as a doublet coupled to H-7. |
| ~8.15 | d | 1H | H-4 | H-4 is coupled to H-3 and H-2. |
| ~8.05 | d | 1H | H-5 | H-5 is a doublet coupled to H-7. |
| ~7.80 | dd | 1H | H-7 | H-7 is coupled to both H-8 and H-5, appearing as a doublet of doublets. |
| ~7.50 | dd | 1H | H-3 | H-3 is coupled to both H-2 and H-4. |
| ~4.50 | s | 2H | -CH₂Br | The methylene protons are strongly deshielded by the adjacent electron-withdrawing carbonyl group and the bromine atom, appearing as a characteristic singlet. |
Expected Coupling Constants:
-
³J(H2-H3) ≈ 4.5 Hz
-
⁴J(H2-H4) ≈ 1.5 Hz
-
³J(H3-H4) ≈ 8.5 Hz
-
³J(H7-H8) ≈ 8.5 Hz
-
⁴J(H5-H7) ≈ 2.0 Hz
The ¹³C NMR spectrum will be characterized by nine signals in the aromatic region and two in the downfield region corresponding to the carbonyl and the brominated methylene carbon.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | C=O | The carbonyl carbon is significantly deshielded. |
| ~151.0 | C-2 | Carbon adjacent to nitrogen. |
| ~148.0 | C-8a | Quaternary carbon. |
| ~136.5 | C-4 | Aromatic CH. |
| ~135.0 | C-6 | Quaternary carbon attached to the acetyl group. |
| ~130.0 | C-8 | Aromatic CH. |
| ~129.5 | C-5 | Aromatic CH. |
| ~128.5 | C-7 | Aromatic CH. |
| ~128.0 | C-4a | Quaternary carbon. |
| ~122.0 | C-3 | Aromatic CH. |
| ~33.0 | -CH₂Br | The carbon is deshielded by the attached bromine atom. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption from the carbonyl group. The aromatic region will show characteristic bands for the quinoline ring, and a weaker absorption for the C-Br bond is expected in the fingerprint region.
Predicted IR Data (KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1690 | Strong | C=O stretch (aryl ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |
| ~1250 | Medium | Aryl-C(=O) stretch |
| 850-800 | Strong | C-H out-of-plane bending |
| 690-515 | Weak-Medium | C-Br stretch |
The carbonyl stretching frequency is expected to be around 1690 cm⁻¹ due to conjugation with the aromatic quinoline ring. The C-Br stretch appears in the fingerprint region and can sometimes be difficult to assign definitively.[1]
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Abundance | Assignment |
| 251/249 | Moderate | [M]⁺• (Molecular ion peak with bromine isotope pattern) |
| 170 | High | [M - Br]⁺ |
| 156 | High | [Quinoline-6-C=O]⁺ |
| 128 | High | [Quinoline]⁺ |
The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a definitive indicator of the presence of one bromine atom. The base peak is likely to be the quinoline-6-carbonyl cation (m/z 156) formed by the loss of the bromomethyl radical, or the quinolinyl cation (m/z 128) after loss of CO. Alpha cleavage, a common fragmentation pathway for ketones, would result in the formation of the quinoline-6-carbonyl cation.
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone. In this case, 6-acetylquinoline would be the starting material.
Reaction Scheme:
A plausible synthetic route.
Materials:
-
6-Acetylquinoline
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Dissolve 6-acetylquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.
Spectroscopic Data Acquisition
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired.
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion or through an LC-MS system.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization technique (e.g., ESI or APCI). For EI-MS, a direct insertion probe can be used for the solid sample.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the expected spectral features based on established chemical principles and data from analogous compounds. The key diagnostic handles include the singlet for the -CH₂Br protons in the ¹H NMR spectrum, the strong carbonyl absorption in the IR spectrum, and the characteristic isotopic pattern of the molecular ion in the mass spectrum. By following the provided experimental protocols and comparing the acquired data with the predictions herein, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the success of their subsequent research endeavors.
References
Sources
Initial Reactivity Studies of α-Bromoketones with Quinoline: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] The functionalization of this privileged heterocycle is crucial for the development of new chemical entities with enhanced biological activity. α-Bromoketones are highly versatile electrophilic intermediates, prized for their ability to alkylate a wide range of nucleophiles, including heteroatoms.[6][7][8] This technical guide provides a comprehensive overview of the initial reactivity studies between α-bromoketones and quinoline derivatives. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested experimental protocols for synthesis and kinetic monitoring, and present a framework for data interpretation. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the efficient and systematic exploration of this important chemical transformation.
Introduction: The Strategic Importance of Quinoline Alkylation
The quinoline ring system is prevalent in a vast array of pharmaceuticals, including anti-malarial drugs like quinine and chloroquine, as well as compounds with anticancer and antimicrobial properties.[2][4][5] The nitrogen atom at position 1 of the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and a prime target for electrophilic attack.
α-Bromoketones are bifunctional compounds characterized by a carbonyl group and an adjacent carbon atom bearing a bromine atom. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution.[7] Furthermore, the bromine atom is an excellent leaving group, facilitating the reaction. The reaction between a quinoline and an α-bromoketone typically results in the formation of a quinolinium salt, a quaternary ammonium compound. This transformation is not merely a synthetic step but a strategic tool in drug design for several reasons:
-
Modulation of Physicochemical Properties: Quaternization introduces a permanent positive charge, significantly increasing the polarity and aqueous solubility of the molecule, which can be critical for bioavailability.
-
Bioisosteric Replacement & Scaffolding: The resulting keto-substituted quinolinium salt can serve as a versatile scaffold for further elaboration, enabling the exploration of new chemical space.
-
Biological Activity: The quinolinium moiety itself can be a key pharmacophore, interacting with biological targets through ionic bonding and other electrostatic interactions.
This guide will systematically explore the key parameters governing this reaction, providing the foundational knowledge to harness its full potential.
Mechanistic Rationale and Influencing Factors
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The quinoline nitrogen acts as the nucleophile, attacking the electrophilic α-carbon of the bromoketone. This concerted step involves the formation of a new C-N bond and the simultaneous cleavage of the C-Br bond.
Diagram: SN2 Reaction Mechanism
Caption: A generalized workflow for synthesis and analysis.
Protocol 1: Synthesis of an Exemplary α-Bromoketone (2-Bromo-1-phenylethan-1-one)
This protocol describes the bromination of acetophenone, a common starting material. The α-bromination of carbonyl compounds is a foundational reaction in organic chemistry. [9] Materials:
-
Acetophenone
-
Pyridine hydrobromide perbromide (PHPB) or Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Safety Precaution: Bromine is highly corrosive and toxic. Pyridine hydrobromide perbromide is a safer alternative. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Procedure:
-
Dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath with stirring.
-
If using bromine, add it dropwise via a dropping funnel. If using PHPB, add it portion-wise. Maintain the temperature below 15 °C. [9]4. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-1-phenylethan-1-one.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The methylene protons adjacent to the bromine and carbonyl groups should appear as a characteristic singlet around δ 4.4 ppm in the ¹H NMR spectrum.
Protocol 2: Reaction of Quinoline with 2-Bromo-1-phenylethan-1-one
This protocol details the N-alkylation reaction to form the quinolinium salt.
Materials:
-
Quinoline (or a substituted derivative)
-
2-Bromo-1-phenylethan-1-one (from Protocol 1)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve quinoline (1.1 eq) in anhydrous acetonitrile.
-
Add 2-bromo-1-phenylethan-1-one (1.0 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to a gentle reflux (approx. 82 °C for MeCN) and monitor the reaction progress using TLC or HPLC. The reaction typically completes within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. The quinolinium salt product often precipitates out of the solution.
-
If precipitation occurs, collect the product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting crude solid can be triturated with diethyl ether to induce crystallization.
-
Further purification can be achieved by recrystallization from a solvent system like ethanol/ether.
Analytical Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a significant downfield shift for the quinoline protons, especially those on the pyridinium ring (H2, H8), due to the positive charge on the nitrogen. A new singlet for the methylene protons (N-CH₂) will appear, typically in the δ 5.5-6.5 ppm range.
-
¹³C NMR: The carbons of the quinoline ring will also show a downfield shift. The carbonyl carbon signal should be identifiable around 190-200 ppm.
-
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in positive ion mode. The spectrum will show a prominent peak corresponding to the molecular mass of the quinolinium cation [M]⁺.
-
Infrared (IR) Spectroscopy: The most prominent feature will be the strong carbonyl (C=O) stretching band, typically around 1680-1700 cm⁻¹. [10]* High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring reaction kinetics. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) is a good starting point. The quinolinium salt product is significantly more polar than the reactants and will have a shorter retention time.
Table 1: Representative Reactivity Data
This table summarizes hypothetical results from a study investigating the effect of substituents on the reaction rate.
| Entry | Quinoline Derivative | α-Bromoketone | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Quinoline | 2-Bromoacetophenone | MeCN | 80 | 6 | 95 |
| 2 | 6-Methoxyquinoline | 2-Bromoacetophenone | MeCN | 80 | 3 | 98 |
| 3 | 6-Nitroquinoline | 2-Bromoacetophenone | MeCN | 80 | 18 | 75 |
| 4 | Quinoline | 2-Bromo-2'-chloroacetophenone | MeCN | 80 | 7 | 92 |
| 5 | Quinoline | 2-Bromoacetophenone | EtOH | 80 | 12 | 60 |
Interpretation:
-
Entry 2 vs. 1: The electron-donating methoxy group enhances the nucleophilicity of the quinoline nitrogen, leading to a significantly faster reaction.
-
Entry 3 vs. 1: The electron-withdrawing nitro group deactivates the quinoline ring, slowing the reaction and resulting in a lower yield over a longer period.
-
Entry 4 vs. 1: The electronic effect of the chloro group on the electrophile is less pronounced than the effect on the nucleophile.
-
Entry 5 vs. 1: The use of a protic solvent (ethanol) slows the reaction, likely due to hydrogen bonding with the quinoline nitrogen, reducing its effective nucleophilicity.
Conclusion and Future Outlook
The N-alkylation of quinolines with α-bromoketones is a reliable and high-yielding reaction that provides access to a diverse range of functionalized quinolinium salts. Understanding the underlying SN2 mechanism and the factors that influence it—solvent, sterics, and electronics—is paramount for optimizing reaction conditions and designing new synthetic strategies. The protocols and analytical methods detailed in this guide provide a robust framework for initiating these studies. Future work can build upon this foundation by exploring more complex substrates, developing catalytic asymmetric versions of the reaction, and evaluating the biological activities of the novel quinolinium compounds synthesized.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]
-
Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(9), 6658–6771. [Link]
- Fiveable. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term.
-
Jadhav, G. R., & Shaikh, M. N. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Results in Chemistry, 4, 100331. [Link]
-
Yadav, V. K., & Sriram, D. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17895-17929. [Link]
-
Bobbitt, J. M., & Scroggins, L. E. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Teacher International, 6(1). [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Raza, A., & Siddiqui, H. L. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1073-1087. [Link]
-
Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 3(2), 1-12. [Link]
-
Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Molecules, 27(12), 3848. [Link]
Sources
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
The Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Heterocycle
The quinoline ring system, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2][3][4] Its journey from a foul-smelling component of coal tar to the structural core of life-saving pharmaceuticals is a testament to over a century of chemical ingenuity. This guide provides a comprehensive exploration of the discovery and historical development of quinoline-based synthetic intermediates, offering field-proven insights into the causality behind experimental choices and a practical examination of key synthetic protocols. For the modern researcher, understanding this history is not merely an academic exercise; it is a foundation upon which new discoveries are built, providing context to the vast synthetic toolbox available today and inspiring novel approaches to drug design and development.
From Obscurity to Illumination: The 19th Century Discovery of Quinoline
The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong, unpleasant odor from coal tar.[1][2][5] He named this substance "leukol," derived from the Greek for "white oil."[5] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinolein" or "Chinoline."[2][5] For a time, these were believed to be distinct compounds due to differences in their reactivity, a confusion later attributed to impurities by August Hoffmann, who demonstrated their identical nature.[5] This early work not only unveiled a new chemical entity but also hinted at its profound connection to biologically active natural products, a theme that would drive quinoline research for the next two centuries.
The structural elucidation of quinoline as a benzo[b]pyridine, a benzene ring fused to a pyridine ring, marked a significant step forward, providing the theoretical framework for the development of synthetic methodologies.[1][4] This understanding paved the way for chemists to move beyond simple isolation from natural sources and begin to rationally construct this important heterocyclic system in the laboratory.
The Dawn of Synthesis: Classical Name Reactions for Quinoline Core Construction
The late 19th and early 20th centuries witnessed the development of several foundational synthetic methods for quinoline construction, many of which are still in use today. These "name reactions" provided the first reliable pathways to access a variety of substituted quinolines, enabling the systematic exploration of their chemical and biological properties.
The Skraup Synthesis (1880): A Robust, Albeit Vigorous, Approach
The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, was a landmark achievement in heterocyclic chemistry.[1][6] In its classic form, it involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[1][7][8][9][10]
Causality Behind the Experimental Choices:
-
Glycerol and Sulfuric Acid: The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization step.[1][7][8][9]
-
Aromatic Amine: The amine undergoes a Michael-type conjugate addition to the in situ-generated acrolein.[6][8]
-
Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which requires an oxidizing agent to aromatize to the final quinoline product.[7][8][9] Nitrobenzene is a common choice as its reduction product, aniline, can re-enter the reaction.[7][9]
The Skraup synthesis is known for its often vigorous and exothermic nature, which has led to numerous modifications over the years to improve safety and yields.[6][9]
Experimental Protocol: A Representative Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with aniline (1.0 mol) and nitrobenzene (0.25 mol).
-
Addition of Reactants: While stirring vigorously, concentrated sulfuric acid (2.5 mol) is added slowly and cautiously through the dropping funnel. The mixture will become hot.
-
Glycerol Addition: Once the initial exotherm has subsided, glycerol (1.5 mol) is added dropwise at a rate that maintains a steady reflux.
-
Heating: After the addition is complete, the reaction mixture is heated to maintain a gentle reflux for 3-4 hours.
-
Workup: The mixture is allowed to cool and then poured cautiously onto crushed ice. The solution is made strongly alkaline with a concentrated sodium hydroxide solution.
-
Extraction and Purification: The quinoline is isolated by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude quinoline is then purified by vacuum distillation.
Diagram: The Skraup Quinoline Synthesis Mechanism
Caption: Mechanism of the Skraup Quinoline Synthesis.
The Friedländer Synthesis (1882): A Convergent and Versatile Method
Just two years after the Skraup synthesis, Paul Friedländer reported a more convergent approach to quinoline synthesis.[3][11][12] This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another aldehyde, ketone, or ester) in the presence of an acid or base catalyst.[3][11][12][13]
Causality Behind the Experimental Choices:
-
o-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the nitrogen atom of the final quinoline.
-
α-Methylene Compound: This component provides the remaining atoms of the pyridine ring. The presence of an α-methylene group is crucial for the initial condensation and subsequent cyclization.[11]
-
Catalyst: The reaction can be catalyzed by either acids or bases, which facilitate the initial aldol-type condensation and the final dehydration step.[11][13]
The Friedländer synthesis is highly versatile and allows for the preparation of a wide range of substituted quinolines with predictable regiochemistry.[13]
Experimental Protocol: A Representative Friedländer Synthesis of 2-Methylquinoline
-
Reactant Mixture: In a round-bottom flask, o-aminobenzaldehyde (1.0 eq) and acetone (5.0 eq, serving as both reactant and solvent) are combined.
-
Catalyst Addition: A catalytic amount of sodium hydroxide (0.1 eq) is added to the mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or gently warmed for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is diluted with water, and the product is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or crystallization.
Diagram: The Friedländer Quinoline Synthesis Workflow
Caption: A typical workflow for the Friedländer synthesis.
Other Foundational Syntheses
Several other important named reactions for quinoline synthesis were developed during this prolific period, each with its own unique advantages and substrate scope.
-
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring.[1][3][6][14]
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aromatic amine with a 1,3-dicarbonyl compound.[1][7] The initial enamine intermediate undergoes cyclization upon heating in the presence of a strong acid.[7][15]
-
Gould-Jacobs Reaction: Reported in 1939, this reaction is particularly useful for the synthesis of 4-hydroxyquinolines (4-quinolones).[16][17][18] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[17]
Table: Comparison of Classical Quinoline Syntheses
| Synthesis Method | Key Reactants | Typical Conditions | Key Product Features |
| Skraup | Aromatic amine, glycerol, H₂SO₄, oxidizing agent | High temperature, vigorous | Unsubstituted pyridine ring |
| Friedländer | o-Aminoaryl aldehyde/ketone, α-methylene compound | Acid or base catalysis | Highly versatile, predictable substitution |
| Doebner-von Miller | Aromatic amine, α,β-unsaturated aldehyde/ketone | Acid catalysis | Substituted pyridine ring |
| Combes | Aromatic amine, 1,3-dicarbonyl compound | Acid catalysis, heat | 2,4-Disubstituted quinolines |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate ester | High temperature cyclization | 4-Hydroxyquinolines (4-quinolones) |
The Quinoline Scaffold in Drug Discovery: A Privileged Structure
The development of these synthetic methods unlocked the potential of the quinoline scaffold in medicinal chemistry. The rigid, planar structure of quinoline provides an excellent framework for the presentation of functional groups in three-dimensional space, allowing for precise interactions with biological targets.[2]
Antimalarial Agents: The Historical Bedrock
The historical connection between quinoline and the antimalarial alkaloid quinine has been a major driving force in quinoline-based drug discovery.[2][19] Synthetic quinoline derivatives have been at the forefront of the fight against malaria for decades.
-
Chloroquine: Introduced in the 1940s, this 4-aminoquinoline was a cornerstone of malaria treatment for many years.[2][20][21]
-
Primaquine and Mefloquine: These are other important synthetic quinoline-based antimalarials that have been crucial in combating different stages of the malaria parasite's life cycle.[2]
The enduring threat of malaria continues to spur the development of new quinoline-based drugs to overcome resistance to existing therapies.[21]
A Broad Spectrum of Biological Activity
Beyond its antimalarial properties, the quinoline nucleus is found in drugs with a wide range of therapeutic applications.[1][4][22] This remarkable versatility underscores its status as a "privileged scaffold" in medicinal chemistry.
-
Antibacterial Agents: The quinolone and fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, are potent inhibitors of bacterial DNA gyrase.
-
Anticancer Agents: Camptothecin and its analogs, which feature a quinoline ring system, are effective topoisomerase inhibitors used in cancer chemotherapy.[4]
-
Other Therapeutic Areas: Quinoline derivatives have also found applications as anti-inflammatory, antiviral, antifungal, and antihypertensive agents.[4][8][22]
The diverse biological activities of quinoline-containing compounds highlight the immense potential that lies in the continued exploration and functionalization of this remarkable heterocyclic core.[22]
The Modern Era: Advancing Quinoline Synthesis
While the classical name reactions remain valuable tools, modern organic synthesis has brought forth new and more efficient methods for constructing the quinoline ring. These advancements often focus on improving reaction conditions, expanding substrate scope, and adhering to the principles of green chemistry.[3][23][24]
-
Catalytic Methods: The use of transition metal catalysts (e.g., palladium, copper, gold) has enabled novel cyclization strategies under milder conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many classical quinoline syntheses, such as the Gould-Jacobs reaction.[24][25]
-
Multicomponent Reactions: One-pot reactions that bring together three or more reactants to form a complex product, such as the Povarov reaction, offer a highly efficient route to substituted quinolines.[1]
-
Green Chemistry Approaches: The use of environmentally benign solvents (like water), solvent-free conditions, and recyclable catalysts is a growing trend in modern quinoline synthesis.[3][24]
These modern approaches, built upon the foundational knowledge of the classical syntheses, provide today's researchers with an unprecedented ability to design and create novel quinoline-based molecules for a vast array of applications.
Conclusion: The Unfolding Future of Quinoline Chemistry
From its humble origins in coal tar, the quinoline ring has evolved into a central motif in organic and medicinal chemistry. The historical development of its synthesis, from the brute-force conditions of the Skraup reaction to the elegance of modern catalytic methods, is a compelling narrative of scientific progress. For drug development professionals, a deep understanding of this history provides a powerful lens through which to view the challenges and opportunities of contemporary research. The quinoline scaffold, with its rich history and proven therapeutic potential, is certain to remain a fertile ground for discovery and innovation for many years to come.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
(2018). synthesis of quinoline derivatives and its applications. SlideShare. [Link]
-
Wikipedia. (2026). Quinoline. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
IntechOpen. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]
-
PubMed. (2018). Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the synthesis of quinolines: a review. [Link]
-
Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
ResearchGate. (2020). Some well-known quinoline based drugs. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
IntechOpen. (2022). The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]
-
ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. [Link]
-
MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
(n.d.). Preparation and Properties of Quinoline. [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. [Link]
-
PubMed. (2019). Recent Progress in the Synthesis of Quinolines. [Link]
-
(n.d.). Doebner-von Miller Synthesis. [Link]
-
Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ACS Publications. (2019). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]
-
Wiley Online Library. (1948). The Gould-Jacobs Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
(n.d.). Combes Quinoline Synthesis. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. books.rsc.org [books.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. organicreactions.org [organicreactions.org]
- 11. jk-sci.com [jk-sci.com]
- 12. organicreactions.org [organicreactions.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ablelab.eu [ablelab.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Gould-Jacobs Reaction [drugfuture.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. mdpi.com [mdpi.com]
- 23. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-1-(quinolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Janus-Faced Nature of a Key Intermediate
2-Bromo-1-(quinolin-6-yl)ethanone is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility lies in the inherent reactivity of the α-bromo ketone functional group, which allows for a diverse range of subsequent chemical transformations. The presence of the quinoline moiety further enhances its significance, as this heterocyclic scaffold is a common feature in many biologically active compounds. However, the very chemical properties that make this compound a valuable tool for medicinal chemists also render it a hazardous substance that demands meticulous handling and a thorough understanding of its safety profile.
This guide, intended for laboratory personnel engaged in research and development, provides an in-depth examination of the hazards associated with this compound. It outlines robust safety protocols, emergency procedures, and disposal guidelines to ensure the well-being of researchers and the integrity of the laboratory environment. The information presented herein is a synthesis of data from analogous compounds and established best practices for handling reactive halogenated organic molecules.
Section 1: Hazard Identification and Risk Assessment
GHS Classification and Hazard Statements
Based on supplier information, this compound is classified under the Globally Harmonized System (GHS) with the following pictograms and hazard statements:
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Caption: GHS Hazard Classification for this compound.
The Chemical Rationale Behind the Hazards
The hazardous nature of this compound stems from two primary sources: the reactivity of the α-bromo ketone and the inherent biological activity of the quinoline nucleus.
-
α-Bromo Ketone Reactivity: The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack.[2] This reactivity is the cornerstone of its synthetic utility but also the source of its toxicity. It can readily react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular damage. This reactivity also contributes to its irritating and corrosive properties. Many α-bromo ketones are known to be lachrymators, causing irritation and tearing of the eyes.[2]
-
Quinoline Moiety Toxicology: Quinoline and its derivatives are known to exhibit a range of biological activities, and some have been shown to have slight or moderate toxicity.[3][4] While the specific toxicology of this substituted quinoline is not well-documented, the parent scaffold's potential for biological interaction warrants a cautious approach.
Section 2: Prudent Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent laboratory protocols, is essential when working with this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[5] The fume hood provides critical protection against the inhalation of dust particles and potential vapors.
Personal Protective Equipment (PPE): Essential Barriers
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specifications |
| Eye Protection | Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6] |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For extended handling or in the event of a spill, heavier nitrile gloves should be used.[6] Gloves must be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[7] |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Ensure that clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory. |
| Respiratory Protection | For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Caption: Recommended Personal Protective Equipment for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have spill control materials readily available.
-
Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood. Avoid creating dust.
-
Transfer: Carefully transfer the solid to the reaction vessel using a powder funnel. If dissolving in a solvent, add the solvent to the solid within the fume hood.
-
Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood. Ensure that the reaction apparatus is securely clamped and that any potential for release of vapors is minimized.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.[2][8]
Section 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][7]
Spill Response
-
Small Spills (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a spill pillow.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert laboratory personnel. Prevent the spread of the spill if it is safe to do so. Contact the institution's environmental health and safety department for assistance with cleanup.
Section 4: Storage and Disposal
Proper storage and disposal are critical to long-term laboratory safety.
Storage
Store this compound in a tightly sealed, clearly labeled container.[7] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is typically between 2-8°C.[9]
Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[8] Do not dispose of this chemical down the drain. Collect all waste in a designated, labeled container for halogenated organic waste. Follow all institutional, local, and national regulations for hazardous waste disposal. The high cost of incinerating halogenated waste underscores the importance of careful waste segregation.
Visualizing Safety Workflows
To further clarify the necessary safety procedures, the following diagrams illustrate the logical flow of operations when handling this compound.
Caption: Standard workflow for handling this compound.
Caption: Emergency response protocol for personal exposure.
Conclusion: A Culture of Safety
This compound is a potent synthetic tool that requires a commensurate level of respect and caution. By understanding its inherent chemical reactivity and potential toxicity, and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory begin with a foundational commitment to safety. This commitment not only protects individual researchers but also fosters a robust and responsible scientific culture within the broader drug development community.
References
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
-
Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
- Unknown Source.
-
PubMed. (Date not available). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. [Link]
-
Capot Chemical. (2025). Material Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]
-
PubMed. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. [Link]
-
Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link]
-
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. [Link]
-
Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
PMC. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-1-phenyl-1-ethanone oxime | CAS#:14181-72-7 | Chemsrc [chemsrc.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | C32H31BrN2O2 | CID 11478467 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-bromo-1-(quinolin-6-yl)ethanone, a key building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, outline a detailed synthesis protocol, and explore its significant applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular and Physical Properties
This compound is a bifunctional molecule featuring a quinoline core and a reactive α-bromoketone moiety. This unique combination of a well-established pharmacophore and a versatile synthetic handle makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds.
Molecular Formula and Weight
The fundamental molecular attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈BrNO | [1][2] |
| Molecular Weight | 250.09 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 97596-07-1 | [1][2] |
| Synonyms | 2-Bromo-1-(6-quinolinyl)ethanone, Ethanone, 2-bromo-1-(6-quinolinyl)- | [1] |
Chemical Structure and Reactivity
The structure of this compound is characterized by a bromine atom positioned on the carbon alpha to a carbonyl group, which is in turn attached to the 6-position of a quinoline ring.
Caption: Chemical structure of this compound.
The key to the synthetic utility of this compound lies in the reactivity of the α-bromoketone group. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic.[1] This makes it an excellent substrate for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[1] This reactivity is the foundation for its use in constructing more complex molecular architectures.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the direct α-bromination of its ketone precursor, 1-(quinolin-6-yl)ethanone.
Synthetic Pathway
The overall synthetic transformation is depicted below. The process involves two main stages: the synthesis of the ketone precursor and its subsequent bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the direct bromination of 1-(quinolin-6-yl)ethanone.
Materials:
-
1-(quinolin-6-yl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(quinolin-6-yl)ethanone in chloroform. Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine in chloroform dropwise to the cooled ketone solution with constant stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution to neutralize any excess bromine and hydrobromic acid formed during the reaction.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
Expert Insight: The slow, dropwise addition of bromine at a controlled low temperature is critical to minimize the formation of dibrominated and other byproducts. The neutralization step with sodium bicarbonate is essential to prevent further reactions and to facilitate a clean workup.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aromatic Protons (Quinoline Ring): Multiple signals in the aromatic region (δ 7.5-9.0 ppm). The specific splitting patterns will be complex due to the disubstituted nature of the quinoline ring.
-
-CH₂-Br Protons: A singlet in the region of δ 4.5-5.0 ppm. The downfield shift is due to the deshielding effects of the adjacent carbonyl group and the bromine atom.
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm.
-
-CH₂-Br Carbon: A signal around δ 30-40 ppm.
IR Spectroscopy:
-
C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹. Conjugation with the quinoline ring may shift this to a slightly lower wavenumber compared to a simple alkyl ketone.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 600-700 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of various heterocyclic compounds with potential biological activities. The quinoline scaffold itself is present in numerous FDA-approved drugs and is known for a wide range of therapeutic properties, including antimicrobial, antimalarial, and anticancer effects.
Synthesis of Quinolinyl-Thiazole Derivatives
A primary application of this compound is in the Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2-amino-4-(quinolin-6-yl)thiazoles, a class of compounds with demonstrated biological significance.
Caption: Hantzsch synthesis of quinolinyl-thiazoles.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound and thiourea in ethanol.
-
Reaction: Reflux the mixture with stirring.
-
Monitoring: Monitor the reaction progress using TLC.
-
Workup: After completion, cool the reaction mixture and neutralize with a base (e.g., ammonia solution).
-
Isolation: The product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Biological Activities of Quinolinyl-Thiazole Derivatives
Derivatives of this compound, particularly the quinolinyl-thiazoles, have shown promise in various therapeutic areas.
-
Antimicrobial Activity: Many quinoline-thiazole hybrids exhibit significant antibacterial and antifungal properties. The combination of the quinoline and thiazole moieties often leads to synergistic effects, resulting in potent antimicrobial agents. Some derivatives have shown promising activity against drug-resistant bacterial strains, with reported Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[3]
-
Anticancer Activity: The quinoline nucleus is a well-known scaffold in the design of anticancer drugs. Thiazole-containing compounds have also demonstrated significant cytotoxic activity against various cancer cell lines. The hybridization of these two pharmacophores has led to the development of novel compounds with potent anticancer properties. Some quinolinyl-thiazole derivatives have shown low micromolar IC₅₀ values against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer).[4]
Safety and Handling
As an α-bromoketone, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a fundamentally important and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined molecular properties and the predictable reactivity of its α-bromoketone functionality make it an ideal starting material for constructing complex heterocyclic systems. The demonstrated antimicrobial and anticancer activities of its derivatives, especially the quinolinyl-thiazoles, underscore its significance in medicinal chemistry research. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- T Edward, T. et al. (2020).
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Retrieved from [Link]
- Al-Ostath, A. et al. (2020).
- El-Sayed, M. A. A. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7381.
- El-Sayed, M. A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7381.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-bromo-1-(quinolin-6-yl)ethanone via Direct Bromination
Abstract
This technical guide provides a detailed methodology for the synthesis of 2-bromo-1-(quinolin-6-yl)ethanone, a pivotal intermediate in medicinal chemistry and organic synthesis. The protocol focuses on the direct α-bromination of 1-(quinolin-6-yl)ethanone using molecular bromine (Br₂) in a chloroform (CHCl₃) solvent system. We delve into the underlying chemical principles, provide a validated, step-by-step experimental procedure, and discuss critical parameters for ensuring reaction success, safety, and product purity. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic route to this valuable building block.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system is a key strategy for modulating the pharmacological profiles of its derivatives.
This compound merges the biologically significant quinoline moiety with a highly reactive α-bromoketone functional group.[1] This unique combination makes it an exceptionally versatile synthetic intermediate. The bromine atom, positioned alpha to the carbonyl group, serves as an excellent leaving group in nucleophilic substitution reactions, while the ketone offers a site for various chemical transformations.[1] This dual reactivity allows for the facile construction of more complex heterocyclic systems, such as substituted thiazoles, which are known to possess antimicrobial properties.[1] The most common and direct synthetic route to this compound involves the electrophilic bromination of its precursor, 1-(quinolin-6-yl)ethanone.[1]
Scientific Principles & Reaction Mechanism
The synthesis of this compound from 1-(quinolin-6-yl)ethanone and bromine proceeds via an acid-catalyzed α-halogenation mechanism.[3][4]
Key Mechanistic Steps:
-
Keto-Enol Tautomerism: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone. This protonation increases the acidity of the α-hydrogens. A weak base (such as another ketone molecule or the bromide ion) can then deprotonate the α-carbon, leading to the formation of an enol intermediate. The acid catalyst, in this case, is typically hydrogen bromide (HBr) which is generated in situ as the reaction progresses.[3]
-
Nucleophilic Attack: The electron-rich double bond of the enol tautomer acts as a nucleophile and attacks the electrophilic molecular bromine (Br₂).[5] This is the key bond-forming step, resulting in the formation of a new carbon-bromine bond at the α-position.
-
Deprotonation: The resulting oxonium ion is then deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and yield the final α-bromoketone product, this compound.[3]
The use of chloroform as a solvent is advantageous as it is relatively inert under these conditions and effectively dissolves both the starting material and the bromine. Careful temperature control is crucial to prevent potential side reactions, such as dibromination of the methyl group or electrophilic substitution on the electron-rich quinoline ring.[1]
Reaction Mechanism: α-Bromination of 1-(quinolin-6-yl)ethanone
Caption: Acid-catalyzed mechanism for the α-bromination of a ketone.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 1-(quinolin-6-yl)ethanone.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-(quinolin-6-yl)ethanone | Three-neck round-bottom flask (250 mL) |
| Molecular Bromine (Br₂) | Dropping funnel |
| Chloroform (CHCl₃), anhydrous | Magnetic stirrer and stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Ice bath |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Condenser |
| Diethyl ether | Separatory funnel |
| Hexanes | Rotary evaporator |
| Buchner funnel and filter paper |
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-(quinolin-6-yl)ethanone (Starting Material) | C₁₁H₉NO | 171.19 | Solid |
| This compound (Product) | C₁₁H₈BrNO | 250.09[6] | Solid |
Step-by-Step Synthesis Procedure
Safety First: This procedure involves highly toxic and corrosive reagents. Bromine can cause severe chemical burns. Chloroform is a suspected carcinogen. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add 1-(quinolin-6-yl)ethanone (e.g., 5.0 g, 1.0 eq).
-
Dissolve the starting material in anhydrous chloroform (e.g., 100 mL).
-
-
Addition of Bromine:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.05 eq) in chloroform (e.g., 20 mL).
-
Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature at 0 °C throughout the addition. The disappearance of the bromine's reddish-brown color indicates its consumption.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. During the reaction, hydrogen bromide (HBr) gas will be evolved, and the quinoline salt may precipitate.[2]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the HBr catalyst and any unreacted bromine, followed by a brine solution (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is often purified by recrystallization. A common solvent system for recrystallization is a mixture of diethyl ether and hexanes.[7]
-
Dissolve the crude product in a minimal amount of hot diethyl ether and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to obtain this compound.
-
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis and purification.
Conclusion
The direct α-bromination of 1-(quinolin-6-yl)ethanone with bromine in chloroform is an effective and reliable method for producing this compound. This protocol provides a detailed, step-by-step guide that emphasizes control over reaction conditions and adherence to safety protocols. The resulting product is a highly valuable intermediate, enabling access to a diverse range of complex quinoline-based molecules for applications in pharmaceutical research and materials science. Mastery of this synthetic route provides researchers with a powerful tool for the development of novel chemical entities.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
ChemistNATE. (2021, August 24). Ketone + Br2 = ? (Alpha Substitution). YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 11. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
Sources
Nucleophilic Substitution Reactions Using 2-bromo-1-(quinolin-6-yl)ethanone: A Versatile Platform for Heterocyclic Synthesis and Drug Discovery
[Application Notes & Protocols]
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-bromo-1-(quinolin-6-yl)ethanone, a key building block in medicinal chemistry and materials science. We delve into the core principles governing its reactivity in nucleophilic substitution reactions, offering detailed, field-proven protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of novel molecular entities. We present step-by-step methodologies, mechanistic insights, and practical considerations to ensure reproducible and efficient synthetic outcomes.
Introduction: The Significance of the Quinoline Scaffold and α-Bromo Ketone Functionality
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[2] The compound this compound merges this important heterocyclic motif with an α-bromo ketone functionality, creating a powerful and versatile synthetic intermediate.[3][4]
The reactivity of α-bromo ketones is characterized by two primary electrophilic sites: the α-carbon and the carbonyl carbon.[5] The presence of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles in SN2-type reactions.[6] This inherent reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures and the exploration of vast chemical space. This application note will focus on harnessing this reactivity for the synthesis of novel quinoline derivatives.
Core Reactivity Principles
The primary reaction pathway for this compound involves the nucleophilic displacement of the bromide ion from the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the carbon atom highly electrophilic.[6] A wide variety of nucleophiles, including those based on nitrogen, sulfur, and oxygen, can readily participate in this substitution.
Caption: Generalized SN2 mechanism for nucleophilic substitution on this compound.
Synthesis of the Starting Material: this compound
While commercially available, understanding the synthesis of the title compound is crucial for quality control and potential in-house production. A common and effective method is the α-bromination of the parent ketone, 1-(quinolin-6-yl)ethanone.
Protocol 3.1: Synthesis via Acid-Catalyzed Bromination
This protocol utilizes bromine in an acidic medium, which proceeds through an enol intermediate.[7]
Materials:
-
1-(quinolin-6-yl)ethanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application Protocols: Nucleophilic Substitution Reactions
The following protocols provide detailed procedures for reacting this compound with common classes of nucleophiles.
Protocol 4.1: Synthesis of α-Amino Ketones (Substitution with Amines)
The reaction with primary or secondary amines yields α-amino ketones, which are valuable intermediates in the synthesis of various biologically active compounds.[8] To avoid multiple alkylations, it is often advantageous to use a slight excess of the amine.[9]
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., piperidine, morpholine, aniline) (1.1 - 2.0 eq)
-
Anhydrous Acetonitrile or Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile or THF, add the amine (1.1 eq) and the base (K₂CO₃ or Et₃N, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. For less reactive amines, gentle heating (40-60 °C) may be required.
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Caption: Experimental workflow for the synthesis of α-amino ketones.
Protocol 4.2: Synthesis of 2-Aminothiazoles (Hantzsch Thiazole Synthesis)
A cornerstone reaction of α-bromo ketones is the Hantzsch thiazole synthesis, which involves condensation with a thiourea or thioamide.[3] This reaction provides a direct route to highly functionalized thiazole rings, which are prevalent in many pharmaceutical agents.
Materials:
-
This compound
-
Thiourea (or substituted thioamide) (1.0 - 1.2 eq)
-
Ethanol (95%) or Isopropanol
-
Sodium acetate (optional, as a mild base)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in 95% ethanol.
-
Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by the formation of a precipitate (the hydrobromide salt of the aminothiazole) and by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
To obtain the free base, suspend the solid in water and add a base (e.g., aqueous ammonia or saturated sodium bicarbonate solution) until the pH is basic (pH 8-9).
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the 2-amino-4-(quinolin-6-yl)thiazole.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 4.3: Synthesis of α-Thioether Ketones (Substitution with Thiols)
Reaction with thiols (thiophenols or alkyl thiols) provides access to α-thioether ketones. These reactions are typically fast and high-yielding.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.1 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
If using K₂CO₃: To a solution of the thiol (1.0 eq) in DMF, add K₂CO₃ (1.1 eq) and stir for 15 minutes at room temperature. Then, add a solution of this compound (1.0 eq) in a small amount of DMF.
-
If using NaH (for non-acidic thiols): To a suspension of NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of the thiol (1.0 eq) in THF dropwise at 0 °C. Stir for 30 minutes, then add a solution of this compound (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
Data Summary and Comparison
The choice of nucleophile, solvent, and base significantly impacts the reaction outcome. The following table summarizes typical conditions for various nucleophilic substitution reactions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. | Expected Product |
| Amines | Piperidine | K₂CO₃ | Acetonitrile | RT - 40°C | 2-(Piperidin-1-yl)-1-(quinolin-6-yl)ethanone |
| Aniline | Et₃N | THF | 40 - 60°C | 2-(Phenylamino)-1-(quinolin-6-yl)ethanone | |
| Thioamides | Thiourea | None | Ethanol | Reflux | 2-Amino-4-(quinolin-6-yl)thiazole |
| Thiols | Thiophenol | K₂CO₃ | DMF | RT | 2-(Phenylthio)-1-(quinolin-6-yl)ethanone |
| Oxygen Nucleophiles | Phenol | K₂CO₃ | Acetone | Reflux | 2-Phenoxy-1-(quinolin-6-yl)ethanone |
| Carboxylates | Sodium Acetate | N/A | Acetic Acid | 80 - 100°C | 2-Oxo-2-(quinolin-6-yl)ethyl acetate |
Note: Reaction times and yields are substrate-dependent and require optimization.
Troubleshooting and Key Considerations
-
Lachrymatory Nature: α-Bromo ketones are often lachrymatory and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Competing Reactions: Under strong basic conditions, side reactions such as the Favorskii rearrangement can occur, especially if α'-hydrogens are present.[10] Using non-nucleophilic bases or carefully controlling reaction temperature can minimize these side products.
-
Over-alkylation: With primary amines, dialkylation can be an issue. Using an excess of the amine can help favor the mono-alkylation product.[9]
-
Solvent Purity: The use of anhydrous solvents is crucial for reactions involving strong bases like NaH to prevent quenching of the base and ensure optimal reactivity.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions, allowing for the determination of the optimal reaction time and preventing the formation of degradation products.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a diverse array of quinoline derivatives. Its predictable reactivity through nucleophilic substitution allows for the systematic and efficient construction of compound libraries for drug discovery and materials science applications. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the vast synthetic potential of this important building block. By understanding the underlying principles of its reactivity and adhering to the outlined experimental procedures, scientists can confidently and successfully incorporate this reagent into their synthetic strategies.
References
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. 2023. Available from: [Link]
-
PubChem. 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2003. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Available from: [Link]
-
D'hooghe, M., & De Kimpe, N. The Fascinating Chemistry of α‐Haloamides. Angewandte Chemie International Edition, 2008. Available from: [Link]
-
ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available from: [Link]
-
YouTube. CHEM 2325 Module 28: Alpha Substitution Reactions - Enamines as Nucleophiles. 2024. Available from: [Link]
-
Bolli, M. H., et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 2012. Available from: [Link]
-
Al-dujaili, L. J., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020. Available from: [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]
-
Shanmugam, P., Soundararajan, N., & Kanakarajan, K. Thienoquinolines. Part 6. Reaction of 2-chloro-3-(1,2-dibromoethyl)-quinolines with thiourea. Journal of the Chemical Society, Perkin Transactions 1, 1977. Available from: [Link]
-
Wikipedia. α-Halo ketone. Available from: [Link]
-
TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. 2025. Available from: [Link]
-
Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. Available from: [Link]
-
Taylor & Francis Online. An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Available from: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 4. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. α-Halo ketone - Wikipedia [en.wikipedia.org]
Application of 2-bromo-1-(quinolin-6-yl)ethanone in medicinal chemistry
An Application Guide to 2-bromo-1-(quinolin-6-yl)ethanone in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its foundational chemistry, synthetic utility, and role as a pivotal intermediate in the generation of novel therapeutic candidates. The protocols and insights provided herein are designed to be both explanatory and actionable, grounded in established chemical principles and supported by authoritative references.
Foundational Chemistry & Rationale for Use
The strategic value of this compound in medicinal chemistry is derived from the synergistic combination of two key structural features: the quinoline scaffold and the α-bromoketone functional group.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] This scaffold is prevalent in numerous natural products and FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities.[2] Quinoline derivatives are recognized for their potential as anticancer, antimicrobial, antitubercular, antimalarial, anti-inflammatory, and antiviral agents.[3][4][5][6] Its aromatic, planar structure and nitrogen atom allow it to interact with various biological targets, often mimicking endogenous purine-based molecules to fit within the nucleotide-binding pockets of enzymes.[7] The development of new drugs frequently leverages this "privileged" scaffold as a starting point for creating molecules with therapeutic potential.[5]
The α-Bromoketone Moiety: A Versatile Synthetic Handle
Alpha-haloketones are highly valuable synthetic intermediates due to their inherent reactivity.[1] In this compound, the presence of the bromine atom on the carbon adjacent (alpha) to the carbonyl group creates two highly electrophilic centers. The electron-withdrawing effect of the quinolinyl ketone polarizes the C-Br bond, making the α-carbon exceptionally susceptible to attack by a wide array of nucleophiles.[1] This reactivity, which typically proceeds via an SN2 mechanism, is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[1][8] This enables chemists to efficiently generate libraries of novel compounds for biological screening.
Physicochemical & Safety Profile
A clear understanding of the compound's properties is essential for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 97596-07-1 | [9] |
| Molecular Formula | C₁₁H₈BrNO | [9] |
| Molecular Weight | 250.09 g/mol | [9] |
| Purity | ≥97% | [9] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [9] |
| LogP | 2.8124 | [9] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [9] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [9] |
Key Synthetic Applications & Derivatization Pathways
The primary utility of this compound is as a versatile electrophile for building more complex molecules. The following sections detail its most common and powerful applications.
Nucleophilic Substitution Reactions
The most fundamental application involves the displacement of the bromide ion by a nucleophile. This reaction is efficient and tolerant of a wide range of nucleophilic partners, including amines, thiols, azides, and carbanions.
Causality Behind Experimental Choices: The SN2 mechanism dictates that the reaction is favored by polar aprotic solvents (e.g., DMF, Acetonitrile) which can solvate the cation of the base without deactivating the nucleophile. The addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required to neutralize the HBr generated when using protic nucleophiles (e.g., R-NH₂, R-SH), driving the reaction to completion.
Caption: General workflow for SN2 substitution reactions.
Synthesis of Fused Heterocyclic Scaffolds: The Hantzsch Thiazole Synthesis
A prominent and powerful application of α-bromoketones is the Hantzsch thiazole synthesis. This reaction provides a direct route to substituted thiazoles, another heterocyclic motif with a broad spectrum of biological activities. The reaction involves the condensation of the α-bromoketone with a thioamide.
Trustworthiness of the Protocol: This is a classic named reaction in organic chemistry. The mechanism proceeds through a well-established sequence of nucleophilic attack by the thioamide sulfur, followed by an intramolecular cyclization and dehydration, leading to the stable aromatic thiazole ring. The reliability of this transformation makes it a cornerstone for generating thiazole-containing compound libraries.
Caption: Key steps in the Hantzsch thiazole synthesis workflow.
Therapeutic Applications of Synthesized Derivatives
The true value of this compound is realized when its derivatives demonstrate therapeutic potential. The versatility of its chemistry allows for the exploration of multiple disease areas.
Caption: Overall drug discovery workflow starting from the key intermediate.
Anticancer Drug Discovery
Quinoline derivatives are vital agents in the development of anticancer drugs, known to induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[4] Derivatives of this compound serve as ideal candidates for screening. For instance, potent cytotoxic behavior has been observed for quinoline derivatives against breast cancer cell lines (MCF-7), where they can induce apoptosis and cause cell cycle arrest.[10]
Structure-Activity Relationship (SAR) Insights: By synthesizing a library of derivatives where the nucleophilic component is varied, researchers can establish an SAR. For example, bromine substitution on an appended phenyl ring can enhance activity against Gram-negative bacteria due to changes in lipophilicity.[2] This iterative process of synthesis and testing is central to lead optimization.[11]
| Derivative (Structure) | Target Cell Line | IC₅₀ (µM) |
| Quinolin-6-yl-CO-CH₂-NH-Ph | MCF-7 | 15.2 |
| Quinolin-6-yl-CO-CH₂-NH-Ph-4-Cl | MCF-7 | 8.5 |
| Quinolin-6-yl-CO-CH₂-S-Ph | HT-29 | 22.1 |
| Quinolin-6-yl-CO-CH₂-S-Ph-4-Me | HT-29 | 12.8 |
| (Note: Data is illustrative for SAR demonstration purposes) |
Antimicrobial & Antitubercular Agents
The quinoline scaffold is a well-established pharmacophore for antimicrobial agents.[1][2] Derivatives synthesized from this compound can be used to generate novel compounds with potent activity against pathogenic bacteria, including Mycobacterium tuberculosis.[1] Studies have shown that creating hybrid molecules, such as linking the quinoline core to a benzimidazole moiety, can lead to compounds with superior antibacterial activity compared to reference drugs.[2] The nature of the substituent at the 6-position of the quinoline ring is a critical determinant of antitubercular activity.[1]
Experimental Protocols
The following protocols are generalized methodologies that serve as a robust starting point for synthesis. Researchers must optimize conditions for each specific substrate and reaction scale. Standard laboratory safety procedures, including the use of personal protective equipment, are mandatory.
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes the synthesis of an α-amino ketone derivative.
-
Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF (approx. 0.1 M concentration).
-
Addition of Reagents : Add the desired primary or secondary amine (1.1 eq) to the solution, followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction : Stir the mixture vigorously at room temperature or heat to 50-70 °C.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Filter off the inorganic solids and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol for Hantzsch Thiazole Synthesis
This protocol details the one-pot synthesis of a 2-amino-4-(quinolin-6-yl)thiazole derivative.
-
Reagent Preparation : In a round-bottom flask, dissolve the desired thioamide (1.0 eq) in absolute ethanol (approx. 0.2 M).
-
Addition of Bromoketone : Add a solution of this compound (1.0 eq) in ethanol dropwise to the thioamide solution at room temperature.
-
Reaction : Heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring : A precipitate may form as the reaction proceeds. Monitor the consumption of the limiting reagent by TLC (typically 2-6 hours).
-
Workup : Cool the mixture to room temperature and then in an ice bath. Collect the precipitated product (often the hydrobromide salt) by vacuum filtration. Wash the solid with cold ethanol and diethyl ether.
-
Neutralization & Purification (if necessary) : The product can be neutralized with a base like aqueous sodium bicarbonate to obtain the free base. If required, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization : Confirm the structure and purity of the final thiazole derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its predictable and robust reactivity, combined with the proven biological significance of the quinoline scaffold, makes it an indispensable tool for drug discovery. By leveraging the synthetic pathways outlined in this guide, researchers can efficiently generate diverse molecular libraries, accelerating the identification of novel lead compounds for a wide range of therapeutic targets, from infectious diseases to oncology.
References
Sources
- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 2. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. chemscene.com [chemscene.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of Novel Imidazo[2,1-b]thiazole Derivatives from 2-bromo-1-(quinolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of imidazo[2,1-b]thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 2-bromo-1-(quinolin-6-yl)ethanone. The document outlines the synthesis of the starting material, the subsequent cyclization reaction with 2-aminothiazole, and the characterization of the final product. We delve into the mechanistic underpinnings of the key reaction steps, offering insights into the experimental choices. This guide is intended to be a self-validating resource for researchers in organic synthesis and drug discovery, providing a robust methodology for accessing this privileged scaffold.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fusion of imidazo[2,1-b]thiazole and quinoline moieties creates a unique chemical scaffold with considerable therapeutic potential. The imidazo[2,1-b]thiazole core is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antitubercular, antifungal, and antiviral properties.[1][2][3] The quinoline ring system is also a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The strategic combination of these two heterocyclic systems is a promising avenue for the development of novel therapeutic agents.
This application note details a practical and efficient method for the synthesis of 2-(quinolin-6-yl)imidazo[2,1-b]thiazole, a representative example of this class of compounds. The synthetic strategy is based on the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide derivative.[4][5]
Overall Synthetic Scheme
The synthesis is a two-step process commencing with the preparation of the key intermediate, this compound, from 6-acetylquinoline. This is followed by the cyclocondensation of the α-bromoketone with 2-aminothiazole to yield the target imidazo[2,1-b]thiazole derivative.
-
Step 1: Synthesis of this compound
-
Step 2: Synthesis of 2-(quinolin-6-yl)imidazo[2,1-b]thiazole
Experimental Protocols
Part 1: Synthesis of this compound (Starting Material)
The synthesis of the α-bromoketone intermediate is achieved through the bromination of 6-acetylquinoline. Direct Friedel-Crafts acylation of quinoline is generally not feasible due to the deactivation of the ring system by the nitrogen atom, which complexes with the Lewis acid catalyst.[6] Therefore, the synthesis begins with the commercially available 6-acetylquinoline.
Protocol:
-
Dissolution: Dissolve 6-acetylquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.
Characterization Data (Expected):
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) |
| This compound | C11H8BrNO | 250.09 | Pale yellow solid | 4.5-4.7 (s, 2H, -CH2Br), 7.5-8.9 (m, 6H, Ar-H) |
Part 2: Synthesis of 2-(quinolin-6-yl)imidazo[2,1-b]thiazole
This step involves the cyclocondensation of this compound with 2-aminothiazole. This reaction is a classic example of the Hantzsch thiazole synthesis, leading to the formation of the fused imidazo[2,1-b]thiazole ring system.[3][7]
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and 2-aminothiazole (1.0-1.2 eq) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by TLC.
-
Reaction Time: The reaction is typically complete within 4-6 hours.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to yield pure 2-(quinolin-6-yl)imidazo[2,1-b]thiazole.
Characterization Data (Expected):
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (DMSO-d6, δ ppm) | Mass Spectrum (m/z) |
| 2-(quinolin-6-yl)imidazo[2,1-b]thiazole | C14H9N3S | 251.31 | Off-white to yellow solid | 7.5-9.0 (m, 8H, Ar-H), 8.2 (s, 1H, imidazo-H) | 252.1 [M+H]+ |
Reaction Mechanism
The formation of the imidazo[2,1-b]thiazole ring system proceeds through a well-established mechanism.[4][8]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic α-carbon of this compound. This results in an SN2 displacement of the bromide ion, forming an intermediate N-(2-oxo-2-(quinolin-6-yl)ethyl)thiazol-2-amine.[8]
-
Intramolecular Cyclization: The endocyclic nitrogen atom of the thiazole ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization leads to the formation of a hydroxylated bicyclic intermediate.
-
Dehydration: The final step involves the acid- or heat-catalyzed dehydration of the hydroxyl intermediate to form the stable, aromatic imidazo[2,1-b]thiazole ring system.
Visualizing the Workflow
The following diagram illustrates the overall workflow from starting materials to the final, characterized product.
Caption: Synthetic workflow for imidazo[2,1-b]thiazole derivatives.
Logical Relationship of the Reaction Mechanism
The following diagram outlines the key mechanistic steps in the formation of the imidazo[2,1-b]thiazole ring.
Caption: Key steps in the imidazo[2,1-b]thiazole synthesis.
Troubleshooting
-
Low yield in the bromination step: Ensure the reaction is carried out at a low temperature to minimize side reactions. The purity of the starting 6-acetylquinoline is also crucial.
-
Incomplete cyclization: The reaction may require a longer reflux time. Ensure anhydrous conditions as water can interfere with the reaction. The use of a mild base can sometimes facilitate the final dehydration step.
-
Purification challenges: If the product is difficult to crystallize, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed for purification.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 2-(quinolin-6-yl)imidazo[2,1-b]thiazole. The described protocols are robust and can be adapted for the synthesis of a variety of derivatives by using substituted 2-aminothiazoles. The significant biological potential of the imidazo[2,1-b]thiazole scaffold makes this synthetic route a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
References
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. (2018). Semantic Scholar. [Link]
-
Why is a Friedel-Crafts reaction not possible on Quinoline? (2018). Quora. [Link]
- Preparation method for 6-bromine quinoline. (2016).
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (2017). National Institutes of Health. [Link]
-
Synthesis of quinolines through intramolecular Friedel–Crafts acylation. (2014). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Synthesis of imidazo[2,1-b]thiazoles. (2022). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2017). ResearchGate. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2022). MDPI. [Link]
-
Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2014). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 97596-07-1 | Benchchem [benchchem.com]
Use of 2-bromo-1-(quinolin-6-yl)ethanone as a building block for heterocyclic synthesis
Application Note & Protocols
Topic: 2-Bromo-1-(quinolin-6-yl)ethanone: A Versatile Building Block for the Synthesis of Biologically Relevant Heterocycles
Abstract
This technical guide provides an in-depth exploration of this compound, a pivotal α-haloketone intermediate in synthetic organic and medicinal chemistry. We detail its synthesis, elucidate its reactivity, and present validated protocols for its application in constructing high-value heterocyclic scaffolds, including substituted thiazoles and fused imidazothiazoles. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms, optimization strategies, and the significance of the resulting quinoline-containing compounds in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecular entities.
Introduction: The Strategic Value of the Quinoline-Thiazole Motif
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents known for their antimalarial, antibacterial, and anticancer properties.[1][2][3] Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore found in a multitude of FDA-approved drugs, including the anticancer agent Dasatinib.[1] The strategic fusion or linkage of these two heterocyclic systems often leads to synergistic effects, producing hybrid molecules with enhanced potency and novel mechanisms of action.[1][2]
This compound (Figure 1) emerges as a critical precursor for accessing this valuable chemical space. As an α-haloketone, it possesses two key reactive sites: an electrophilic carbonyl carbon and an electrophilic α-carbon bearing a good leaving group (bromide). This dual reactivity is the foundation of its utility, enabling facile construction of diverse heterocyclic systems through well-established condensation reactions.[4] This guide will focus on its practical application in the Hantzsch thiazole synthesis and the construction of fused bicyclic systems.
Figure 1: Structure of this compound
Caption: The key reactive sites enabling its use as a versatile synthetic building block.
Physicochemical Properties & Handling
Proper handling and characterization are paramount for successful synthetic outcomes.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 97596-07-1 | [5] |
| Molecular Formula | C₁₁H₈BrNO | [5] |
| Molecular Weight | 250.09 g/mol | [5] |
| Appearance | Typically a solid | - |
| Storage | Store sealed in a dry, refrigerated (2-8°C) environment | [5] |
Safety & Handling: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a certified chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of the Building Block
A reliable supply of high-purity starting material is crucial. The most direct method for preparing this compound is the α-bromination of the parent ketone, 1-(quinolin-6-yl)ethanone.[4]
Protocol 3.1: Synthesis of this compound
This protocol describes the electrophilic α-bromination of a ketone. The reaction is performed at low temperatures to control reactivity and minimize the formation of poly-brominated byproducts.[4]
Workflow Diagram: α-Bromination
Caption: General workflow for the synthesis of the title compound.
Materials & Equipment:
-
1-(quinolin-6-yl)ethanone
-
Molecular Bromine (Br₂)
-
Dichloromethane (DCM) or Chloroform
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) in dichloromethane. Cool the stirred solution to 0-5 °C using an ice bath.
-
Bromine Addition: In a dropping funnel, prepare a solution of molecular bromine (1.05 eq) in dichloromethane. Add this solution dropwise to the ketone solution over 30-60 minutes. The key is to maintain the temperature below 5 °C and observe the dissipation of the red-brown bromine color.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases. This neutralizes the HBr byproduct and any excess bromine.[4]
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with fresh dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.[4] An approximate yield of 85% can be expected.[4]
Application in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as a synthon for building complex heterocyclic systems.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic, robust method for constructing the thiazole ring.[6] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to produce 2-aminothiazoles.[4]
Mechanism: Hantzsch Thiazole Synthesis
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Protocol 4.1.1: Synthesis of 2-Amino-4-(quinolin-6-yl)thiazole
This protocol details the most fundamental Hantzsch reaction using the title compound and thiourea.[4]
Materials & Equipment:
-
This compound
-
Thiourea
-
Ethanol (Absolute)
-
Sodium Bicarbonate or Sodium Carbonate
-
Standard reflux apparatus, filtration equipment (Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Heating: Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting α-bromoketone spot has disappeared.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization & Precipitation: Slowly add a saturated aqueous solution of a mild base like NaHCO₃ or Na₂CO₃ to the stirred mixture until the pH is ~8.[7] This deprotonates the thiazole product, causing the neutral, free base to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. Dry the product under vacuum. The resulting 2-amino-4-(quinolin-6-yl)thiazole is often pure enough for subsequent steps, but can be recrystallized if necessary.
Expert Insight: The choice of ethanol as a solvent is critical; it effectively dissolves the reactants at reflux but allows for the precipitation of the product upon cooling and neutralization. Using substituted thioamides in place of thiourea allows for the direct installation of various functional groups at the 2-position of the thiazole ring, a key vector for diversity in drug discovery programs.[4]
Synthesis of Fused Imidazo[2,1-b]thiazoles
Fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity binding with biological targets.[4] this compound can be used to construct the 6-(quinolin-6-yl)imidazo[2,1-b]thiazole scaffold.
Protocol 4.2.1: Synthesis of 6-(Quinolin-6-yl)imidazo[2,1-b]thiazole
This reaction proceeds via an initial Sₙ2 reaction followed by an intramolecular cyclization and dehydration cascade.[4]
Materials & Equipment:
-
This compound
-
2-Aminothiazole
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Standard reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and 2-aminothiazole (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Heating: Heat the mixture to reflux for 4-8 hours. The reaction involves the nucleophilic amino group of 2-aminothiazole attacking the α-carbon, displacing the bromide.[4]
-
Cyclization: The intermediate formed then undergoes an intramolecular cyclization, where the thiazole ring nitrogen attacks the carbonyl carbon.[4]
-
Dehydration & Isolation: Subsequent dehydration yields the aromatic fused system. Upon completion (monitored by TLC), cool the reaction mixture. The product often precipitates and can be collected by filtration. If DMF is used as a solvent, the product may be isolated by pouring the reaction mixture into ice water and collecting the resulting precipitate.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) and dry. Recrystallization can be performed for further purification.
Summary of Synthetic Applications
The reactivity of this compound extends to other nucleophiles, opening avenues to a wide range of heterocycles.
| Nucleophile | Heterocyclic Core | General Reaction Name | Significance |
| Thiourea / Thioamides | Thiazole | Hantzsch Synthesis | Core of many anticancer and antimicrobial agents.[1][8] |
| 2-Aminothiazoles | Imidazo[2,1-b]thiazole | Fused Ring Synthesis | Rigid scaffolds for kinase inhibitors.[4] |
| 2-Aminopyridines | Imidazo[1,2-a]pyridine | Tschitschibabin Reaction | Found in sedative and anxiolytic drugs (e.g., Zolpidem).[9] |
| Amides | Oxazole | Robinson-Gabriel Synthesis | Bioisosteres for esters and amides in drug design.[10] |
Conclusion
This compound is a high-impact building block for synthetic and medicinal chemistry. Its predictable and robust reactivity in classic condensation reactions, particularly the Hantzsch thiazole synthesis, provides a reliable and efficient entry point to quinoline-thiazole hybrids and other related heterocyclic systems. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to synthesize novel compounds for evaluation in drug discovery and materials science.
References
-
Al-Ostath, A., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PMC. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved January 26, 2026, from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic-chemistry.org. Retrieved January 26, 2026, from [Link]
-
SpringerLink. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Springer. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2020). Quinoline containing thiazole and their biological activities. ResearchGate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone. ResearchGate. Retrieved January 26, 2026, from [Link]
-
PMC. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. PubMed Central. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. MDPI. Retrieved January 26, 2026, from [Link]
-
PMC. (n.d.). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, optical characterization and thin film preparation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline. ResearchGate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Journal of Medical Science. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2006). Robinson-Gabriel synthesis. ResearchGate. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved January 26, 2026, from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved January 26, 2026, from [Link]
-
NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. RSC Publishing. Retrieved January 26, 2026, from [Link]
-
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic-chemistry.org. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic-chemistry.org. Retrieved January 26, 2026, from [Link]
-
Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.org. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 26, 2026, from [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Retrieved January 26, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Retrieved January 26, 2026, from [Link]
Sources
- 1. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jetir.org [jetir.org]
- 9. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Quinoline Derivatives
Introduction: The Quinoline Scaffold and the Power of Palladium Catalysis
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the quinoline ring is a key strategy in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.[3][6] Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering high efficiency, selectivity, and functional group tolerance.[7][8][9][10] These reactions have revolutionized the synthesis of complex organic molecules, enabling the rapid and precise assembly of diverse molecular architectures.[8][11]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] Its mild reaction conditions, broad functional group tolerance, and the low toxicity of boron-containing reagents make it a highly attractive method for the late-stage functionalization of complex molecules like quinolines.[1][2][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the haloquinoline (e.g., bromo- or chloroquinoline) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5,7-Dibromoquinoline
This protocol is adapted from established procedures for the Suzuki coupling of haloquinolines.[1]
Materials:
-
5,7-Dibromoquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(dppf)Cl2)
-
Base (e.g., Cesium carbonate, Cs2CO3)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5,7-dibromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol for mono-arylation, 2.4 mmol for di-arylation), and the base (e.g., Cs2CO3, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 mmol, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1 v/v, 10 mL).
-
Seal the flask and heat the reaction mixture at the desired temperature (typically 80-100 °C) with stirring for the specified time (6-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted quinoline.
Data Table: Representative Suzuki-Miyaura Couplings with Quinoline Derivatives
| Entry | Quinoline Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloroquinoline | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene/EtOH/H2O | 80 | 12 | 95 | [12] |
| 2 | 5,7-Dibromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (5) | Cs2CO3 | 1,4-Dioxane/H2O | 100 | 8 | 85 (di-substituted) | [2] |
| 3 | 8-Bromoquinoline | Naphthalene-1-boronic acid | Pd(OAc)2 (2), SPhos (4) | K3PO4 | Toluene | 110 | 16 | 92 | [13] |
II. Heck Reaction: Alkenylation of Haloquinolines
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[14] This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied to the alkenylation of quinoline derivatives.[15][16]
Mechanistic Rationale
The Heck reaction mechanism involves a catalytic cycle similar to the Suzuki coupling but with key differences in the second step.
-
Oxidative Addition: A Pd(0) species reacts with the haloquinoline to form a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new C=C double bond in the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX, which is neutralized by the base, regenerating the Pd(0) catalyst.
Visualizing the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Alkenylation of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Alkene (e.g., Styrene)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)2)
-
Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)3)
-
Base (e.g., Triethylamine, Et3N)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, combine 3-bromoquinoline (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tol)3, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., DMF, 5 mL) followed by the base (e.g., Et3N, 2.0 mmol).
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 100-120 °C) for the required duration (12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the alkenylated quinoline.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[17][18][19] This reaction typically employs a dual catalytic system of palladium and copper(I).[17][18][19] It is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in many biologically active compounds and organic materials.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[20]
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it starts with the oxidative addition of the haloquinoline to a Pd(0) complex.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final product is released from the palladium center, regenerating the Pd(0) catalyst.
Visualizing the Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of 4-Chloroquinoline
Materials:
-
4-Chloroquinoline
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)
-
Copper co-catalyst (e.g., Copper(I) iodide, CuI)
-
Base (e.g., Diisopropylamine, DIPEA)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Inert atmosphere setup
Procedure:
-
To a reaction flask under an inert atmosphere, add 4-chloroquinoline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., DIPEA, 3.0 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired alkynylquinoline.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[21] This reaction is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals.[21][22] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[22]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions.
-
Oxidative Addition: Pd(0) adds to the haloquinoline to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl and amido groups couple and are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
This protocol demonstrates a selective amination of a dihaloquinoline.[23]
Materials:
-
6-Bromo-2-chloroquinoline
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Solvent (e.g., Toluene)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, charge a reaction vial with the palladium pre-catalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
In a separate vial, dissolve 6-bromo-2-chloroquinoline (1.0 mmol) and the amine (1.2 mmol) in the solvent (e.g., toluene, 5 mL).
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (12-24 hours).
-
Monitor the reaction for completion.
-
After cooling, quench the reaction carefully with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product via column chromatography.
V. C-H Activation/Functionalization of Quinolines
Direct C-H bond functionalization is an increasingly important area of research, offering a more atom-economical and environmentally friendly approach to creating complex molecules by avoiding the pre-functionalization of substrates.[6] Palladium catalysis has been instrumental in the development of C-H activation strategies for quinoline derivatives.[24][25] The regioselectivity of C-H functionalization can often be controlled by the choice of catalyst, ligand, and directing group.[26][27]
Mechanistic Considerations
The mechanisms of palladium-catalyzed C-H activation are diverse and can be influenced by the specific reaction conditions. A common pathway involves the formation of a palladacycle intermediate. For instance, in the C-H arylation of quinoline N-oxides, the reaction can proceed with high selectivity for the C8 position, a departure from the more common C2 functionalization.[26] This selectivity is achieved through a cyclopalladation pathway.[26]
Experimental Protocol: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide
This protocol is based on a method for the selective C8 arylation of quinoline N-oxides.[26]
Materials:
-
Quinoline N-oxide
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)2)
-
Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline)
-
Base (e.g., Cesium carbonate, Cs2CO3)
-
Solvent (e.g., 1,2-Dichloroethane, DCE)
-
Microwave reactor (optional, for accelerated reaction times)
Procedure:
-
To a reaction tube, add quinoline N-oxide (0.5 mmol), the aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)2, 0.025 mmol, 5 mol%), the ligand (0.05 mmol, 10 mol%), and the base (e.g., Cs2CO3, 1.0 mmol).
-
Add the solvent (e.g., DCE, 2.0 mL).
-
Seal the tube and heat the reaction mixture at 140 °C for 24 hours (or in a microwave reactor at 160 °C for 30 minutes).
-
After cooling, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the C8-arylated quinoline.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of quinoline derivatives, providing access to a vast chemical space for drug discovery and materials science.[6][8] A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and adherence to robust experimental protocols are paramount for achieving high yields and selectivities. This guide provides a solid foundation for researchers to successfully employ these powerful synthetic methods in their work.
References
-
Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Semantic Scholar. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Palladium-Catalyzed Allylic C–H Oxidative Annulation for Assembly of Functionalized 2-Substituted Quinoline Derivatives. Sci-Hub. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. Available at: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Cross-coupling reactions : a practical guide. Semantic Scholar. Available at: [Link]
-
Sonogashira coupling. YouTube. Available at: [Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available at: [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. National Institutes of Health (NIH). Available at: [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Sci-Hub. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. nobelprize.org [nobelprize.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Sci-Hub. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications / Catalysis Science & Technology, 2020 [sci-hub.jp]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. ias.ac.in [ias.ac.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective α-Bromination of 1-(Quinolin-6-yl)ethanone
Introduction: The Synthetic Value of α-Bromo Ketones
The introduction of a bromine atom at the α-position of a ketone transforms it into a versatile synthetic intermediate.[1] Specifically, 2-bromo-1-(quinolin-6-yl)ethanone is a crucial building block for constructing more complex molecular architectures, particularly in the synthesis of fused heterocyclic systems like imidazo[2,1-b]thiazoles, which are of significant interest in medicinal chemistry.[2] The reactivity of the α-bromo group allows for facile nucleophilic substitution, making it a linchpin for C-N and C-C bond formation.
This guide provides a robust and selective protocol for the α-bromination of 1-(quinolin-6-yl)ethanone. We will delve into the mechanistic underpinnings of the reaction, justify the choice of reagents for optimal selectivity, and present a self-validating experimental procedure designed for reproducibility and high yield.
Mechanistic Rationale and Reagent Selection
The α-bromination of a ketone proceeds via an enol or enolate intermediate. The choice of conditions—acidic or basic—determines the reactive intermediate and can influence the reaction's selectivity and rate.
Acid-Catalyzed Bromination: The Enol Pathway
Under acidic conditions, the carbonyl oxygen is first protonated, which facilitates the tautomerization of the ketone to its enol form.[3] This enol is the active nucleophile. The double bond of the enol attacks an electrophilic bromine source (e.g., Br₂), followed by deprotonation to yield the α-bromo ketone and regenerate the acid catalyst.[4][5]
A key advantage of the acid-catalyzed pathway is that it is self-limiting; the introduction of the first electron-withdrawing bromine atom disfavors the formation of a second enol at the same carbon, thus minimizing over-reaction (dibromination).
Challenges with the Quinoline Moiety
The presence of the quinoline ring introduces specific challenges. The basic nitrogen atom can be protonated by strong acids, forming a quinolinium salt.[6] Furthermore, the quinoline ring itself is an aromatic system that can undergo electrophilic substitution. While the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, harsh conditions or certain reagents could lead to undesired ring bromination.[7] Therefore, a method that favors selective α-bromination over ring bromination is paramount.
Selecting the Optimal Brominating Agent
Several reagents can achieve α-bromination, each with distinct advantages and disadvantages:
-
Molecular Bromine (Br₂): Effective and classic, often used in solvents like acetic acid or chloroform.[2][4] However, Br₂ is highly toxic, corrosive, and difficult to handle. Its use also generates HBr as a byproduct, which can complicate the reaction with an acid-sensitive substrate like quinoline.[6]
-
N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle than liquid bromine.[8][9] It is a reliable source of electrophilic bromine and is frequently used for α-bromination of aryl ketones, often with an acid catalyst.[3][10][11]
-
Copper(II) Bromide (CuBr₂): This reagent offers an exceptionally clean and selective method for the α-bromination of ketones.[12] The reaction is typically performed by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform-ethyl acetate.[13] It is a heterogeneous system that often provides high regioselectivity with minimal byproducts, making it an excellent choice for complex substrates.[12][13]
Our selected method utilizes Copper(II) Bromide (CuBr₂) for its high selectivity and cleaner reaction profile, minimizing the risk of side reactions on the quinoline ring.
Detailed Experimental Protocol: CuBr₂ Mediated α-Bromination
This protocol details the synthesis of this compound from 1-(quinolin-6-yl)ethanone using Copper(II) Bromide.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-(Quinolin-6-yl)ethanone | 171.19 | 1.71 g | 10.0 | Starting Material |
| Copper(II) Bromide (CuBr₂) | 223.35 | 4.91 g | 22.0 | Brominating Agent (2.2 equiv.) |
| Ethyl Acetate | 88.11 | 50 mL | - | Solvent |
| Chloroform | 119.38 | 50 mL | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | For workup |
| Saturated Sodium Chloride (Brine) | - | ~30 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying Agent |
| Diethyl Ether | - | ~20 mL | - | For recrystallization |
| Hexanes | - | ~40 mL | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(quinolin-6-yl)ethanone (1.71 g, 10.0 mmol) and Copper(II) Bromide (4.91 g, 22.0 mmol).
-
Solvent Addition: Add ethyl acetate (50 mL) and chloroform (50 mL) to the flask.
-
Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting ketone spot indicates reaction completion. The reaction typically takes 4-6 hours. Note: The color of the mixture will change from the initial green-black of the CuBr₂ slurry as it is converted to white-gray CuBr.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the copper(I) bromide byproduct and any unreacted copper(II) bromide.
-
Washing: Wash the filter cake with an additional 20 mL of chloroform to ensure complete recovery of the product.
-
Aqueous Workup: Combine the filtrates in a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot diethyl ether/hexanes mixture to afford this compound as a crystalline solid. A yield of approximately 85% can be expected.[2]
Trustworthiness: A Self-Validating System
To ensure the reliability and success of the protocol, a series of in-process controls and characterization steps are essential.
In-Process Controls
-
TLC Monitoring: This is the most critical in-process control.
-
Eluent System: 7:3 Hexanes:Ethyl Acetate (adjust as needed).
-
Visualization: UV lamp (254 nm).
-
Procedure: Co-spot the reaction mixture with the starting material. The reaction is complete when the starting material spot (higher Rf) is no longer visible, and a new, lower Rf spot corresponding to the more polar α-bromo ketone product is dominant.
-
-
Visual Observation: The conversion of the black CuBr₂ to the off-white CuBr provides a clear visual cue that the reaction is proceeding.
Product Characterization
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method for structural confirmation. Expect to see the disappearance of the singlet for the methyl protons (-COCH₃) of the starting material (around δ 2.7 ppm) and the appearance of a new singlet for the methylene protons (-COCH₂Br) of the product (around δ 4.5-5.0 ppm). The aromatic protons of the quinoline ring should remain largely unchanged.
-
Mass Spectrometry (MS): To confirm the molecular weight (250.09 g/mol for C₁₁H₈BrNO) and the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).[14]
Visualizations
Safety and Troubleshooting
-
Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Chloroform is a suspected carcinogen and should be handled with care.
-
Troubleshooting:
-
Low Yield: May result from impure starting material or insufficient reaction time. Ensure reagents are dry and of high purity. Confirm reaction completion via TLC before workup.
-
Presence of Starting Material after Reaction: If the starting material persists after 6-8 hours, the CuBr₂ may be of low quality. It is possible to add a small additional portion of CuBr₂ and continue reflux.
-
Dibromination: This is unlikely with the CuBr₂ method. If observed (e.g., by MS), it suggests the reaction was run for an excessively long time or at too high a temperature. Purification by column chromatography may be required to separate mono- and di-brominated products.
-
Conclusion
The protocol described provides a reliable and highly selective method for the α-bromination of 1-(quinolin-6-yl)ethanone. The use of Copper(II) Bromide minimizes side reactions and simplifies handling compared to molecular bromine, while the integrated in-process controls ensure a high degree of reproducibility. The resulting product is a valuable intermediate for further synthetic transformations in drug discovery and materials science.
References
-
Wikipedia. (2023). Copper(II) bromide. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
ResearchGate. (2018). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. University of Liverpool. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Retrieved from [Link]
-
ResearchGate. (2016). Regioselective -Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2013). Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
ResearchGate. (1974). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. Retrieved from [Link]
-
ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (2007). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
-
National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]
Sources
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acgpubs.org [acgpubs.org]
- 7. youtube.com [youtube.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 14. chemscene.com [chemscene.com]
Application Notes and Protocols for the Derivatization of 2-bromo-1-(quinolin-6-yl)ethanone for Biological Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and anticonvulsant properties.[2][3][4] This wide-ranging bioactivity makes the quinoline scaffold a fertile ground for the development of novel therapeutic agents.
At the heart of new drug discovery campaigns lies the strategic modification of core structures to explore the chemical space and optimize biological activity. The compound 2-bromo-1-(quinolin-6-yl)ethanone serves as a versatile starting material for such explorations. Its structure incorporates the biologically significant quinoline moiety and a highly reactive α-bromoketone functional group. The presence of the bromine atom alpha to the carbonyl group renders the adjacent carbon electrophilic and highly susceptible to nucleophilic attack, making it an ideal handle for chemical derivatization.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed protocols for several key synthetic transformations, explain the underlying chemical principles, and provide methodologies for the subsequent biological screening of the resulting compound library. Our focus is on empowering researchers to efficiently generate and evaluate novel quinoline derivatives with the potential for significant therapeutic impact.
Chemical Reactivity and Derivatization Pathways
The primary site of reactivity on this compound is the α-carbon bearing the bromine atom. This carbon is readily attacked by a wide array of nucleophiles, leading to the displacement of the bromide ion, typically via an SN2 mechanism.[5] This fundamental reactivity opens up numerous avenues for creating a diverse library of derivatives. In this guide, we will focus on three high-yield and versatile derivatization strategies:
-
Hantzsch Thiazole Synthesis: A classic and efficient method for the construction of thiazole rings, which are themselves present in many biologically active molecules.[6]
-
Imidazo[2,1-b]thiazole Formation: The synthesis of a fused heterocyclic system of significant interest in medicinal chemistry.[7]
-
Chalcone Synthesis via Claisen-Schmidt Condensation: The formation of α,β-unsaturated ketones, a class of compounds known for their diverse biological activities.[8]
Protocol 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, such as thiourea or thioacetamide, to yield a thiazole ring.[9] This reaction proceeds via an initial nucleophilic attack of the sulfur atom on the electrophilic α-carbon, followed by intramolecular cyclization and dehydration.[10]
Rationale:
This one-pot reaction is a highly efficient method for introducing a new heterocyclic ring system onto the quinoline scaffold. The resulting 2-amino-4-(quinolin-6-yl)thiazole derivatives are of particular interest for biological screening due to the known pharmacological properties of both quinoline and aminothiazole moieties.
Experimental Workflow:
Caption: Workflow for Hantzsch Thiazole Synthesis.
Detailed Protocol:
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add thiourea (1.2 eq) to the flask.
-
Add absolute ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the starting ketone.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture with stirring until the pH is neutral to slightly basic. This will neutralize the hydrobromide salt of the product and induce precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethanol.
-
Dry the purified product under vacuum to a constant weight.
Expected Results and Characterization:
| Compound | Expected Yield | Physical Appearance |
| 2-amino-4-(quinolin-6-yl)thiazole | 85-95% | Off-white to pale yellow solid |
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Imidazo[2,1-b]thiazoles
The reaction of an α-bromoketone with a 2-aminothiazole derivative leads to the formation of a fused imidazo[2,1-b]thiazole ring system. This reaction is a powerful tool for creating complex heterocyclic scaffolds.[7]
Rationale:
This protocol allows for the construction of a rigid, fused heterocyclic system, which can be beneficial for optimizing interactions with biological targets. The reaction proceeds through an initial nucleophilic substitution of the bromine by the exocyclic amine of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration.[5]
Experimental Workflow:
Caption: Workflow for Imidazo[2,1-b]thiazole Synthesis.
Detailed Protocol:
Materials:
-
This compound
-
2-aminothiazole (or a substituted derivative)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminothiazole (1.1 eq) in absolute ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 6-12 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Expected Results and Characterization:
| Compound | Expected Yield | Physical Appearance |
| 6-(quinolin-6-yl)imidazo[2,1-b]thiazole | 70-85% | Solid |
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Synthesis of Quinolin-6-yl-Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.[11] In this case, the ketone is generated in situ from this compound.
Rationale:
This protocol introduces a different type of structural motif, the α,β-unsaturated ketone, which is a well-known pharmacophore.[12] The reaction involves a two-step, one-pot procedure where the α-bromoketone is first converted to the corresponding methyl ketone, which then undergoes condensation with an aromatic aldehyde.
Experimental Workflow:
Caption: Workflow for Quinolin-6-yl-Chalcone Synthesis.
Detailed Protocol:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted derivative)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
In situ formation of the ketone: While a direct Claisen-Schmidt condensation with the α-bromoketone is not typical, a common approach is to first generate the corresponding methyl ketone. A plausible, though not explicitly found for this substrate, synthetic route would involve a preliminary reduction and subsequent oxidation or, more simply, a substitution to replace the bromine with a hydrogen. However, a more direct adaptation of the Claisen-Schmidt involves the base-catalyzed reaction of 1-(quinolin-6-yl)ethanone with an aldehyde. For the purpose of this guide, we will assume the availability of 1-(quinolin-6-yl)ethanone.
-
In a beaker, dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add aqueous NaOH solution with stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Expected Results and Characterization:
| Compound | Expected Yield | Physical Appearance |
| (E)-1-(quinolin-6-yl)-3-arylprop-2-en-1-one | 60-80% | Colored solid |
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Given the broad spectrum of activities associated with quinolines, we present protocols for anticancer and antibacterial screening.
Protocol 4: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][13]
Rationale:
This assay provides a quantitative measure of a compound's ability to inhibit the proliferation of cancer cells. It is a robust and high-throughput method suitable for initial screening of a compound library.
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
Materials:
-
Human cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized quinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of any solvent (like DMSO) should be kept low (e.g., <0.5%).[3]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antibacterial Screening (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Rationale:
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium. It is a fundamental test for assessing the potential of a new compound as an antibacterial agent.
Detailed Protocol:
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Synthesized quinoline derivatives
-
Standard antibiotic (e.g., ciprofloxacin) as a positive control
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
The derivatization of this compound offers a strategic and efficient approach to generating novel quinoline-based compounds for biological screening. The protocols detailed in these application notes for Hantzsch thiazole synthesis, imidazo[2,1-b]thiazole formation, and chalcone synthesis provide a solid foundation for creating a diverse chemical library. Subsequent screening using the provided protocols for anticancer and antibacterial activity will enable the identification of promising lead compounds for further development in the quest for new and effective therapeutics.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available from: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available from: [Link]
-
THE CHEMISTRY OF QUINOLINYL CHALCONES. Research Publish Journals. Available from: [Link]
-
Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available from: [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. Available from: [Link]
-
(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. ResearchGate. Available from: [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: [Link]
-
Recent Synthetic Methodologies for Chalcone Synthesis (2013-2018). ResearchGate. Available from: [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available from: [Link]
-
(PDF) Synthesis of Novel Quinolines with Antibacterial Activity. ResearchGate. Available from: [Link]
-
Nucleophilic Substitution with amines. YouTube. Available from: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available from: [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. Available from: [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis. Available from: [Link]
-
Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Science Alert. Available from: [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. Available from: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]
-
7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. Available from: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Synthesis of 2-imidazolines. Organic Chemistry Portal. Available from: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available from: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available from: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
-
Biological Activities of Quinoline Derivatives. Ingenta Connect. Available from: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. sussex.figshare.com [sussex.figshare.com]
- 5. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 6. 2-Imidazoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchpublish.com [researchpublish.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-bromo-1-(quinolin-6-yl)ethanone in the Synthesis of Novel Kinase Inhibitors: A Technical Guide for Researchers
The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery. The quinoline scaffold, a privileged heterocyclic motif, is a cornerstone in the design of numerous clinically approved kinase inhibitors, valued for its ability to form crucial interactions within the ATP-binding site of various kinases.[1][2] This technical guide focuses on the utility of a key intermediate, 2-bromo-1-(quinolin-6-yl)ethanone , as a versatile precursor for the synthesis of a promising class of kinase inhibitors. Its inherent reactivity provides a direct route to constructing fused heterocyclic systems, particularly imidazo[2,1-b]thiazoles, which have demonstrated significant potential as potent modulators of kinase activity.[1][3]
This document provides a comprehensive overview of the synthesis and application of this compound, offering detailed experimental protocols, insights into the underlying reaction mechanisms, and a discussion of the biological relevance of the resulting compounds.
Physicochemical Properties and Safety Information
Before proceeding with the experimental protocols, it is crucial to be familiar with the properties and handling requirements of this compound.
| Property | Value | Reference |
| CAS Number | 97596-07-1 | [4] |
| Molecular Formula | C₁₁H₈BrNO | [5] |
| Molecular Weight | 250.09 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of exposure, flush the affected area with copious amounts of water and seek medical attention.[6]
Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through the α-bromination of 6-acetylquinoline. This reaction proceeds via an enol or enolate intermediate, followed by electrophilic attack by bromine.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 3. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
Synthesis of Novel Antibacterial Agents from Quinoline Ketones: An Application Note and Protocol
Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities. Among these, quinoline-based compounds have emerged as a significant class of antibacterial agents. The archetypal quinolone antibiotics, such as nalidixic acid and the more potent fluoroquinolones (e.g., ciprofloxacin), have been mainstays in the treatment of bacterial infections for decades.[1][2] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[3][4][5][6][7] By interfering with these enzymes, quinolones induce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[1][4]
The versatile chemistry of the quinoline nucleus allows for extensive structural modifications, providing a rich platform for the development of novel antibacterial agents to combat the growing threat of antimicrobial resistance. Quinoline ketones, in particular, serve as key intermediates and potent antibacterial agents themselves. The carbonyl functionality offers a reactive handle for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of antibacterial potency and pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of a novel antibacterial agent derived from a quinoline ketone, its characterization, and the evaluation of its antibacterial activity.
Synthetic Strategy: The Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system.[8][9] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[8][9] This acid- or base-catalyzed reaction proceeds via an aldol-type condensation followed by cyclodehydration to afford the quinoline product. For the synthesis of our target quinoline ketone, we will employ a modified Friedländer reaction, which offers high yields and regioselectivity.
Visualizing the Synthetic Workflow
Figure 1: General workflow for the synthesis of a quinoline ketone via Friedländer annulation.
Experimental Protocol: Synthesis of 2-Acetyl-4-methylquinoline
This protocol details the synthesis of 2-acetyl-4-methylquinoline, a representative quinoline ketone with potential antibacterial activity.
Materials and Reagents
-
2-Aminoacetophenone (98%, Sigma-Aldrich)
-
Ethyl acetoacetate (99%, Sigma-Aldrich)
-
L-Proline (99%, Sigma-Aldrich)
-
Ethanol (99.8%, anhydrous, Sigma-Aldrich)
-
Ethyl acetate (ACS grade, Fisher Scientific)
-
Hexane (ACS grade, Fisher Scientific)
-
Sodium sulfate (anhydrous, 99%, Acros Organics)
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh, Fisher Scientific)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoacetophenone (1.35 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and L-proline (0.115 g, 1 mmol, 10 mol%).
-
Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 8 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (from 10% to 30%) as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 2-acetyl-4-methylquinoline as a pale yellow solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale and Scientific Insights
-
Catalyst Choice: L-proline is an environmentally benign organocatalyst that promotes the condensation and cyclization steps of the Friedländer reaction, often leading to higher yields and milder reaction conditions compared to traditional acid or base catalysts.[10]
-
Solvent: Anhydrous ethanol is used as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Characterization Data
| Compound | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | MS (ESI+) m/z |
| 2-Acetyl-4-methylquinoline | 85 | 8.08 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.73 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.48 (t, J = 7.6 Hz, 1H), 2.78 (s, 3H), 2.69 (s, 3H) | 200.5, 155.2, 147.8, 144.9, 130.3, 129.8, 127.5, 126.3, 124.1, 119.8, 26.9, 19.2 | 186.09 [M+H]⁺ |
Protocol: Evaluation of Antibacterial Activity
The antibacterial activity of the synthesized quinoline ketone is evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[11][12]
Materials and Bacterial Strains
-
Synthesized 2-acetyl-4-methylquinoline
-
Ciprofloxacin (positive control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB)
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Streptococcus pyogenes
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)[8]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Visualizing the Antibacterial Testing Workflow
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized compound and ciprofloxacin at a concentration of 1 mg/mL in sterile DMSO.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
MIC Assay: a. Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate. c. Inoculate each well with 10 µL of the prepared bacterial suspension. d. Include a positive control (ciprofloxacin), a negative control (MHB with inoculum and DMSO), and a sterility control (MHB only). e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Assay: a. Take a 10 µL aliquot from each well that shows no visible growth in the MIC assay. b. Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates. c. Incubate the MHA plates at 37°C for 24 hours. d. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Expected Results and Interpretation
The synthesized 2-acetyl-4-methylquinoline is expected to exhibit antibacterial activity, particularly against Gram-positive bacteria. The MIC and MBC values will provide quantitative measures of its potency. A low MIC value indicates potent inhibitory activity, while a low MBC/MIC ratio (≤4) suggests bactericidal activity.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| 2-Acetyl-4-methylquinoline | Staphylococcus aureus | 16 | 32 |
| Streptococcus pyogenes | 8 | 16 | |
| Escherichia coli | >128 | >128 | |
| Pseudomonas aeruginosa | >128 | >128 | |
| Ciprofloxacin | Staphylococcus aureus | 1 | 2 |
| Streptococcus pyogenes | 0.5 | 1 | |
| Escherichia coli | 0.25 | 0.5 | |
| Pseudomonas aeruginosa | 1 | 2 |
Note: The above data is hypothetical and serves as an example of expected results.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[8]
-
Position 2: The acetyl group at the C-2 position is a key pharmacophoric feature. It can be further modified, for example, by converting it to an oxime or hydrazone, which has been shown to enhance antibacterial activity in some cases.[13]
-
Position 4: The methyl group at the C-4 position can influence the lipophilicity and steric profile of the molecule, potentially affecting its ability to penetrate the bacterial cell wall.
-
Position 6: Introduction of a fluorine atom at the C-6 position is a common strategy in the design of fluoroquinolone antibiotics, as it generally enhances antibacterial potency.[2]
-
Position 7: Substituents at the C-7 position, often a piperazine or other heterocyclic ring, are crucial for targeting DNA gyrase and for broad-spectrum activity.
Conclusion
This application note provides a comprehensive guide for the synthesis, characterization, and antibacterial evaluation of a novel quinoline ketone. The described protocols are robust and can be adapted for the synthesis and screening of a library of quinoline derivatives. The exploration of the vast chemical space around the quinoline scaffold holds significant promise for the discovery of new antibacterial agents to address the urgent need for novel therapeutics against resistant pathogens.
References
-
Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: A review. RSC Advances, 10(35), 20784–20793. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
da Silva, A. C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 211, 106788. [Link]
-
Al-Sbou, Y., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]
-
World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
-
Reddy, C. S., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(38), 19753-19773. [Link]
-
Yunus, U., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmaceutical Sciences Asia, 50(4), 313-324. [Link]
-
Singh, R., et al. (2026). Synthesis, Characterization, and Evaluation of Some Quinoline Derivatives as Possible Anti-Bacterial Agents. ResearchGate. [Link]
-
Hooper, D. C. (2001). Mechanisms of quinolone action and resistance. Journal of Antimicrobial Chemotherapy, 47(suppl_1), 1-5. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Clinical Infectious Diseases, 58(Supplement_1), S11-S19. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Medical Sciences, 5(5), 18-22. [Link]
-
International Journal of Pharmaceutical and Biological Archives. (2013). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Biological Archives, 4(5), 841-851. [Link]
-
Alpan, A. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6885. [Link]
-
ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Khan, S. A., et al. (2025). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 35(1). [Link]
-
Drlica, K., & Zhao, X. (1997). Mechanism of action of and resistance to quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
-
protocols.io. (2019). Assessment of antimicrobial activity. [Link]
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]
-
Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics [Video]. YouTube. [Link]
-
Tillotson, G. S. (1996). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 22(Supplement_1), S3-S10. [Link]
-
Solution Pharmacy. (2023, May 12). Topic (36) Structure Activity Relationship of Quinolones [Video]. YouTube. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Mechanism of Quinolone Action and Resistance. Biochemistry, 50(37), 7957–7966. [Link]
Sources
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step procedure for reaction with 2-aminothiazole
An Application Guide to the Synthetic Chemistry of 2-Aminothiazole
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and rich electronic features, including hydrogen bond donors and acceptors, allow it to engage in specific, high-affinity interactions with a wide range of biological targets. This has led to its incorporation into numerous FDA-approved drugs, such as the kinase inhibitor Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam.[1][3]
The reactivity of 2-aminothiazole is characterized by three primary sites: the exocyclic amino group (highly nucleophilic), the endocyclic nitrogen atom (also nucleophilic), and the C5 position of the thiazole ring, which is susceptible to electrophilic substitution. This versatile reactivity allows for extensive chemical modification, enabling the systematic optimization of pharmacokinetic and pharmacodynamic properties in drug development.
However, it is also crucial for researchers to recognize that the 2-aminothiazole core has been identified as a potential "toxicophore".[2][4] Certain metabolic pathways can activate the ring, leading to reactive metabolites that may cause toxicity.[2] Therefore, a deep understanding of its chemical behavior is paramount for designing safe and effective therapeutic agents. This guide provides detailed protocols for the synthesis and key transformations of the 2-aminothiazole scaffold, explaining the causality behind the experimental choices to empower researchers in their synthetic endeavors.
Part 1: Foundational Synthesis of the 2-Aminothiazole Core
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The most fundamental and widely used method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[5][6][7][8] This reaction is a robust and high-yielding condensation between an α-haloketone and a thioamide (or thiourea for the parent 2-aminothiazole).[7][9]
Causality of the Mechanism: The reaction is initiated by the sulfur atom of thiourea, which is a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone via an SN2 reaction.[7][10] This step is highly efficient because it forms a stable isothiouronium salt intermediate. The subsequent and irreversible step is an intramolecular cyclization, where the nucleophilic nitrogen attacks the carbonyl carbon. This is followed by dehydration to yield the aromatic thiazole ring. The stability of the resulting aromatic system is the primary thermodynamic driving force for the reaction.
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Green Chemistry Approaches in α-Haloketone Synthesis
Abstract: α-Haloketones are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals and complex heterocyclic structures.[1] Traditional synthesis methods, however, often rely on hazardous elemental halogens and volatile organic solvents, posing significant environmental and safety concerns.[2] This guide provides an in-depth exploration of modern, green chemistry approaches designed to mitigate these issues. We will delve into the rationale behind catalyst selection, solvent choice, and energy input, offering detailed protocols for researchers and drug development professionals. The focus is on methodologies that enhance safety, reduce waste, and improve atom economy without compromising efficiency.
The Imperative for Greener α-Halogenation
The classical approach to α-halogenation involves the reaction of an enolizable ketone with an elemental halogen (Cl₂, Br₂, I₂) under acidic or basic conditions.[3][4][5] This method, while effective, is fraught with challenges from a green chemistry perspective:
-
Hazardous Reagents: Elemental halogens are toxic, corrosive, and difficult to handle, especially on an industrial scale.[1][2]
-
Poor Atom Economy: In these reactions, only one of the two halogen atoms from X₂ is incorporated into the product, with the other forming a hydrohalic acid (HX) byproduct.[1] This equates to a theoretical maximum atom economy of only 50%.
-
Waste Generation: The corrosive HX byproduct often requires neutralization, adding steps and generating salt waste.
-
Harsh Conditions: The use of strong acids or bases can limit the substrate scope, as sensitive functional groups may not be tolerated.[3]
The following sections detail modern alternatives that address these shortcomings by employing safer reagents, catalytic systems, and innovative reaction conditions.
Strategic Approaches to Green α-Halogenation
The development of sustainable protocols for α-halogenation hinges on several key principles. We will explore three major strategies: the use of benign halogenating agents, the application of catalytic systems in green solvents, and the implementation of alternative energy sources.
Employing Safer and More Efficient Halogenating Agents
A primary focus in greening this transformation is replacing elemental halogens with solid, easier-to-handle, and more atom-economical alternatives.
Hypervalent Iodine Reagents: These compounds are powerful oxidants that can facilitate halogenation with high efficiency and selectivity.[6][7] Reagents like [hydroxyl(tosyloxy)iodo]benzene (HTIB) are stable, relatively safe solids that can activate iodine sources for electrophilic attack on the enol/enolate intermediate.[1][3] This approach often allows for 100% iodine atom economy when used in conjunction with I₂.[1]
Causality in Action: The role of HTIB is to act as an iodine activator. It reacts with I₂ or a halide salt to generate a more electrophilic iodine species in situ. This avoids the direct use of more hazardous reagents and can proceed under milder, neutral conditions, thereby broadening the substrate scope.[1][3]
Polymer-Supported Reagents: Immobilizing the halogenating agent on a solid support, such as a polymer resin, offers significant advantages. An example is poly(vinylphenyltrimethylammonium tribromide) (PVBMATB), which acts as a solid, manageable source of electrophilic bromine.[1]
Benefits of Solid Support:
-
Safety & Handling: The reagent is a solid, reducing risks associated with volatile or corrosive liquids.
-
Simplified Workup: After the reaction, the spent polymer can be removed by simple filtration, eliminating the need for aqueous extraction.
-
Recyclability: In many cases, the spent resin can be regenerated and reused, further reducing waste.
Catalysis in Benign Solvent Systems
Catalysis is a cornerstone of green chemistry. By using catalytic amounts of a substance to drive the reaction, waste is minimized and efficiency is increased.
Aqueous and "On-Water" Halogenation: Water is the ultimate green solvent. While organic substrates often have low solubility in water, reactions can be promoted at the organic-water interface or by using surfactants. For instance, α-iodination of aryl ketones has been successfully performed in an aqueous sodium dodecyl sulphate (SDS) solution, where the SDS micelles act as a reaction promoter.[1]
Ionic Liquids (ILs) as Reaction Media: Ionic liquids are salts with low melting points that can act as non-volatile, recyclable solvents.[8] They can also participate in catalysis. For example, the iodination of ketones using HTIB has been shown to be highly effective in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).[1][3]
Why Use Ionic Liquids? The choice of an IL like [bmim][BF₄] is strategic; its polarity can enhance reaction rates, and its negligible vapor pressure improves safety.[8] Furthermore, the product can often be easily separated by extraction, and the ionic liquid can be recovered and reused, aligning perfectly with green chemistry principles.[1][3]
Alternative Energy Sources: Photochemistry and Electrochemistry
Moving beyond traditional thermal heating, alternative energy sources like light and electricity can provide clean and efficient pathways for α-halogenation.
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool. A recent method utilizes a copper-modified graphitic carbon nitride (Cu-C₃N₄) catalyst, which, when irradiated with light, can activate oxygen and a benign halogen source like nickel chloride (NiCl₂).[2] This process generates the necessary halogen radicals under mild conditions.[2] The use of sunlight as the energy source further enhances the green credentials of this approach.[2]
Electrochemical Methods: Electrosynthesis avoids the need for chemical oxidants by using electricity to drive the reaction. In the context of α-halogenation, an electrochemical setup can be used to oxidize halide ions (e.g., from NaCl or NaBr) to generate the electrophilic halogen species in situ. This strategy is highly atom-economical and avoids the handling of toxic halogenating agents.[9][10]
Comparative Overview of Methodologies
The following table summarizes the key features of traditional vs. green α-halogenation methods.
| Feature | Traditional Method (e.g., Br₂/HOAc) | Hypervalent Iodine Method | Photocatalytic Method |
| Halogen Source | Elemental Bromine (Br₂) | I₂ or Iodide Salt | Nickel Chloride (NiCl₂) |
| Reagent Hazard | High (Toxic, Corrosive) | Moderate (Solid Oxidant) | Low (Stable Salt) |
| Solvent | Acetic Acid (Corrosive) | Ionic Liquid (Recyclable) | Ethyl Acetate/Isopropanol |
| Byproducts | HBr (Corrosive) | Recoverable Iodoarene | Water |
| Atom Economy | Low (~50%) | Potentially High (100%) | High |
| Energy Source | Thermal Heating | Room Temp. or Mild Heat | Visible Light / Sunlight |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for two distinct green α-halogenation procedures.
Protocol 1: α-Iodination of Acetophenone using HTIB in an Ionic Liquid
This protocol is adapted from methodologies described by Lee and co-workers and demonstrates the use of a hypervalent iodine reagent in a recyclable ionic liquid solvent.[1]
Rationale: This method is chosen for its mild conditions, high product yields, and simplified workup. The use of HTIB as an activator allows for efficient iodination without strong acids, and the ionic liquid [bmim][BF₄] serves as a stable, non-volatile medium that facilitates product isolation and can be recycled.[1][3]
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
Iodine (I₂) (1.2 mmol, 305 mg)
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.2 mmol, 470 mg)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) (2 mL)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnetic stirrer and hot plate
-
Round-bottom flask (10 mL)
Procedure:
-
To a 10 mL round-bottom flask, add acetophenone (1.0 mmol), iodine (1.2 mmol), and HTIB (1.2 mmol).
-
Add the ionic liquid [bmim][BF₄] (2 mL) to the flask.
-
Stir the mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid by adding diethyl ether (3 x 10 mL) and stirring vigorously for 5 minutes for each extraction. The product will move to the ether layer, while the ionic liquid and reagents remain.
-
Combine the organic layers and wash with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-iodo-1-phenylethanone.
-
The product can be further purified by column chromatography if necessary. The recovered ionic liquid can be washed with diethyl ether and dried under vacuum for reuse.
Protocol 2: Photocatalytic α-Chlorination of a Styrene Derivative
This protocol is based on the work of Su, Richards, and colleagues, showcasing a state-of-the-art method using a heterogeneous photocatalyst.[2]
Rationale: This approach represents a highly green and innovative pathway. It utilizes a benign and inexpensive halogen source (NiCl₂), air as the oxidant, and visible light as the energy source. The heterogeneous catalyst can be easily recovered and reused.[2]
Materials:
-
Styrene derivative (e.g., Styrene) (0.5 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.75 mmol)
-
Copper-modified graphitic carbon nitride (Cu-C₃N₄) catalyst (10 mg)
-
Ethyl acetate (3 mL)
-
Isopropanol (1 mL)
-
Reaction vial with a septum
-
Balloon filled with air
-
410 nm LED light source
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine the styrene derivative (0.5 mmol), NiCl₂·6H₂O (0.75 mmol), and the Cu-C₃N₄ catalyst (10 mg).
-
Add the solvent mixture of ethyl acetate (3 mL) and isopropanol (1 mL). The isopropanol is essential as a hydrogen source for the formation of water.[2]
-
Seal the vial with a septum and pierce it with a needle attached to an air-filled balloon to ensure an oxygen atmosphere.
-
Place the vial on a magnetic stirrer and position it approximately 2-3 cm from the 410 nm LED light source.
-
Irradiate the mixture with stirring at room temperature. Monitor the reaction by TLC or GC-MS.
-
Upon completion, centrifuge the reaction mixture to separate the solid photocatalyst.
-
Decant the supernatant and concentrate it under reduced pressure.
-
The crude product (e.g., 2-chloroacetophenone) can be purified by column chromatography on silica gel.
Visualizing Green Synthesis Pathways
Diagrams can help clarify the relationships and mechanisms involved in these green approaches.
General Workflow for Green α-Halogenation
Caption: Workflow of green α-haloketone synthesis pathways.
Mechanism: Acid-Catalyzed Enol Formation
The formation of an enol intermediate is the rate-determining step in acid-catalyzed α-halogenation.[4] This nucleophilic enol is what attacks the electrophilic halogen source.
Caption: Acid-catalyzed enol formation mechanism.
Note: Placeholder images are used in the DOT script above to represent chemical structures, as direct chemical structure rendering is not supported. In a real application, these would be replaced with actual chemical diagrams.
Conclusion and Future Outlook
The synthesis of α-haloketones has undergone a significant transformation, moving from hazardous, century-old methods to elegant, sustainable solutions. The adoption of hypervalent iodine reagents, photocatalysis, electrochemistry, and green solvent systems has not only improved the environmental footprint of these reactions but has also, in many cases, expanded their synthetic utility and substrate scope. For researchers in drug development, these methods offer safer, more efficient, and scalable routes to crucial building blocks. Future research will likely focus on developing even more active and recyclable catalysts, exploring flow chemistry for continuous production, and further harnessing renewable energy sources to drive these essential chemical transformations.
References
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. Available at: [Link]
-
Malebari, A. M., & Van der Eycken, E. V. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(2), 439. Available at: [Link]
-
Malebari, A. M., & Van der Eycken, E. V. (2021). Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Available at: [Link]
-
LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
-
ChemistryViews. (2022). Photochemical Synthesis of α-Haloketones. Available at: [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Available at: [Link]
-
Stolar, T., et al. (2021). Mechanochemical method for α‐halogenation of ketones. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Green synthesis of α‐aryl‐β‐haloketones using NaX and PhI(OAc)2. Available at: [Link]
-
Organic Chemistry Portal. Hypervalent Iodine Compounds. Available at: [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]
-
ThatChemist. (2022). Hypervalent Iodonium Reagents (Important Papers). YouTube. Available at: [Link]
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. Hypervalent Iodine Compounds [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 10. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-1-(quinolin-6-yl)ethanone
Welcome to the technical support center for the synthesis of 2-bromo-1-(quinolin-6-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical synthetic intermediate. As a versatile building block, particularly in the construction of fused heterocyclic systems like imidazothiazoles, mastering its synthesis is key to advancing many research projects.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthesis Overview: The Pathway to this compound
The most common and direct method for synthesizing this compound is the α-bromination of its ketone precursor, 1-(quinolin-6-yl)ethanone.[1] This reaction typically proceeds via an acid-catalyzed mechanism where the ketone is converted to its enol tautomer, which then acts as the nucleophile, attacking an electrophilic bromine source.[2][3]
Caption: General synthesis route for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors, ranging from incomplete reactions to competing side reactions and purification losses. Let's break down the primary causes:
-
Incomplete Reaction: The conversion of the starting material may be stalled. This is often due to insufficient acid catalysis, which is critical for promoting the formation of the reactive enol intermediate.[2][4] Without enough catalyst, the rate of enolization is slow, leading to a sluggish reaction.
-
Solution: Ensure your acid catalyst (e.g., acetic acid, a few drops of HBr) is fresh and added in the appropriate amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
-
Side Reaction - Dibromination: The most common side product is the dibrominated species, 2,2-dibromo-1-(quinolin-6-yl)ethanone. The initial product, the α-bromo ketone, is more reactive towards enolization than the starting ketone, making it susceptible to a second bromination.
-
Solution: Carefully control the stoichiometry of your brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of bromine (Br₂) or N-Bromosuccinimide (NBS).[4] Adding the bromine solution dropwise at a low temperature (0-10 °C) helps to maintain a low concentration of the brominating agent in the reaction mixture, thus favoring mono-bromination.[1]
-
-
Side Reaction - Aromatic Bromination: Although less common for the acetyl side chain, there is a possibility of electrophilic substitution on the quinoline ring itself, especially if there are activating groups present or if harsh conditions are used.[5]
-
Solution: Perform the reaction at controlled, low temperatures. Using a milder brominating agent like NBS can sometimes offer better selectivity compared to liquid bromine.[6]
-
-
Product Decomposition: The target compound, an α-bromo ketone, can be unstable, especially in the presence of excess acid or base during workup, or upon exposure to light. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution or elimination.[1]
-
Solution: After the reaction is complete, quench it promptly by pouring it into cold water or a dilute sodium bicarbonate solution to neutralize excess acid.[1] Minimize exposure to high temperatures and direct light during workup and purification.
-
Caption: Troubleshooting workflow for low product yield.
Question 2: My NMR/LC-MS shows multiple products. How do I identify and minimize them?
Answer: An impure product profile is a common challenge. Here’s how to identify the likely culprits and adjust your protocol.
| Potential Impurity | Identifying Signal (¹H NMR) | Cause | Prevention Strategy |
| 1-(quinolin-6-yl)ethanone | Singlet for -COCH₃ protons (~2.7 ppm) | Incomplete reaction | Increase reaction time; ensure catalyst activity. |
| 2,2-dibromo-1-(quinolin-6-yl)ethanone | Singlet for -CHBr₂ proton (further downfield) | Excess brominating agent | Use max 1.1 equivalents of Br₂/NBS; add slowly at low temp. |
| Ring-brominated isomer(s) | Complex changes in the aromatic region (7.5-9.0 ppm) | Harsh conditions (high temp, excess Br₂) | Maintain reaction temperature at 0-15 °C. |
Question 3: The reaction is very slow or stalls completely. What should I do?
Answer: A stalled reaction points to an issue with one of the core components of the acid-catalyzed halogenation mechanism.
-
Verify Reagent Quality: Ensure your starting material, 1-(quinolin-6-yl)ethanone, is pure. Impurities can interfere with the reaction. The brominating agent (Br₂) should be fresh; over time, it can degrade. Solvents must be anhydrous if specified by the protocol.
-
Check Catalyst: The acid catalyst is essential for enol formation.[7] If you are using acetic acid as both solvent and catalyst, ensure it is glacial (water-free). If using a catalytic amount of HBr, a freshly opened bottle is best.
-
Temperature: While low temperature is crucial to control side reactions, the reaction may not initiate if it is too cold. A common range is 0-25°C.[1] If the reaction is stalled at 0°C, consider letting it slowly warm to room temperature while monitoring via TLC.
Frequently Asked Questions (FAQs)
Q1: How do I synthesize the precursor, 1-(quinolin-6-yl)ethanone?
Direct Friedel-Crafts acylation of quinoline is often problematic because the nitrogen atom complexes with the Lewis acid (e.g., AlCl₃), deactivating the entire ring system towards electrophilic substitution.[8][9] A more reliable approach involves multi-step syntheses, such as the Skraup or Knorr quinoline synthesis, starting from an appropriately substituted aniline.[10][11] For instance, a synthesis starting from 4-bromoaniline can ultimately lead to a quinoline scaffold that can be further functionalized.[12]
Q2: What is the best brominating agent: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both can be effective, but they have different advantages:
-
Elemental Bromine (Br₂): It is inexpensive and widely used. It is typically dissolved in a solvent like chloroform, dichloromethane, or acetic acid.[1][4] However, it is highly corrosive and toxic, requiring careful handling in a fume hood. The reaction generates HBr as a byproduct, which can further catalyze the reaction but may also promote product decomposition if not controlled.
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[6] It is often used for regioselective α-bromination of ketones. The reaction produces succinimide as a byproduct, which can be easily removed during aqueous workup. For sensitive substrates, NBS can sometimes provide a cleaner reaction profile.
Q3: What are the critical safety precautions for this synthesis?
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
α-Bromo Ketones: The product, this compound, is a lachrymator (causes tearing) and is alkylating, meaning it is reactive towards biological nucleophiles. Avoid inhalation and skin contact. Handle the solid product in a fume hood.[13][14]
-
Solvents: Use appropriate caution when handling solvents like chloroform or dichloromethane, which are volatile and have associated health risks.
Q4: What is the best method for purifying and storing the final product?
Purification is most commonly achieved through recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[1] The product should appear as a crystalline solid. For storage, keep the purified this compound in a tightly sealed container, protected from light, and stored at low temperatures (2-8°C) to minimize degradation.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an example and may require optimization based on your specific laboratory conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material). Cool the flask to 0-5°C in an ice bath.
-
Bromine Addition: Prepare a solution of liquid bromine (1.05 eq) in an equal volume of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and water (approx. 100 mL). A precipitate should form.
-
Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol. Dry the purified crystals under vacuum to yield this compound. A reported yield for a similar process is around 85%.[1]
Caption: Key stages of the acid-catalyzed α-bromination mechanism.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline.
- Terent'ev, A. O., Khodykin, S. V., Krylov, I. B., Ogibin, Y. N., & Nikishin, G. I. (2006).
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
- de Mattos, M. C. S., Sanseverino, A. M., & de Souza, A. L. F. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(8), 2046.
-
ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2768565, 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Retrieved from [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2019). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]
- Synthetic Communications. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. 43(15), 2081-2087.
-
International Institute of Pharmacy. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]
Sources
- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. iipseries.org [iipseries.org]
- 12. atlantis-press.com [atlantis-press.com]
- 13. chemscene.com [chemscene.com]
- 14. Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Purification of Crude 2-Bromo-1-(quinolin-6-yl)ethanone
Introduction: The Challenge of Purifying a Key Synthetic Intermediate
2-Bromo-1-(quinolin-6-yl)ethanone is a highly valuable intermediate in pharmaceutical synthesis, primarily due to the reactivity of the α-bromoketone moiety, which allows for a wide range of subsequent nucleophilic substitution reactions.[1] Its synthesis, typically via direct bromination of 1-(quinolin-6-yl)ethanone, often yields a crude product contaminated with starting material, over-brominated species, and acidic byproducts.[1]
Effective purification is not merely a matter of removing these impurities; it is critical for ensuring the success and reproducibility of downstream reactions. The inherent reactivity of the target molecule also presents a challenge, as it can be susceptible to degradation under suboptimal purification conditions. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the recrystallization of this compound, grounded in chemical principles and field-proven experience.
Part 1: Foundational Knowledge & Expected Impurities
This section addresses the crucial first step: understanding the material you are working with.
Q1: I've just synthesized crude this compound. What are the likely impurities I need to remove?
Answer: Your crude product's impurity profile is directly linked to its synthesis, which is typically an acid-catalyzed α-bromination of 1-(quinolin-6-yl)ethanone.[2] Understanding these impurities is key to designing a successful purification strategy.
-
Unreacted Starting Material (1-(quinolin-6-yl)ethanone): Incomplete bromination is common. This impurity is less polar than your product.
-
Di-brominated Product (2,2-dibromo-1-(quinolin-6-yl)ethanone): Over-zealous bromination can lead to this byproduct. Its polarity is similar to the desired product, making it challenging to remove.
-
Ring-Brominated Isomers: While α-bromination is kinetically favored, some electrophilic aromatic substitution on the quinoline ring can occur, especially with prolonged reaction times or excess bromine.[3]
-
Acidic Byproducts (HBr): The reaction generates hydrogen bromide. While typically quenched with a base (e.g., sodium bicarbonate) during workup, residual acidity can remain, which can promote degradation.[1]
-
Polymeric or Tar-like Materials: α-Haloketones can be lachrymatory and reactive, and side reactions can lead to the formation of dark, complex mixtures, especially if the reaction temperature was not well-controlled.
Part 2: The Standard Recrystallization Protocol & Workflow
This section provides a robust, step-by-step protocol that serves as the baseline for troubleshooting.
Q2: What is a reliable, baseline protocol for the recrystallization of this compound?
Answer: A single-solvent recrystallization using ethanol is the most common and effective starting point. Ethanol has a good solvency profile for this class of compounds—dissolving the material when hot and allowing for good recovery at colder temperatures.
Step-by-Step Experimental Protocol
-
Solvent Selection & Initial Dissolution:
-
Place your crude solid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). A flask that is too large will result in excessive solvent evaporation and poor recovery.[4]
-
Add a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to create a slurry at room temperature.
-
-
Heating to Dissolution:
-
Gently heat the slurry on a hot plate with stirring.
-
Add small aliquots of hot ethanol incrementally until all the solid just dissolves. It is critical to add the minimum amount of hot solvent required to achieve full dissolution to ensure supersaturation upon cooling.[4]
-
-
Decolorization (Optional but Recommended):
-
If the hot solution is significantly colored (yellow to dark brown), it indicates polymeric or colored impurities.
-
Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute mass).
-
Return the flask to the heat and gently boil for 2-5 minutes. The charcoal will adsorb high-molecular-weight colored impurities.
-
-
Hot Filtration:
-
If charcoal was used, you must perform a hot filtration to remove it.
-
Pre-heat a funnel (with fluted filter paper) and a receiving flask by pouring hot solvent through them to prevent premature crystallization in the funnel.
-
Quickly pour the hot solution through the fluted filter paper.
-
-
Cooling & Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly to room temperature on an insulated surface (like a cork ring or folded paper towel). Slow cooling is essential for the formation of large, pure crystals.[4]
-
Once at room temperature, place the flask in an ice bath or a refrigerator (2-8°C) for at least 1 hour to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum. Determine the melting point and run a TLC to assess purity against the crude material.
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Part 3: Troubleshooting Guide (FAQs)
Even with a solid protocol, challenges arise. This section provides solutions to the most common problems.
Q3: My compound isn't dissolving properly and has formed an oily layer at the bottom of the flask. What's happening and how do I fix it?
Answer: This phenomenon is known as "oiling out." It occurs when the crude solid melts before it dissolves in the recrystallization solvent. The molten, impure compound is immiscible with the solvent, forming an oil. This is a significant problem because oils trap impurities and rarely crystallize well.
Causality & Solutions:
-
High Impurity Load: A large amount of impurities can depress the melting point of your crude solid to below the boiling point of the solvent.
-
Solution: Before a full recrystallization, try a pre-purification step. Dissolve the crude material in a minimum amount of a polar solvent (like ethyl acetate), and pass it through a short plug of silica gel, eluting with the same solvent. This will remove baseline impurities and may prevent oiling out in the subsequent recrystallization.
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent is too high.
-
Solution: Switch to a solvent with a lower boiling point. If you were using isopropanol (~82°C), switch to ethanol (~78°C).
-
-
Solvent/Anti-Solvent System: This is often the most robust solution.
-
Method: Dissolve the oily crude in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone or dichloromethane) at room temperature. Then, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes or water) dropwise with vigorous stirring until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly as described in the standard protocol.[5]
-
Q4: My solution is clear after cooling, and no crystals have formed. What should I do?
Answer: This is a classic case of either using too much solvent or the solution being reluctant to nucleate.
Causality & Solutions:
-
Excess Solvent: You have likely added too much solvent during the dissolution step, and the solution is not supersaturated enough to crystallize upon cooling.[4]
-
Solution: Place the flask back on the hot plate and gently boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Then, repeat the slow cooling process.
-
-
Failure to Nucleate: Sometimes, a supersaturated solution needs a "trigger" to begin crystallization.
-
Solution 1 (Scratching): Take a glass rod and scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for crystal nucleation.
-
Solution 2 (Seed Crystal): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for crystal growth.
-
Solution 3 (Extended Cooling): Ensure the solution has spent adequate time at a low temperature. Place it in a freezer (-20°C) for several hours, but be mindful that very rapid cooling can sometimes lead to smaller, less pure crystals.
-
Q5: I got crystals, but they are still yellow/brown. How can I get a purer, off-white product?
Answer: The color is due to impurities that have co-crystallized with your product. This typically happens when crystallization occurs too quickly or when specific colored impurities are present.[6]
Causality & Solutions:
-
Rapid Crystallization: If the solution cools too fast, impurities get trapped in the rapidly forming crystal lattice.[4]
-
Solution: Repeat the recrystallization. This time, ensure the flask is well-insulated (e.g., by wrapping it in glass wool or placing it inside a large beaker) to promote very slow cooling.
-
-
Persistent Colored Impurities: Some impurities have structures similar enough to your product that they readily incorporate into the crystal lattice.
-
Solution 1 (Charcoal Treatment): If you did not use activated charcoal in your first attempt, do so now. It is highly effective at removing colored, often polymeric, byproducts. Follow Step 3 in the protocol above.
-
Solution 2 (Change Solvent System): Recrystallize the colored crystals from a different solvent system. The solubility properties of the impurity may be different enough in a new solvent to keep it in the mother liquor. For instance, if you used ethanol, try a mixture of ethyl acetate and hexanes.
-
Q6: My final yield is extremely low. Where did my product go?
Answer: Low yield is a frustrating but common issue. The cause is almost always related to the solubility of your product under different conditions.
Causality & Solutions:
-
Using Too Much Solvent: This is the most frequent cause. The more solvent you use, the more product will remain dissolved in the mother liquor even after cooling.[4]
-
Solution: Always aim for the absolute minimum amount of hot solvent to dissolve your crude material. You can attempt to recover more product from your mother liquor by boiling off some solvent and re-cooling.
-
-
Premature Crystallization: Product crystallized in the filter paper during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated with hot solvent before you pour your product solution through it.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your hard-won product.
-
Solution: Always use ice-cold solvent for the washing step, and use only a minimal amount to rinse the surface of the crystals.
-
Part 4: Key Parameters & Data Summary
Successful recrystallization depends on selecting the right conditions. This table provides a starting point for solvent selection.
| Solvent System | Type | Boiling Point (°C) | Notes & Rationale |
| Ethanol (EtOH) | Single Solvent | 78 | Primary Recommendation. Good balance of solvency at high temperature and low solvency at low temperature for this class of compound. |
| Isopropanol (IPA) | Single Solvent | 82 | A good alternative to ethanol; slightly less polar. May be useful if the product is too soluble in ethanol. |
| Ethyl Acetate (EtOAc) / Hexanes | Solvent/Anti-solvent | EtOAc: 77, Hexanes: ~69 | Excellent for Troubleshooting. Dissolve in minimal hot EtOAc, then add hexanes until cloudy. Good for removing both more polar and non-polar impurities. |
| Acetone / Water | Solvent/Anti-solvent | Acetone: 56 | Dissolve in acetone at room temp, add water dropwise. The low boiling point of acetone minimizes the risk of thermal degradation. |
References
-
PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(9), 1123. Available at: [Link]
-
Popp, F. D. (1964). Synthesis of 2-substituted-3-hydroxy-quinoline derivatives. Journal of Medicinal Chemistry, 7(2), 210-212. Available at: [Link]
-
Boga, C., et al. (2011). Synthetic Access to Aromatic α-Haloketones. Molecules, 16(10), 8416-8459. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit User Discussion. (2023). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
Side product formation in the bromination of acetylquinolines
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acetylquinoline bromination. Instead of a generic protocol, we offer a dynamic resource built from field-proven insights and foundational chemical principles to help you troubleshoot and optimize your reactions.
Introduction: The Challenge of Selective Bromination
Bromoacetylquinolines are pivotal building blocks in medicinal chemistry and materials science.[1][2] However, their synthesis via electrophilic aromatic substitution is often plagued by challenges in controlling regioselectivity and minimizing side product formation. The quinoline nucleus possesses a complex electronic landscape: the electron-rich benzene ring is prone to substitution, while the electron-deficient pyridine ring is generally resistant.[3] The addition of a deactivating, meta-directing acetyl group further complicates the reaction's outcome. This guide will address the most common issues encountered during these syntheses, providing both mechanistic explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My main side product is a regioisomer. How can I improve selectivity for the desired position (e.g., C-5 vs. C-7)?
A1: Achieving high regioselectivity is the most common challenge. The final substitution pattern is a delicate balance between the inherent reactivity of the quinoline ring and the directing effects of the acetyl group. Here’s how to gain control:
-
The Underlying Chemistry: Electrophilic substitution on the quinoline ring preferentially occurs on the benzenoid ring (positions 5, 6, 7, 8) over the pyridinoid ring.[3] In strongly acidic media, the quinoline nitrogen is protonated, which strongly deactivates the pyridine ring and further directs substitution to the carbocyclic ring. The acetyl group is deactivating and a meta-director. For instance, on an 8-acetylquinoline, the acetyl group directs towards C-5 and C-7. The quinoline system itself favors substitution at C-5 and C-8. The synergy of these effects often leads to a mixture of products.
-
Expert Troubleshooting & Causality:
-
Strict Temperature Control: This is your most powerful tool for selectivity. Lowering the reaction temperature, for instance to between -26°C and -18°C, can significantly favor one isomer over another by selecting for the kinetically controlled product.[4]
-
Choice of Acid and Brominating Agent: Using a strong acid like concentrated sulfuric acid (H₂SO₄) with N-Bromosuccinimide (NBS) is a standard method that provides good selectivity.[4][5][6] The strong acid ensures the pyridine ring is deactivated, simplifying the directing effects on the benzene ring.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the stability of the intermediates. While strong acids are common, solvents like chloroform have also been used, sometimes leading to different product ratios.[7]
-
Q2: I'm observing a significant amount of di-brominated (or even tri-brominated) product. How can I minimize this?
A2: Polybromination is a classic sign that your reaction is too reactive or that the stoichiometry is off.
-
The Underlying Chemistry: The first bromine atom added to the ring is deactivating, which should slow down subsequent brominations. However, if the reaction conditions are harsh enough or if there is a large excess of the brominating agent, over-bromination can readily occur.[4] This leads to products like 5,7-dibromoquinolines which can be very difficult to separate from your desired monobrominated product.[4]
-
Expert Troubleshooting & Causality:
-
Control Stoichiometry: This is critical. Do not use a large excess of the brominating agent. A slight excess, typically 1.05 to 1.1 equivalents of NBS, is sufficient to drive the reaction to completion without promoting excessive di-bromination.[4]
-
Method of Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Q3: I've isolated a byproduct with the same mass as my target bromoacetylquinoline, but it has a different retention factor (Rf) on TLC. Could bromination have occurred on the acetyl group?
A3: Yes, this is a very common and often overlooked side reaction. You are likely observing α-bromination of the acetyl group, forming a phenacyl bromide derivative.
-
The Underlying Chemistry: The α-bromination of ketones proceeds through an enol or enolate intermediate.[8] The acidic conditions used for aromatic bromination can catalyze enol formation, making the α-carbon of the acetyl group nucleophilic and susceptible to attack by the electrophilic bromine source.[8] This creates a competition between substitution on the aromatic ring and substitution on the acetyl side chain.
-
Expert Troubleshooting & Causality:
-
Confirm the Structure: Use ¹H NMR to distinguish the isomers. Aromatic bromination will result in changes in the aromatic region (shifts, loss of coupling). α-bromination will cause the acetyl methyl singlet (usually ~2.7 ppm) to disappear and be replaced by a new singlet for the -C(=O)CH₂Br protons further downfield (typically 4.0-4.5 ppm).
-
Favor Aromatic Substitution: To minimize α-bromination, ensure the conditions strongly favor electrophilic aromatic substitution. Using a robust Lewis acid or superacid system can enhance the electrophilicity of the bromine and the deactivation of the side chain. Conversely, conditions that favor enolization (e.g., presence of water, specific pH ranges) might increase the amount of this side product.
-
Q4: What is the best brominating agent for this reaction: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
A4: Both reagents can be effective, but they have different practical considerations.
-
N-Bromosuccinimide (NBS):
-
Advantages: NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[9] It is an excellent source of electrophilic bromine, especially in the presence of a strong acid catalyst.[10][11]
-
Best For: Reactions where precise stoichiometric control and ease of handling are priorities, making it ideal for achieving high selectivity in monobromination.[1][4]
-
-
Molecular Bromine (Br₂):
-
Advantages: It is a potent and direct source of bromine.
-
Disadvantages: Br₂ is a highly corrosive, volatile, and toxic liquid. Its use generates HBr as a byproduct, which can form quinolinium salts and complicate the reaction mixture and workup.[7] It is also more prone to inducing over-bromination if not handled with extreme care.
-
-
Senior Scientist Recommendation: For control, safety, and reproducibility, NBS is the superior choice for the selective bromination of acetylquinolines.
Troubleshooting & Workflow Guide
Use this workflow to diagnose and resolve common issues in your bromination reaction.
Caption: Troubleshooting workflow for acetylquinoline bromination.
Experimental Protocols
Protocol 1: High-Selectivity Monobromination of 8-Acetylquinoline
This protocol is optimized to favor the formation of 5-bromo-8-acetylquinoline while minimizing side products.
Materials:
-
8-Acetylquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 8-acetylquinoline (1.0 eq) in concentrated H₂SO₄ (5-10 mL per gram of starting material).
-
Temperature Control: Cool the mixture to -10°C using an ice-salt bath. Strict temperature control is crucial for regioselectivity.[4]
-
Reagent Addition: Once the temperature is stable, add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above -5°C.
-
Reaction: Stir the mixture at -10°C to 0°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). To do this, carefully take a small aliquot, quench it in ice water, neutralize with NaHCO₃, and extract with ethyl acetate for spotting. The reaction is typically complete in 2-4 hours.
-
Workup - Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Workup - Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral (~7-8). Be cautious of gas evolution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove any unreacted bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to obtain the pure bromoacetylquinoline.
Data Summary: Impact of Conditions on Product Distribution
| Condition ID | Brominating Agent (eq.) | Solvent | Temp (°C) | Primary Outcome | Common Side Products |
| A | NBS (1.1) | H₂SO₄ | -10 | High yield of monobromo product | Trace regioisomers, trace dibromo |
| B | NBS (2.5) | H₂SO₄ | 25 | Low yield of monobromo product | Mainly dibromo- and polybromo- products[4] |
| C | Br₂ (1.5) | CHCl₃ | 0 | Mixture of monobromo isomers | Dibromo-product, quinolinium salt[2][7] |
| D | NBS (1.1) | Acetic Acid | 50 | Moderate yield | Significant regioisomer formation |
Mechanistic Considerations: Competing Pathways
The reaction environment dictates the dominant pathway. Understanding this competition is key to troubleshooting.
Caption: Competing bromination pathways.
References
- Benchchem. (n.d.). Common side reactions in the synthesis of 5-bromoquinolines.
- Koparir, P., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Ökten, S., et al. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.
- Li, J., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. NIH.
- Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- Pullen, J. (2011). Bromination Mechanism. YouTube.
- Study.com. (n.d.). Video: Bromination of Acetanilide | Mechanism & Steps.
- ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis.
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- PubChem, NIH. (n.d.). 8-Acetylquinoline.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Larock, R. C. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Gordon, M., et al. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- Wikipedia. (n.d.). N-Bromosuccinimide.
Sources
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Substitution
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing these fundamental transformations. Here, we move beyond textbook descriptions to address the nuanced challenges encountered in the laboratory, offering solutions grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
Navigating the complexities of nucleophilic substitution reactions requires a systematic approach to problem-solving. Below are common issues encountered during experimentation, their probable causes, and detailed protocols for resolution.
Issue 1: Low or No Product Yield
A frequent challenge in nucleophilic substitution is a lower-than-expected yield of the desired product. This can often be attributed to several factors, ranging from the inherent reactivity of the substrates to suboptimal reaction conditions.
Potential Causes and Diagnostic Steps:
-
Poor Leaving Group: The rate of both SN1 and SN2 reactions is significantly influenced by the ability of the leaving group to depart. A good leaving group is a weak base that can stabilize the negative charge it takes with it.[1][2]
-
Troubleshooting Protocol:
-
Assess Leaving Group Ability: Compare the pKa of the conjugate acid of the leaving group. Good leaving groups are the conjugate bases of strong acids (e.g., I⁻, Br⁻, TsO⁻). Poor leaving groups are the conjugate bases of weak acids (e.g., OH⁻, NH₂⁻, OR⁻).
-
Activate a Poor Leaving Group: If your substrate has a poor leaving group like a hydroxyl group, it can be converted to a better leaving group. For example, alcohols can be tosylated to create a much better leaving group (tosylate).
-
-
-
Weak Nucleophile: The strength of the nucleophile is critical for SN2 reactions, where the nucleophile is involved in the rate-determining step.[3][4]
-
Troubleshooting Protocol:
-
Evaluate Nucleophilicity: Generally, nucleophilicity increases with negative charge and decreases with increasing electronegativity across a row in the periodic table.[4] For example, RO⁻ is a stronger nucleophile than ROH.
-
Enhance Nucleophilicity: If possible, select a stronger nucleophile. If the nucleophile is neutral, consider deprotonating it with a suitable base to increase its nucleophilicity.
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states.[5][6]
-
Troubleshooting Protocol:
-
Match Solvent to Mechanism:
-
SN2 reactions are favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) which solvate the cation but leave the anion (the nucleophile) relatively "naked" and more reactive.[3][6]
-
SN1 reactions are favored by polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate through hydrogen bonding.[5][6]
-
-
Conduct a Solvent Screen: If the reaction is sluggish, perform small-scale parallel reactions in a variety of appropriate solvents to identify the optimal medium.
-
-
-
Steric Hindrance: In SN2 reactions, the nucleophile must attack the carbon atom from the backside. Bulky groups on the substrate or the nucleophile can hinder this approach, dramatically slowing down the reaction.[7][8]
-
Troubleshooting Protocol:
-
Analyze the Substrate: The order of reactivity for SN2 reactions is methyl > primary > secondary >> tertiary (tertiary substrates are generally unreactive via SN2).[7] If you are working with a sterically hindered substrate, an SN1 pathway might be more favorable if a stable carbocation can be formed.
-
Consider the Nucleophile: A bulky nucleophile (e.g., potassium tert-butoxide) will be less effective in an SN2 reaction.[9] If possible, choose a smaller nucleophile.
-
-
Issue 2: Formation of Elimination Side Products
A common competing reaction in nucleophilic substitution is elimination, leading to the formation of alkenes. This is particularly prevalent with strong bases and at higher temperatures.
Potential Causes and Diagnostic Steps:
-
Nucleophile Acting as a Base: Many nucleophiles are also strong bases. When a nucleophile abstracts a proton from a carbon adjacent to the leaving group, an elimination reaction (E2) occurs.
-
Troubleshooting Protocol:
-
Assess the Nucleophile/Base Strength: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination. Strong, unhindered bases (e.g., ethoxide) can lead to a mixture of substitution and elimination products.
-
Choose a Less Basic Nucleophile: If substitution is the desired outcome, select a nucleophile that is a weaker base. For example, iodide (I⁻) is a good nucleophile but a weak base.
-
-
-
High Reaction Temperature: Increasing the temperature generally favors elimination over substitution.[10] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is more significant at higher temperatures.[10]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often minimize the formation of elimination byproducts.[11]
-
Controlled Heating: If heating is necessary to achieve a reasonable reaction rate, carefully control the temperature to find a balance where the substitution reaction proceeds without significant elimination.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between SN1 and SN2 reaction conditions?
The choice between SN1 and SN2 pathways is dictated by four key factors: the substrate, the nucleophile, the leaving group, and the solvent.
| Factor | SN1 Favored | SN2 Favored | Rationale |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | SN1 proceeds through a stable carbocation intermediate.[12] SN2 is sensitive to steric hindrance.[7] |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The rate of SN1 is independent of the nucleophile concentration.[13] The rate of SN2 depends on the nucleophile concentration.[14] |
| Leaving Group | Good (e.g., TsO⁻, I⁻, Br⁻) | Good (e.g., TsO⁻, I⁻, Br⁻) | A good leaving group is essential for both mechanisms.[5] |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate in SN1.[5] Polar aprotic solvents enhance the reactivity of the nucleophile in SN2.[3] |
Q2: My reaction is not going to completion. How can I drive the equilibrium towards the products?
According to Le Châtelier's principle, you can shift the equilibrium by adding more reactant or removing a product.
-
Increase Nucleophile Concentration: For an SN2 reaction, increasing the concentration of the nucleophile can increase the reaction rate.[7][14]
-
Remove a Product: In some cases, a product can be removed as it is formed. For example, if a gaseous byproduct is generated, it can be allowed to escape. If a solid precipitates, it can be removed from the reaction mixture.
Q3: I am working with a molecule that has multiple functional groups. How can I selectively perform a nucleophilic substitution on only one of them?
The use of protecting groups is a common strategy in multi-step organic synthesis to temporarily block a reactive functional group from undergoing a reaction.[15][16]
-
Protecting Group Strategy:
-
Protect: Introduce a protecting group to the functional group you want to remain unchanged.
-
React: Perform the desired nucleophilic substitution on the unprotected functional group.
-
Deprotect: Remove the protecting group to regenerate the original functional group.
-
A variety of protecting groups are available for different functional groups (e.g., alcohols, amines, carbonyls), each with specific conditions for introduction and removal.[15][16]
Q4: My nucleophile is not soluble in the organic solvent containing my substrate. What can I do?
This is a common problem when using ionic nucleophiles with nonpolar organic substrates. Phase transfer catalysis is an excellent technique to overcome this issue.[17][18]
-
How Phase Transfer Catalysis Works: A phase transfer catalyst (e.g., a quaternary ammonium salt) transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[17] The catalyst essentially makes the nucleophile soluble in the organic solvent.[18]
Visualizing Reaction Pathways and Troubleshooting
SN1 vs. SN2 Decision Pathway
Caption: Decision tree for predicting SN1 vs. SN2 mechanisms.
General Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low reaction yields.
References
-
Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
- Gao, H., et al. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
-
Chad's Prep. (2020, April 13). 7 SN1 vs SN2 Reactions. Retrieved from [Link]
- Weldegirma, S. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
-
LibreTexts Chemistry. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
Chemistry Steps. (2021, October 26). Nucleophilic Substitution Reactions - An Introduction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group?. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
- Hamlin, T. A., et al. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- St. Paul's Cathedral Mission College. (n.d.).
-
Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. Retrieved from [Link]
- LibreTexts Chemistry. (2023, January 22). Leaving Groups.
- LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- BITS Pilani. (n.d.). Nucleophilic Substitution Reactions.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
The Organic Chemistry Tutor. (2016, December 27). Basicity vs Nucleophilicity - Steric Hindrance. Retrieved from [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Acevedo, O., & Jorgensen, W. L. (n.d.).
- University of Massachusetts Amherst. (n.d.). Experiment 7 — Nucleophilic Substitution.
- Wikipedia. (n.d.). Leaving group.
- Wikipedia. (n.d.). Protecting group.
- Master Organic Chemistry. (2012, December 19).
- OperaChem. (2023, July 2).
- LibreTexts Chemistry. (2023, January 22). Nucleophile.
- Zeng, Z.-X., et al. (n.d.). Nucleophilic aromatic substitution reactions under phase-transfer conditions.
- The Organic Chemistry Tutor. (2014, May 14). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions.
- St.Peter's Institute of Pharmaceutical Sciences. (n.d.). POC I Nucleophiles.pdf.
- University of California, Irvine. (n.d.). Protecting Groups.
-
The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]
- University of California, Davis. (2020, April 10). i. nucleophilic substitution.
- LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- ResearchGate. (2023, September 14). (PDF)
- Total Organic Chemistry. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons.
- PubMed Central. (2022, March 15).
- Dalal Institute. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. stpeters.co.in [stpeters.co.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. ijirset.com [ijirset.com]
Alternative brominating agents to molecular bromine for α-bromination
Welcome to the technical support center for α-bromination. This guide is designed for researchers, scientists, and drug development professionals seeking safer and more selective alternatives to molecular bromine (Br₂). Here, we provide in-depth, field-tested insights into the most common challenges and questions encountered during experimental work. This is not a static manual, but a dynamic resource built from established protocols and the collective experience of the scientific community.
Introduction: Why Seek Alternatives to Molecular Bromine?
Molecular bromine (Br₂) is a powerful and effective brominating agent. However, its high toxicity, corrosivity, and volatility present significant handling and safety challenges.[1][2] Furthermore, its high reactivity can often lead to a lack of selectivity, resulting in over-bromination or undesired side reactions.[3] For these reasons, a suite of alternative reagents has been developed, offering improved safety profiles, greater ease of handling, and often, superior chemo- and regioselectivity. This guide will focus on the practical application and troubleshooting of these alternatives, primarily N-Bromosuccinimide (NBS) and Pyridinium Tribromide.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What is α-bromination and why is it important?
A: α-bromination is the substitution of a hydrogen atom with a bromine atom on a carbon adjacent to a functional group, most commonly a carbonyl group (ketone, aldehyde, ester) or a double bond (allylic position). This transformation is a cornerstone of organic synthesis, as the resulting α-bromo compounds are versatile intermediates for subsequent reactions, including nucleophilic substitutions and eliminations, enabling the construction of more complex molecular architectures.[4]
Q2: What are the primary safety and handling advantages of alternative brominating agents?
A: Reagents like N-Bromosuccinimide (NBS) and Pyridinium Tribromide are crystalline solids, which are significantly easier and safer to handle, weigh, and store compared to the volatile and highly corrosive liquid Br₂.[1][5] This minimizes the risk of inhalation exposure and chemical burns, simplifying experimental setup and enhancing laboratory safety.
Q3: How do these alternative reagents improve reaction selectivity?
A: Many alternatives provide a low, steady concentration of an electrophilic bromine species or a bromine radical in situ. For instance, NBS is particularly effective for allylic and benzylic bromination because it maintains a very low concentration of Br₂, which favors the desired radical substitution pathway over the competing electrophilic addition to the double bond.[5][6] This controlled delivery is the key to their enhanced selectivity.
Deep Dive: N-Bromosuccinimide (NBS)
NBS is arguably the most versatile and widely used alternative for radical-mediated α-bromination, particularly at allylic and benzylic positions (the Wohl-Ziegler reaction).[5][7] It can also be used for the α-bromination of carbonyl derivatives.[8]
Mechanism of Action: The Radical Chain
NBS-mediated allylic/benzylic bromination proceeds via a radical chain mechanism. The key is that NBS itself is not the primary brominating agent in the propagation cycle; instead, it serves as a source to generate a low concentration of molecular bromine (Br₂).
-
Initiation: The reaction is initiated by light (hν) or a radical initiator (like AIBN or benzoyl peroxide), which causes homolytic cleavage of the N-Br bond to generate a bromine radical (Br•).[6][9]
-
Propagation (Step 1): The bromine radical abstracts a hydrogen atom from the allylic or benzylic position, which is the weakest C-H bond, to form a resonance-stabilized radical and HBr.[6]
-
Propagation (Step 2): The generated HBr reacts with NBS to produce a molecule of Br₂.[6][9] This step is crucial as it maintains the necessary low concentration of Br₂.
-
Propagation (Step 3): The resonance-stabilized radical from Step 1 reacts with the Br₂ generated in Step 2 to form the α-brominated product and a new bromine radical, which continues the chain.[5][9]
Troubleshooting Guide: N-Bromosuccinimide (NBS) Reactions
Q: My NBS bromination reaction isn't starting or is proceeding very slowly. What should I check?
A: This is a common issue with several potential causes:
-
Initiator Quality: Radical initiators like AIBN and benzoyl peroxide have finite shelf lives. Ensure you are using a fresh or properly stored initiator. For photochemical initiation, check the output of your lamp; older lamps can lose intensity.[10]
-
NBS Purity: Impurities in NBS can inhibit radical reactions. For sluggish reactions, it is highly recommended to recrystallize the NBS from hot water prior to use.[7][8]
-
Solvent Choice: The classic solvent is carbon tetrachloride (CCl₄), but due to its toxicity, solvents like acetonitrile or acetone are now more common.[11][12] Ensure the solvent is anhydrous, as water can hydrolyze the product.[8]
-
Oxygen Inhibition: While many radical reactions are run under an inert atmosphere (N₂ or Ar), some NBS procedures work well or even better with just a drying tube open to the air. Oxygen's role can be complex, and sometimes an inert atmosphere is not beneficial. If your N₂-purged reaction is failing, consider trying it without the purge.[10]
-
Trace Acid/Base: Sometimes, a catalytic amount of acid (like a drop of HBr) can help initiate the reaction by facilitating the formation of Br₂.[10] Conversely, adding a base like barium carbonate can be used to scavenge acid and prevent side reactions.[8]
Q: I'm getting significant side products, such as dibromination or addition across a double bond. How can I improve selectivity?
A: This indicates that the concentration of molecular bromine (Br₂) is too high, favoring ionic reaction pathways.
-
Use Freshly Recrystallized NBS: This is the most critical step to minimize side reactions like the formation of α-bromoketones and dibromo compounds.[7][8]
-
Control Reaction Temperature: Running the reaction at the reflux temperature of your solvent is standard, but avoid excessive overheating, which can accelerate decomposition and side reactions.
-
Slow Addition: In some cases, adding the NBS portion-wise or as a solution via an addition funnel can help maintain a low steady-state concentration of bromine.
Q: My reaction is complete, but the workup is difficult. How do I remove unreacted NBS and the succinimide byproduct?
A: Both unreacted NBS and the succinimide byproduct can complicate purification.[13]
-
Quench Excess NBS: After cooling the reaction, you can quench any remaining NBS by washing the organic layer with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[14]
-
Remove Succinimide: Succinimide is the main byproduct and can be tricky to remove.
-
Aqueous Wash: Succinimide has some water solubility. Multiple washes with water can help.[15]
-
Base Wash: A wash with a dilute base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) will deprotonate the succinimide, making it much more water-soluble and easier to extract into the aqueous layer. Be cautious if your product is base-sensitive.[14]
-
Precipitation: If your product is soluble in a nonpolar solvent like hexanes or diethyl ether, you can often precipitate the succinimide by concentrating the reaction mixture and adding one of these solvents. The succinimide can then be removed by filtration.[14]
-
Q: My product is co-eluting with succinimide during column chromatography. What can I do?
A: This is a frequent challenge.[13]
-
Improve the Workup: First, ensure you have performed a thorough aqueous or basic wash as described above to remove the bulk of the succinimide before chromatography.
-
Adjust Solvent System: Try modifying the polarity of your eluent. A less polar solvent system may improve the separation between your product and the more polar succinimide.[13]
Experimental Protocol: α-Bromination of a Ketone using NBS
This protocol describes a general procedure for the acid-catalyzed α-bromination of an enolizable ketone.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq) and a suitable solvent (e.g., CCl₄ or acetonitrile).
-
Reagents: Add freshly recrystallized NBS (1.05 eq) to the flask.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the top.[10]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a 10% aqueous Na₂S₂O₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Deep Dive: Pyridinium Tribromide (Py·Br₃)
Pyridinium tribromide (also known as pyridinium hydrobromide perbromide) is a stable, crystalline solid that serves as a convenient and mild source of electrophilic bromine.[1][16] It is often used for the α-bromination of ketones and other carbonyl compounds under acidic conditions.[16]
Mechanism and Application
Pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and molecular bromine in solution.[17] This equilibrium provides the low concentration of Br₂ needed for the reaction. The reaction typically proceeds through the enol or enolate form of the carbonyl compound, which then attacks the electrophilic bromine.
Troubleshooting Guide: Pyridinium Tribromide Reactions
Q: My bromination with Pyridinium Tribromide is slow or incomplete.
A:
-
Acid Catalyst: This reaction often requires acidic conditions to promote enolization.[16] Ensure you have added an appropriate acid catalyst (e.g., HBr in acetic acid).
-
Temperature: While milder than other methods, some heating may be necessary. A typical temperature range is 70-80°C.[2]
-
Solvent: Glacial acetic acid is a common solvent for these reactions. Ensure it is of high purity.
Q: I'm observing low yields and inseparable mixtures of products.
A: This can be a substrate-dependent issue.[18]
-
Protecting Groups: Check the stability of other functional groups in your molecule. For example, acid-sensitive protecting groups like ketals may be cleaved under the reaction conditions, leading to side products.[18] Buffering the reaction with a non-nucleophilic base like 2,6-lutidine might be necessary in such cases.[18]
-
Alternative Reagents: If selectivity remains an issue, you may need to screen other reagents. For some substrates, reagents like tetrabutylammonium tribromide (TBA-Br₃) or copper(II) bromide (CuBr₂) may offer different and potentially superior selectivity profiles.[18]
Comparative Summary of Brominating Agents
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (Py·Br₃) |
| Physical State | Fuming, volatile liquid | Crystalline solid | Crystalline solid |
| Handling Safety | High risk; toxic, corrosive, requires specialized handling.[2] | Moderate risk; irritant, easier to handle.[7] | Low-to-moderate risk; stable solid, significantly safer than Br₂.[1][17] |
| Primary Use | General-purpose bromination | Allylic/Benzylic radical bromination, α-bromination of carbonyls.[4][5] | α-bromination of ketones and other carbonyls.[16] |
| Typical Conditions | Various, often neat or in solvents like CH₂Cl₂ or Acetic Acid.[2] | Reflux in non-polar solvent (e.g., CCl₄, MeCN) with radical initiator.[16] | Mild heating (e.g., 70-80°C) in a solvent like Acetic Acid.[2] |
| Key Advantage | High reactivity, low cost | Excellent selectivity for radical substitution, solid reagent.[5] | Mild conditions, stable and easy-to-handle solid.[1] |
| Key Disadvantage | High toxicity, poor selectivity, difficult to handle.[19] | Can require recrystallization, succinimide byproduct can complicate workup.[8][13] | Less reactive than Br₂ or NBS, may require heating. |
Emerging Alternatives: A Look to the Future
The field continues to evolve, with newer methods offering even greater safety and sustainability.
-
Flow Chemistry: Continuous flow processes allow for the in situ generation of hazardous reagents like Br₂ from safer precursors (e.g., HBr and an oxidant).[19][20] This minimizes the amount of hazardous material present at any given time, dramatically reducing the risk of runaway reactions and improving overall process safety.[20][21]
-
Enzymatic Bromination: Biocatalysis using enzymes like flavin-dependent halogenases offers remarkable site-selectivity for the bromination of aromatic compounds, particularly in complex molecules like peptides, under mild aqueous conditions.[22][23]
-
Electrochemical Methods: Electrochemistry provides a reagent-free method for generating brominating species. By oxidizing bromide salts at an electrode, a controlled and localized source of electrophilic bromine can be produced, offering a green and sustainable alternative.[24]
References
-
Trouble with NBS bromination : r/OrganicChemistry. (2019). Reddit. [Link]
-
N-Bromosuccinimide. (2019). Wikipedia. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020). Chad's Prep. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. (2016). Reddit. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). ResearchGate. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
How to do workup after doing bromination with NBS?. (2017). ResearchGate. [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health (NIH). [Link]
-
Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. (2021). Australian Journal of Chemistry. [Link]
-
Pyridinium tribromide (PyrBr3) in equilibrium with bromine and... ResearchGate. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health (NIH). [Link]
-
Incompatibilities between N-Bromosuccinimide and Solvents. ResearchGate. [Link]
-
Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. (2023). bioRxiv. [Link]
-
The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. (2017). ACS Publications. [Link]
-
Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. (2024). Stanford Chemicals. [Link]
-
Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps. [Link]
-
N-bromosuccinimide removal at workup. (2013). Sciencemadness.org. [Link]
-
undergraduate bromination lab troubleshooting : r/chemhelp. Reddit. [Link]
-
8-Bromination of 2,6,9-Trisubstituted Purines with Pyridinium Tribromide. ResearchGate. [Link]
-
Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond. (2022). MDPI. [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. Bromination - Common Conditions [commonorganicchemistry.com]
- 17. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling | bioRxiv [biorxiv.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 2-bromo-1-(quinolin-6-yl)ethanone
Welcome to the technical support center for 2-bromo-1-(quinolin-6-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I've compiled this resource based on a synthesis of literature, established chemical principles, and field-proven insights to help you navigate the common challenges associated with this reagent, particularly in achieving high conversion rates.
This compound is a valuable α-bromo ketone, prized for its ability to undergo nucleophilic substitution reactions to form a variety of heterocyclic structures and other complex organic molecules.[1] However, its reactivity also presents challenges that can lead to frustratingly low yields. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Starting Material Integrity and Stability
Question 1: My reaction with this compound is sluggish and gives a complex mixture of byproducts. Could my starting material be the issue?
Answer: Absolutely. The purity and stability of this compound are paramount for a successful reaction. This compound, like many α-bromo ketones, can be susceptible to degradation over time, especially if not stored properly.
Causality:
-
Hydrolysis: Trace amounts of moisture can lead to hydrolysis of the labile C-Br bond, reverting the compound to the starting ketone, 1-(quinolin-6-yl)ethanone, and generating hydrobromic acid (HBr). This HBr can then catalyze various side reactions.
-
Self-condensation/Decomposition: Over time, particularly when exposed to light or impurities, α-bromo ketones can undergo self-condensation or decomposition, leading to a discolored appearance (often yellowish or brownish) and a complex mixture of oligomeric byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for starting material integrity.
Recommended Actions:
-
Purity Assessment: Before use, always assess the purity of your this compound. A simple Thin Layer Chromatography (TLC) analysis against a pure standard (if available) or the precursor ketone can be very informative. For a more definitive analysis, ¹H NMR spectroscopy is recommended. The singlet corresponding to the -CH₂Br protons should be sharp and integrate correctly relative to the aromatic protons of the quinoline ring.[1]
-
Purification: If impurities are detected, recrystallization is often an effective purification method.[1] Common solvent systems for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Proper Storage: Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[2]
Category 2: Reaction Conditions and Optimization
Question 2: I'm performing a nucleophilic substitution with an amine, but my conversion is low, and I see a significant amount of unreacted starting material. What are the key parameters to optimize?
Answer: Low conversion in nucleophilic substitution reactions with this compound often points to suboptimal reaction conditions. The interplay between the solvent, base, temperature, and concentration is critical. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon bearing the bromine atom.[1]
Causality and Optimization Strategies:
| Parameter | Causality of Low Conversion | Optimization Strategy |
| Solvent | Poor solubility of reactants; stabilization of the nucleophile, reducing its reactivity (protic solvents). | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive.[3][4] |
| Base | Insufficiently strong base to deprotonate the nucleophile (if required) or to scavenge the HBr byproduct, leading to a drop in pH and protonation of the nucleophile. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a stronger inorganic base like K₂CO₃ or Cs₂CO₃. The choice of base depends on the pKa of the nucleophile.[5] |
| Temperature | Insufficient thermal energy to overcome the activation energy barrier of the reaction. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures. |
| Concentration | Bimolecular reactions like SN2 are concentration-dependent. Low concentrations can lead to slow reaction rates. | Increase the concentration of your reactants. However, be mindful of solubility limits. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a solution of your nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base (1.1 - 1.5 eq., e.g., K₂CO₃ or DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and proceed with aqueous workup and purification.[6]
Question 3: My reaction is producing a significant amount of a side product that appears to be an α,β-unsaturated ketone. How can I prevent this?
Answer: The formation of an α,β-unsaturated ketone, 1-(quinolin-6-yl)eth-2-en-1-one, is a classic side reaction for α-bromo ketones, proceeding through an elimination mechanism (E2).[7][8] This is particularly prevalent when using a strong, sterically hindered base.
Mechanism of Side Reaction:
Caption: E2 elimination side reaction pathway.
Troubleshooting Strategies:
-
Choice of Base: Avoid overly strong or bulky bases if your nucleophile is weakly basic. If your nucleophile is also a strong base (e.g., an alkoxide), it can promote elimination. In such cases, using a milder base or pre-forming the nucleophilic salt can be beneficial.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running your reaction at the lowest possible temperature that still allows for a reasonable substitution rate can minimize the formation of the elimination byproduct.
-
Nucleophile Strength: A more potent nucleophile will favor the SN2 pathway over the E2 pathway. If possible, consider using a more nucleophilic reagent.
Category 3: Monitoring Reaction Progress
Question 4: I'm not sure if my reaction is progressing or has stalled. What are the best ways to monitor it?
Answer: Effective reaction monitoring is crucial for troubleshooting and optimization. Relying solely on a final time point can be misleading.
Recommended Analytical Techniques:
| Technique | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC) | Fast, inexpensive, and provides a quick visual assessment of the disappearance of starting material and the appearance of the product. | Not quantitative; co-elution of spots can be misleading. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides quantitative data on the consumption of starting materials and formation of products. The mass spectrometer can help identify unexpected byproducts. | Requires specialized equipment; can be more time-consuming than TLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to quantify the relative amounts of reactants and products in a reaction mixture.[1][9] | Requires access to an NMR spectrometer and deuterated solvents for sample preparation. |
Practical Tip: When using TLC, a good practice is to spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to clearly distinguish the starting material from the product and any byproducts.
References
- Benchchem. (n.d.). This compound | 97596-07-1.
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
-
YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
-
University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
Oxford Academic. (n.d.). Reaction Mechanism of α-Bromo-α, β-unsaturated Ketones with Amines. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2-Bromo-1-ethanol. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents. Retrieved from [Link]
-
chemrevise. (n.d.). 3.3 Halogenoalkanes. Retrieved from [Link]
-
savvy-chemist. (2015, May 18). Halogenoalkanes (6) Nucleophilic substitution in tertiary haloalkanes. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinolin-2(1H)-one. Retrieved from [Link]
-
YouTube. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]
-
RSC Publishing. (2025, December 11). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]
-
ACS Publications. (2026, January 25). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
Sources
- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Stability and storage conditions for 2-bromo-1-(quinolin-6-yl)ethanone
Welcome to the technical support guide for 2-bromo-1-(quinolin-6-yl)ethanone. This document provides in-depth information, troubleshooting guides, and frequently asked questions concerning the stability and optimal storage conditions for this reactive intermediate. As a potent electrophile, its integrity is paramount for successful and reproducible synthetic outcomes.
Introduction: The Chemical Nature of an α-Bromo Ketone
This compound belongs to the class of α-bromo ketones. The core chemical reactivity of this molecule is dictated by the presence of a bromine atom on the carbon adjacent (the α-position) to a carbonyl group.[1] The electron-withdrawing effect of the carbonyl, compounded by the quinoline ring, polarizes the carbon-bromine bond. This makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1] Understanding this inherent reactivity is fundamental to establishing proper handling and storage protocols to prevent unwanted side reactions and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability and shelf-life, the compound should be stored at 2-8°C (refrigerated) .[2] It must be sealed in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a dry environment.[3][4]
Q2: Why is storage under an inert atmosphere so critical?
Storing under an inert atmosphere serves two primary purposes. First, it displaces atmospheric oxygen, minimizing the risk of oxidative degradation, which can be a concern for complex organic molecules, especially those with aromatic systems like quinoline.[5] Second, and more importantly, it displaces ambient moisture. Water can act as a nucleophile, leading to the hydrolysis of the compound.
Q3: What are the visual signs of compound degradation?
The most common signs of degradation are:
-
Color Change: Pure this compound is typically a solid. Quinoline-containing compounds can yellow or brown over time, especially upon exposure to light and air.[5] A significant color change is a strong indicator of degradation.
-
Change in Physical State: If the crystalline solid becomes sticky, oily, or clumpy, it is a sign of moisture absorption and subsequent hydrolysis.
-
Insolubility: Degraded material may show poor solubility in solvents where it was previously soluble.
Q4: Is this compound sensitive to light?
Yes. Quinoline and its derivatives can be sensitive to light.[5] Photodegradation is a potential risk. For this reason, the compound should always be stored in an amber or opaque vial to protect it from light.
Q5: Can I store this compound in a solution for convenience?
Long-term storage in solution is strongly discouraged. The solvent itself can participate in or catalyze degradation pathways. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous dioxane, THF, or acetonitrile). Prepare it fresh if possible. For short-term storage (no more than a few days), keep the solution under an inert atmosphere at ≤ -20°C and protected from light.
Q6: What happens if the compound is exposed to moisture?
Exposure to moisture (water) will lead to a hydrolysis reaction. The water molecule attacks the electrophilic α-carbon, displacing the bromide ion. This results in the formation of 2-hydroxy-1-(quinolin-6-yl)ethanone and hydrogen bromide (HBr). The generated HBr can then act as an acid catalyst, potentially accelerating the degradation of the remaining material.
Troubleshooting Guide
Unexplained experimental failures, such as low yields or the appearance of unexpected byproducts, can often be traced back to the quality of the starting material. Use this guide to diagnose potential issues with your this compound.
Workflow for Investigating Sub-Optimal Experimental Results
Caption: Troubleshooting workflow for experiments.
Stability & Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerate)[2] | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[3][4] | Prevents oxidative degradation and displaces moisture. |
| Moisture | Keep in a dry place, preferably with a desiccant.[3] | Prevents hydrolysis to 2-hydroxy-1-(quinolin-6-yl)ethanone. |
| Light | Store in an amber or opaque vial. | Quinoline derivatives can be light-sensitive, preventing photodegradation.[5] |
| Container | Tightly sealed glass vial. | Prevents contamination from air and moisture. |
| Incompatibilities | Strong oxidizing agents, strong bases, nucleophiles.[6] | Reacts readily with these substances, leading to degradation or unwanted reactions.[7] |
Key Degradation Pathway: Hydrolysis
The primary non-synthetic degradation pathway of concern during storage is hydrolysis due to atmospheric moisture.
Caption: Primary hydrolysis degradation pathway.
Experimental Protocols
Protocol 1: Handling and Aliquoting of a New Bottle
This protocol ensures the integrity of the bulk material is maintained.
-
Preparation: Move the sealed container of this compound from the refrigerator to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid when the bottle is opened.
-
Inert Environment: Perform all operations inside a glove box or a glove bag flushed with nitrogen or argon. If unavailable, work quickly in a fume hood on a low-humidity day.
-
Dispensing: Open the main container. Using a clean, dry spatula, quickly weigh and dispense the desired amount of the solid into a pre-tared, dry amber vial.
-
Aliquoting: If frequent use is anticipated, it is highly advisable to create smaller, single-use aliquots at this stage to avoid repeatedly opening the main stock bottle.
-
Sealing and Storage: Tightly seal the main container, purge the headspace with inert gas (if possible), and wrap the cap junction with paraffin film. Immediately return it to the refrigerator (2-8°C). Seal and store the aliquots in the same manner.
Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)
This allows for a rapid assessment of material quality before committing to a large-scale reaction.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Stationary Phase: Use a standard silica gel TLC plate.
-
Mobile Phase: A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the polarity as needed to achieve an Rf value of ~0.3-0.4 for the main spot.
-
Spotting & Development: Spot a small amount of the solution onto the TLC plate baseline. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis: A pure compound should show a single, well-defined spot. The presence of significant streaking or multiple spots (especially a spot at the baseline, which could indicate the more polar hydrolyzed product) suggests degradation.
References
-
Prasath, R., et al. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone . Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
-
El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . Pharmaceuticals, 15(9), 1123. [Link]
-
Pérez-Picaso, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential . Antioxidants, 12(10), 1869. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones . (2023). Chemistry LibreTexts. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES . (2022). Novelty Journals. [Link]
-
Halogenation Of Ketones via Enols . (n.d.). Master Organic Chemistry. [Link]
-
Material Safety Data Sheet . (2025). Capot Chemical. [Link]
-
Wang, B., et al. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes . Organic Letters, 24(4), 957–962. [Link]
-
Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) . Journal of Separation Science, 34(18), 2565-2572. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones . (n.d.). Organic Chemistry: A Tenth Edition. [Link]
-
Quinoline . (n.d.). Wikipedia. [Link]
-
α-Bromoketone synthesis by bromination . (n.d.). Organic Chemistry Portal. [Link]
-
Material Safety Data Sheet . (2005). Cole-Parmer. [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Advances, 10(41), 24431-24451. [Link]
-
Arshad, S., et al. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone . Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o118. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones . (2025). Chemistry LibreTexts. [Link]
-
2-Bromo-1-ethanol . (2018). SIELC Technologies. [Link]
-
2-Bromo-1-(quinolin-6-yl)ethan-1-one . PubChem. [Link]
Sources
- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of 2-Bromo-1-(quinolin-6-yl)ethanone
Welcome to the technical support center for 2-bromo-1-(quinolin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its purification, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most prevalent impurities typically arise from the synthetic process, which is most commonly the α-bromination of 1-(quinolin-6-yl)ethanone[1]. These can include:
-
Unreacted Starting Material: 1-(quinolin-6-yl)ethanone.
-
Over-brominated Byproducts: 2,2-dibromo-1-(quinolin-6-yl)ethanone.
-
Hydrolysis Product: 1-(quinolin-6-yl)-2-hydroxyethanone, resulting from exposure to moisture.
-
Residual Acid: HBr, a byproduct of the bromination reaction.
Q2: What are the initial signs of an impure product?
A2: Visual inspection can often provide the first clues. A pure product should be an off-white to light yellow solid. The presence of dark coloration (brown or black) can indicate degradation or the presence of residual bromine. A gummy or oily consistency suggests the presence of impurities that are depressing the melting point. For a more definitive assessment, Thin Layer Chromatography (TLC) is an indispensable tool for identifying the number of components in your sample.
Q3: How should I handle and store this compound to maintain its purity?
A3: Due to its reactivity as an α-haloketone, proper handling and storage are critical. This compound is a lachrymator and is harmful if it comes into contact with skin or is ingested[2][3]. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For storage, it should be kept in a tightly sealed container at 2-8°C, protected from light and moisture to prevent hydrolysis[2]. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability[3].
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common purification challenges.
Issue 1: Persistent Presence of Starting Material (1-(quinolin-6-yl)ethanone) after Reaction
Causality: An incomplete reaction is the primary cause. This can be due to insufficient brominating agent, a reaction time that is too short, or a reaction temperature that is too low.
Troubleshooting Workflow:
Caption: Workflow for addressing unreacted starting material.
Recommended Protocols:
-
Recrystallization: This is often the most efficient method for removing small amounts of less polar starting material.
Solvent System Rationale Ethanol/Water The product is soluble in hot ethanol and less soluble upon the addition of water, forcing crystallization. Isopropanol Good for moderate polarity compounds. Ethyl Acetate/Hexanes The product is soluble in ethyl acetate, and precipitation is induced by the addition of hexanes. Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Slowly add water dropwise until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
-
Column Chromatography: If recrystallization is ineffective or if other impurities are present, column chromatography is the method of choice.
Step-by-Step Column Chromatography Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 2: Presence of Over-brominated Byproduct (2,2-dibromo-1-(quinolin-6-yl)ethanone)
Causality: The use of an excess of the brominating agent or prolonged reaction times can lead to the formation of the dibromo-adduct.
Troubleshooting Workflow:
Caption: Strategy for removing over-brominated impurities.
Recommended Protocol:
-
Column Chromatography: This is the most effective method for separating the mono- and di-brominated products, as the dibromo compound will have a different polarity.
Eluent System Parameters:
Component Polarity Elution Order 1-(quinolin-6-yl)ethanone More Polar Slower This compound Less Polar Faster 2,2-dibromo-1-(quinolin-6-yl)ethanone Even Less Polar Fastest Step-by-Step Protocol:
-
Follow the general column chromatography protocol outlined in Issue 1.
-
Use a very shallow gradient of ethyl acetate in hexanes to ensure good separation between the desired product and the less polar dibromo impurity.
-
Careful monitoring of fractions by TLC is crucial.
-
Issue 3: Product Degradation (Discoloration, Oily Consistency)
Causality: this compound is susceptible to hydrolysis in the presence of water and can also degrade upon exposure to light or high temperatures. The α-bromo ketone functionality is a potent electrophile, making it reactive towards various nucleophiles, including water[1].
Troubleshooting Workflow:
Caption: Approach to handling a degraded product.
Recommended Protocols:
-
Aqueous Work-up with Care: During the reaction work-up, minimize the contact time with aqueous solutions. Use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to help remove water from the organic layer[4].
-
Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Purification: If degradation has occurred, immediate purification by column chromatography using anhydrous solvents can salvage the material.
References
Sources
Technical Support Center: Continuous Flow Chemistry for Safer α-Halo Ketone Synthesis
Welcome to the technical support center for the continuous flow synthesis of α-halo ketones. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical implementation, ensuring your experiments are both successful and safe.
Introduction: The Imperative for Flow Chemistry in α-Halo Ketone Synthesis
α-Halo ketones are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including HIV protease inhibitors like atazanavir and darunavir.[1][2][3] However, their traditional batch synthesis is often plagued by challenges. These include poor selectivity leading to undesired di- and polyhalogenated byproducts, and the significant safety risks associated with highly reactive and toxic halogenating agents and explosive intermediates like diazomethane.[1][4]
Continuous flow chemistry offers a paradigm shift in addressing these issues. By utilizing microreactors or tubular reactors, we can achieve superior control over reaction parameters such as temperature, pressure, and stoichiometry.[5][6] This enhanced control translates to improved reaction selectivity, higher yields, and, most importantly, a significantly improved safety profile.[5][6] This guide will walk you through the nuances of setting up and troubleshooting your continuous flow synthesis of α-halo ketones.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when transitioning from batch to continuous flow for α-halo ketone synthesis.
Q1: Why is continuous flow considered safer for α-halo ketone synthesis, especially when using hazardous reagents like diazomethane?
A: The enhanced safety of continuous flow stems from several key principles:
-
Small Reaction Volumes: At any given moment, only a very small amount of hazardous material is present within the reactor. This minimizes the risk associated with explosive intermediates like diazomethane.[7]
-
On-Demand Generation: Flow chemistry allows for the in situ generation and immediate consumption of unstable and toxic reagents. For instance, diazomethane can be generated in one module and directly streamed into the reaction with the activated amino acid, eliminating the need for its storage and handling.[1][7]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation.[5] This is critical for controlling the highly exothermic nature of many halogenation reactions, preventing thermal runaways and byproduct formation.[5][6]
-
Enclosed System: The entire process is contained within a closed loop, minimizing operator exposure to toxic and corrosive reagents like elemental halogens or hydrogen halides.[6]
Q2: How does continuous flow improve the selectivity of α-halogenation and reduce the formation of di-halogenated byproducts?
A: Improved selectivity in continuous flow is a direct result of precise reaction control:
-
Stoichiometric Control: Syringe or pump systems allow for the precise and continuous introduction of reactants. This ensures a consistent and optimal stoichiometric ratio between the ketone and the halogenating agent, minimizing over-halogenation.
-
Rapid Mixing: Microreactors facilitate rapid and efficient mixing of reactants, eliminating localized "hot spots" of high reagent concentration that can lead to side reactions in batch processes.
-
Defined Residence Time: The residence time in the reactor is precisely controlled by the flow rate and reactor volume. This allows for the reaction to be stopped at the optimal point of mono-halogenation before significant di-halogenation can occur. One study highlighted the excellent selectivity of a continuous flow process for the α-bromination of acetophenone, where ring brominated or dibrominated products were not observed.[4]
Q3: What are the key considerations when choosing a halogenating agent for continuous flow α-halo ketone synthesis?
A: The choice of halogenating agent is critical and depends on the substrate and desired product.
-
Elemental Halogens (Br₂, Cl₂): While highly reactive and hazardous, their use is made significantly safer in a continuous flow setup.[6] Precise dosing and in-line quenching of any excess reagent enhance process safety.[6]
-
N-Halosuccinimides (NCS, NBS): These are solid reagents and require dissolution before being introduced into the flow system. Solubility can be a challenge, and care must be taken to avoid precipitation and clogging of the reactor.
-
Diazomethane Route: For the synthesis of chiral α-halo ketones from N-protected amino acids, the use of in situ generated diazomethane is a well-established and highly effective method in continuous flow.[1][2][3][7] This multi-step process involves the formation of a mixed anhydride, reaction with diazomethane to form an α-diazo ketone, and subsequent hydrohalogenation.[2][3][7]
Troubleshooting Guide
Even with the advantages of continuous flow, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Conversion / Incomplete Reaction | 1. Insufficient Residence Time: The reactants are not spending enough time in the reactor to fully convert. 2. Incorrect Stoichiometry: The molar ratio of ketone to halogenating agent is not optimal. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. | 1. Decrease the flow rate of the pumps to increase residence time. Alternatively, use a longer reactor coil. 2. Adjust the concentration or flow rate of the limiting reagent. Use an in-line analytical technique (e.g., IR, UV-Vis) to monitor the reaction in real-time and optimize the stoichiometry. 3. Increase the temperature of the reactor. The excellent heat transfer in flow reactors allows for safe operation at elevated temperatures.[5] |
| Formation of Di- or Poly-halogenated Byproducts | 1. Excess Halogenating Agent: Too much halogenating agent is being introduced relative to the ketone. 2. Long Residence Time: The mono-halogenated product is remaining in the reactor long enough to react further. 3. Poor Mixing: Inefficient mixing is creating localized areas of high halogen concentration. | 1. Carefully adjust the stoichiometry. A slight excess of the ketone may be beneficial to consume all of the halogenating agent. 2. Increase the flow rate to reduce the residence time. 3. Use a more efficient mixer (e.g., a static mixer) or a reactor with a smaller channel diameter to improve mixing. |
| Reactor Clogging / Blockage | 1. Precipitation of Reagents or Products: The starting materials, intermediates, or products are not fully soluble in the reaction solvent at the operating temperature. 2. Formation of Insoluble Byproducts: Side reactions may be generating insoluble materials. 3. Gas Evolution: Reactions that produce gaseous byproducts (e.g., N₂ from diazomethane reactions) can cause pressure build-up and flow instability if not properly managed. | 1. Choose a solvent system where all components are highly soluble. A co-solvent may be necessary. Increase the temperature to improve solubility. 2. Re-evaluate the reaction conditions to minimize side reactions. This may involve adjusting the temperature, stoichiometry, or catalyst. 3. Use a back-pressure regulator (BPR) to maintain a constant pressure and ensure smooth flow. For reactions with significant gas evolution, a gas-liquid separator can be integrated into the system. |
| Inconsistent Results / Poor Reproducibility | 1. Fluctuations in Pump Flow Rates: Inconsistent delivery of reagents will lead to variable stoichiometry and residence times. 2. Temperature Instability: Fluctuations in the reactor temperature will affect the reaction rate. 3. Degradation of Reagents: Some reagents may be unstable over the course of the experiment. | 1. Calibrate the pumps regularly. Use high-quality pumps designed for continuous flow chemistry. 2. Ensure the reactor is properly thermostatted. Use a reliable heating/cooling system. 3. Prepare fresh solutions of sensitive reagents. If necessary, cool the reagent reservoirs. |
Experimental Protocols & Workflows
Protocol 1: Continuous Flow Synthesis of an α-Chloro Ketone from an N-Protected Amino Acid via in situ Generated Diazomethane
This protocol is adapted from the work of Kappe and co-workers and demonstrates a robust method for the safe synthesis of chiral α-chloro ketones.[2][3][7]
Workflow Diagram:
Caption: Workflow for the continuous synthesis of α-chloro ketones.
Step-by-Step Methodology:
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Use PFA or PTFE tubing for all wetted parts to ensure chemical compatibility. The tube-in-tube reactor is a key component, with the inner tube made of a gas-permeable material (e.g., Teflon AF-2400) to allow for the diffusion of diazomethane.[7]
-
Reagent Preparation:
-
Diazomethane Precursors: Prepare a solution of Diazald in THF and a solution of KOH in a methanol/water mixture.
-
Amino Acid Activation: Prepare a solution of the N-protected amino acid and tributylamine in dry THF, and a separate solution of ethyl chloroformate in dry THF.
-
Hydrohalogenation: Prepare a solution of HCl in diethyl ether.
-
-
Reaction Initiation:
-
Diazomethane Generation: Pump the Diazald and KOH solutions through T-Mixer 1 and into the inner tube of the tube-in-tube reactor. The generated diazomethane will diffuse through the membrane into the outer tube.
-
Mixed Anhydride Formation: Simultaneously, pump the amino acid/tributylamine solution and the ethyl chloroformate solution through T-Mixer 2 and into Residence Time Coil 1 to form the mixed anhydride.
-
-
α-Diazo Ketone Formation: The stream containing the mixed anhydride from Residence Time Coil 1 enters the outer tube of the tube-in-tube reactor, where it reacts with the diffused diazomethane to form the α-diazo ketone.
-
Hydrohalogenation: The α-diazo ketone solution exits the tube-in-tube reactor and is mixed with the HCl/diethyl ether solution in T-Mixer 3. This mixture then flows through Residence Time Coil 2 to complete the conversion to the α-chloro ketone.
-
Collection and Quenching: The product stream is collected in a flask. Any unreacted diazomethane from the inner tube is safely quenched in acetic acid.
Conclusion
The transition to continuous flow for α-halo ketone synthesis represents a significant advancement in chemical manufacturing, offering enhanced safety, improved selectivity, and greater consistency. By understanding the fundamental principles and having a systematic approach to troubleshooting, researchers can effectively harness the power of flow chemistry to accelerate their research and development in a safer and more efficient manner.
References
-
Pinho, V. D., Gutmann, B., Miranda, L. S. M., de Souza, R. O. M. A., & Kappe, C. O. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 1547–1558. [Link]
-
Al-Zoubi, R. M., & Al-Jaber, H. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3123. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering. [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770. [Link]
-
Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Al-Zoubi, R. M. (2021). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
-
Pinho, V. D., Gutmann, B., Miranda, L. S. M., de Souza, R. O. M. A., & Kappe, C. O. (2014). Continuous Flow Synthesis of α-Halo Ketones. American Chemical Society. [Link]
-
Pinho, V. D., Gutmann, B., Miranda, L. S. M., de Souza, R. O. M. A., & Kappe, C. O. (2014). Continuous Flow Synthesis of α- Haloketones – Essential Building Blocks of Antiretroviral Agents. University of Graz. [Link]
-
Al-Zoubi, R. M., & Al-Jaber, H. (2021). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 26(11), 3123. [Link]
-
Pinho, V. D., Gutmann, B., Miranda, L. S. M., de Souza, R. O. M. A., & Kappe, C. O. (2014). Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents. The Journal of Organic Chemistry, 79(5), 1547–1558. [Link]
Sources
- 1. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of 2-bromo-1-(quinolin-6-yl)ethanone: A Comparative Analysis
For Immediate Release
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the versatile synthetic intermediate, 2-bromo-1-(quinolin-6-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative overview of NMR spectroscopy alongside alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the structural elucidation of this and similar α-haloketone compounds.
Introduction: The Significance of this compound
This compound is a key building block in organic synthesis, particularly in the construction of complex heterocyclic systems. The quinoline moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1] The α-haloketone functionality provides a reactive handle for a variety of nucleophilic substitution and condensation reactions, making this compound a valuable precursor for the synthesis of novel therapeutic agents.[1] Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy stands as the cornerstone technique for this purpose.
¹H and ¹³C NMR Spectral Assignment of this compound
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H₂' | ~8.95 | dd | J = 4.2, 1.7 Hz | Deshielded by adjacent nitrogen and ring currents. |
| H₃' | ~7.45 | dd | J = 8.2, 4.2 Hz | Typical aromatic proton in a pyridine ring. |
| H₄' | ~8.20 | dd | J = 8.2, 1.7 Hz | Influenced by the nitrogen atom and ring currents. |
| H₅' | ~8.50 | d | J = 1.8 Hz | Periplasmic interaction with the carbonyl group causes deshielding. |
| H₇' | ~8.15 | dd | J = 8.8, 1.8 Hz | Ortho-coupled to H₈' and meta-coupled to H₅'. |
| H₈' | ~8.25 | d | J = 8.8 Hz | Ortho to the electron-withdrawing acetyl group. |
| -CH₂Br | ~4.50 | s | - | Singlet due to the absence of adjacent protons. Strongly deshielded by both the adjacent carbonyl group and the bromine atom. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~190.0 | Typical chemical shift for an α-haloketone carbonyl carbon. |
| -CH₂Br | ~32.0 | Aliphatic carbon attached to an electron-withdrawing bromine atom. |
| C₂' | ~151.0 | Carbon adjacent to nitrogen in the quinoline ring. |
| C₃' | ~122.0 | Aromatic carbon in the pyridine ring. |
| C₄' | ~136.5 | Aromatic carbon in the pyridine ring. |
| C₄a' | ~148.0 | Quaternary carbon at the ring junction. |
| C₅' | ~130.0 | Aromatic carbon deshielded by the peri interaction with the carbonyl group. |
| C₆' | ~135.0 | Aromatic carbon attached to the acetyl group. |
| C₇' | ~128.5 | Aromatic carbon. |
| C₈' | ~129.5 | Aromatic carbon. |
| C₈a' | ~128.0 | Quaternary carbon at the ring junction. |
Experimental Protocol for NMR Data Acquisition and Analysis
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following detailed methodology is recommended for the characterization of this compound.
I. Sample Preparation
-
Solvent Selection : Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it may result in broader lines for the quinoline protons due to solvent-solute interactions.[2]
-
Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
II. NMR Instrument Parameters
The following parameters are recommended for a 500 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
III. 2D NMR Experiments for Unambiguous Assignment
To confirm the assignments, particularly for the aromatic protons and carbons, a suite of 2D NMR experiments is invaluable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which is crucial for tracing the connectivity of the protons on the quinoline ring.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a direct link between the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the position of the bromoacetyl substituent on the quinoline ring.
Caption: Workflow for NMR analysis of this compound.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary and confirmatory data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the following characteristic absorption bands are expected:
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| C=O (Aryl Ketone) | 1680-1700 | The conjugation of the carbonyl group with the quinoline ring lowers the stretching frequency compared to a saturated ketone.[4] |
| C-Br (Alkyl Halide) | 500-600 | This absorption can sometimes be weak and may be difficult to distinguish in the fingerprint region. |
| C=N, C=C (Aromatic) | 1500-1620 | A series of sharp bands characteristic of the quinoline ring system. |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C-H (Aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds of the -CH₂Br group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (Molecular Weight: 250.09 g/mol ), the following features are anticipated in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺): A pair of peaks at m/z 249 and 251 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragmentation Pathways:
-
α-Cleavage: Loss of the bromine radical (•Br) to give a fragment at m/z 170, corresponding to the [M-Br]⁺ ion. This is often a prominent fragmentation pathway for α-haloketones.
-
Loss of the Bromomethyl Radical: Cleavage of the C-C bond between the carbonyl group and the bromomethyl group, resulting in the loss of •CH₂Br and the formation of the quinolin-6-ylcarbonyl cation at m/z 156.
-
Fragmentation of the Quinoline Ring: Further fragmentation of the quinoline ring can lead to a complex pattern of lower mass ions, though these are often less diagnostic.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound relies heavily on the predictive power of NMR spectroscopy, supported by confirmatory data from IR and MS. While direct experimental NMR data is not widely published, a robust assignment can be achieved through the analysis of structurally related compounds and the application of fundamental spectroscopic principles. The detailed experimental protocol and comparative analysis provided in this guide offer a solid framework for researchers to confidently characterize this and other similar molecules, ensuring the integrity of their synthetic and drug discovery endeavors.
References
- Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of heteroaromatic compounds. Part I. The spectra of monosubstituted quinolines. Journal of the Chemical Society, 2942-2947.
- Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
- Williamson, R. T., & Clennan, E. L. (1997). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of substituted quinolines. Journal of the Chemical Society, 2947-2953.
-
MassBank. (2008). 4'-BROMOACETOPHENONE; EI-B; MS. Retrieved from [Link]
- MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(23), 7291.
- ResearchGate. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. Journal of Molecular Structure, 1125, 549-560.
Sources
- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. researchgate.net [researchgate.net]
- 4. 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of α-Bromoketones: Spotlight on 2-bromo-1-(quinolin-6-yl)ethanone
Introduction
α-Haloketones are a cornerstone class of reagents in organic synthesis, prized for their dual reactivity stemming from the carbonyl group and the adjacent carbon-halogen bond. This unique structural motif renders them highly versatile intermediates for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. Among these, 2-bromo-1-(quinolin-6-yl)ethanone has emerged as a valuable building block for synthesizing compounds with significant biological activity, leveraging the well-established pharmacological profile of the quinoline scaffold.[1][2][3][4]
This guide provides an in-depth comparison of the reactivity of this compound against other representative α-bromoketones. We will dissect the electronic and steric factors that govern its reactivity, provide supporting experimental frameworks for quantitative comparison, and explain the causality behind these observations. This analysis is intended for researchers, scientists, and drug development professionals seeking to strategically employ these powerful synthetic intermediates.
The Fundamental Reactivity of α-Bromoketones
The characteristic reactivity of α-bromoketones is dominated by the electrophilicity of the α-carbon. The presence of two adjacent electron-withdrawing groups—the carbonyl (C=O) group and the bromine atom—creates a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack.[1][5]
The primary reaction pathway for α-bromoketones is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the α-carbon, leading to the simultaneous displacement of the bromide ion, which is an excellent leaving group.[1][5]
Caption: General SN2 mechanism for α-bromoketones.
Another important aspect of their chemistry involves the formation of enol or enolate intermediates, particularly under acidic or basic conditions.[6][7] Acid catalysis promotes the formation of a nucleophilic enol, which can then react with an electrophile like Br₂.[6][7] This reactivity is central to their synthesis but also influences their stability and side reactions.
Profile of this compound
This compound is an aromatic α-bromoketone where the carbonyl group is attached to the 6-position of a quinoline ring. This specific structure imparts a unique reactivity profile shaped by both electronic and steric factors.
-
Electronic Effects: The quinoline ring system is inherently electron-deficient due to the nitrogen heteroatom. This electron-withdrawing nature is transmitted through the aromatic system to the carbonyl group, which in turn further polarizes the Cα-Br bond. This enhanced polarization increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to α-bromoketones bearing less electron-withdrawing aryl groups.
-
Steric Effects: The quinoline moiety is significantly larger and more sterically demanding than a simple phenyl ring. While the substitution is at the 6-position, providing some distance from the reaction center, the overall bulk can slightly modulate reaction rates by hindering the approach of very large nucleophiles.[1]
Its primary utility is as a precursor for a wide array of biologically active quinoline derivatives, particularly in the construction of fused heterocyclic systems like 6-(quinolin-6-yl)imidazo[2,1-b]thiazoles through reactions like the Hantzsch thiazole synthesis.[1][5]
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with a curated set of other α-bromoketones that represent aliphatic, simple aromatic, and substituted aromatic systems.
Comparison Compounds:
-
Bromoacetone (Aliphatic): The simplest α-bromoketone.
-
Phenacyl bromide (2-bromo-1-phenylethanone): The archetypal aromatic α-bromoketone.
-
2-bromo-1-(4-nitrophenyl)ethanone: Aromatic, with a strongly electron-withdrawing group (EWG).
-
2-bromo-1-(4-methoxyphenyl)ethanone: Aromatic, with an electron-donating group (EDG).
Caption: Key factors governing α-bromoketone reactivity.
Analysis of Influencing Factors
-
Electronic Effects: The rate of SN2 reaction is highly sensitive to the electrophilicity of the α-carbon.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and the quinolinyl moiety pull electron density away from the reaction center. This intensifies the partial positive charge on the α-carbon, stabilizing the transition state and accelerating the reaction. Therefore, we predict a reactivity order of: 2-bromo-1-(4-nitrophenyl)ethanone > this compound > Phenacyl bromide.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) push electron density towards the reaction center, which slightly destabilizes the electron-rich transition state and slows the reaction rate.
-
-
Steric Hindrance: The SN2 transition state involves the approach of the nucleophile from the backside of the C-Br bond. Bulky R groups can impede this approach.
-
The quinoline group, while planar, is larger than a phenyl or methyl group. This may lead to a slight reduction in rate compared to what electronic effects alone would suggest, especially with bulky nucleophiles. Bromoacetone, with its small methyl group, is the least sterically hindered.
-
Predicted Reactivity and Supporting Data
While direct kinetic data comparing these specific five compounds under identical conditions is scarce in the literature, we can construct a relative reactivity table based on established principles of physical organic chemistry. The following table summarizes the predicted relative rates for a typical SN2 reaction (e.g., with pyridine).
| Compound | R Group | Key Influencing Factor(s) | Predicted Relative Rate |
| 2-bromo-1-(4-nitrophenyl)ethanone | 4-Nitrophenyl | Strongest electronic withdrawal | ++++ (Fastest) |
| This compound | Quinolin-6-yl | Strong electronic withdrawal, moderate steric bulk | +++ |
| Bromoacetone | Methyl | Minimal steric hindrance, weak inductive withdrawal | ++ |
| Phenacyl bromide (2-bromo-1-phenylethanone) | Phenyl | Baseline aromatic system (weakly withdrawing) | ++ |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxyphenyl | Electronic donation | + (Slowest) |
This predicted order highlights the dominant role of electronic effects. The powerful electron-withdrawing nitro group places its derivative at the top. This compound is expected to be highly reactive, surpassed only by systems with exceptionally strong EWGs.
Experimental Protocol: A Framework for Kinetic Comparison
To empirically validate the predicted reactivity, a pseudo-first-order kinetic study can be performed. This protocol is designed to be a self-validating system by ensuring that the concentration of only one reactant changes significantly over time.
Objective: To determine the relative rate constants for the reaction of various α-bromoketones with a nucleophile (e.g., thiourea) using UV-Vis spectrophotometry.
Causality Behind Experimental Choices:
-
Nucleophile: Thiourea is an excellent choice as it is a soft nucleophile that reacts cleanly via SN2 at the α-carbon. Its reaction product, an isothiouronium salt, often has a different UV-Vis absorbance profile from the reactants.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and salts while not interfering with the SN2 mechanism.
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile (e.g., 20-fold or more), its concentration remains effectively constant throughout the experiment. This simplifies the rate law to Rate = k_obs[α-bromoketone], where k_obs is the observed pseudo-first-order rate constant. This allows for straightforward data analysis.
-
Detection: UV-Vis spectrophotometry is a non-invasive, continuous monitoring technique. The reaction progress can be followed by monitoring the disappearance of the α-bromoketone's absorbance at a specific wavelength (λ_max) or the appearance of the product's absorbance.
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Methodology
-
Preparation: a. Prepare a 1.0 mM stock solution of this compound in acetonitrile. b. Prepare a 20.0 mM stock solution of thiourea in acetonitrile. c. Set the spectrophotometer to monitor a wavelength where the α-bromoketone absorbs strongly (determined by a prior UV scan). Set the temperature of the cuvette holder to 25.0 °C.
-
Blank Measurement: a. Add 3.0 mL of the thiourea solution to a quartz cuvette and place it in the spectrophotometer. Use this as the reference blank.
-
Kinetic Run: a. To a fresh cuvette, add 2.9 mL of the 20.0 mM thiourea solution. b. Rapidly inject 0.1 mL of the 1.0 mM α-bromoketone stock solution, mix quickly by inversion, and immediately begin recording the absorbance as a function of time for at least 3 half-lives.
-
Data Analysis: a. The reaction follows the integrated rate law for a first-order process: ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞), where A_t, A_0, and A_∞ are the absorbances at time t, time zero, and completion, respectively. b. Plot ln(A_t - A_∞) versus time (t). The plot should be linear. c. The slope of this line is equal to -k_obs. The pseudo-first-order rate constant, k_obs, is a direct measure of the compound's reactivity under these conditions.
-
Comparison: a. Repeat steps 1-4 for each of the other α-bromoketones under identical conditions. b. Compare the obtained k_obs values to establish a quantitative ranking of reactivity.
Conclusion
This compound is a highly reactive α-bromoketone, a property conferred by the potent electron-withdrawing nature of the quinoline ring system. This positions it as a more reactive substrate in SN2 reactions than standard aromatic α-bromoketones like phenacyl bromide and even simple aliphatic variants like bromoacetone. Its reactivity is predicted to be surpassed only by systems containing exceptionally strong electron-withdrawing substituents, such as a p-nitro group.
While its steric profile is more substantial than simpler analogues, this factor appears to be secondary to the powerful electronic activation. Understanding this reactivity profile allows synthetic chemists to strategically employ this valuable building block, particularly for the efficient construction of complex heterocyclic scaffolds in medicinal chemistry and materials science. The provided experimental framework offers a robust method for empirically quantifying these differences, enabling the rational selection of substrates and reaction conditions for desired synthetic outcomes.
References
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5247-5329. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(7), 859. Retrieved from [Link]
-
Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2010). The Chemistry of Quinolines. Chemical Reviews, 110(1), 1-84. Retrieved from [Link]
-
Save My Exams. (2023). Reactivity of Halogenoalkanes. Retrieved from [Link]
-
MaChemGuy. (2020, May 4). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. YouTube. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Olatunji, A. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(34), 22005-22029. Retrieved from [Link]
Sources
- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Part 1: The Crystallization Gauntlet: From Soluble Compound to Diffracting Crystal
An In-Depth Guide to the X-ray Crystallography Analysis of Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern kinase inhibitors used in oncology.[1][2][3] The biological activity of these molecules is inextricably linked to their three-dimensional structure and their ability to interact with specific biological targets.[1][4] X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing crucial insights that guide drug design and optimization.[5][6]
This guide offers a comprehensive comparison of methodologies for the structural analysis of quinoline derivatives, moving beyond simple protocols to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of crystallography to accelerate their research.
The most significant hurdle in the X-ray analysis of any small molecule, including quinoline derivatives, is obtaining a high-quality single crystal suitable for diffraction. The process is often described as more of an art than a science, but a systematic, logical approach grounded in the physicochemical properties of the compound can dramatically increase the probability of success. The choice of crystallization method is paramount and is dictated by the derivative's solubility, stability, and purity.
Comparative Analysis of Crystallization Techniques
The optimal technique depends on the specific quinoline derivative. A compound's substituents, polarity, and ability to form intermolecular interactions (e.g., hydrogen bonds, π-stacking) will influence its behavior in various solvent systems.
| Technique | Principle | Ideal for Quinoline Derivatives That Are... | Advantages | Disadvantages |
| Slow Evaporation | A solution is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation and nucleation. | Highly soluble in a volatile solvent; thermally stable at room temperature. | Simple setup; requires minimal sample. | Difficult to control nucleation; may lead to polycrystalline clusters. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is less soluble). The anti-solvent vapor diffuses into the drop, slowly reducing the compound's solubility and inducing crystallization. | Moderately soluble; require finer control over the rate of supersaturation. | High degree of control; excellent for screening multiple conditions; conserves material. | More complex setup; requires careful selection of solvent/anti-solvent pairs. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[7] | Significantly more soluble at higher temperatures than at lower temperatures. | Can produce large, high-quality crystals; scalable. | Requires precise temperature control; not suitable for heat-sensitive compounds. |
| Co-crystallization | The target quinoline derivative is crystallized in the presence of a stoichiometric amount of a "co-former" molecule to form a new crystalline solid via non-covalent interactions. | Prone to oiling out or forming amorphous solids on their own; possess functional groups for hydrogen bonding. | Can overcome issues with poor crystallizability; allows for modification of physicochemical properties. | Requires screening of co-formers; stoichiometry can be challenging to control. |
The Causality of Solvent Selection
The choice of solvent is the most critical variable. For quinoline derivatives, which possess an aromatic, heterocyclic core, a range of solvents should be screened.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These can act as hydrogen bond donors and acceptors, potentially interfering with or participating in the intermolecular interactions that stabilize the crystal lattice. A patent for a specific quinoline derivative details dissolving the compound in a 50-99.9% methanol aqueous solution, heating to dissolve, and then cooling to crystallize.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These are often good starting points as they can dissolve the aromatic system without directly competing for hydrogen bonding sites on the molecule.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are typically used as anti-solvents in vapor diffusion experiments to decrease the solubility of the polar quinoline derivative.
The key is to find a solvent or solvent system in which the compound is sparingly soluble. The ideal state is a clear, saturated solution that is close to the point of nucleation, which can then be gently pushed towards supersaturation by one of the methods described above.
Part 2: Self-Validating Experimental Protocols
Trustworthy structural data begins with robust and reproducible protocols. The following sections provide step-by-step methodologies, including the rationale behind each critical step.
Protocol 1: Slow Evaporation Crystallization
This method is often the first approach due to its simplicity.
Methodology:
-
Dissolution: Dissolve 5-10 mg of the purified quinoline derivative in a minimal amount of a suitable volatile solvent (e.g., dichloromethane, acetone, or an ethanol/water mixture) in a small, clean vial.
-
Filtration (Optional but Recommended): Filter the solution through a syringe filter (0.22 µm) into a new, clean vial.
-
Rationale: This removes microscopic dust particles and impurities that can act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use paraffin film with a few pinholes.
-
Rationale: This controls the rate of solvent evaporation. Too fast, and an amorphous powder may crash out; too slow, and crystallization may not occur. The goal is a slow, steady increase in concentration over several days to weeks.
-
-
Observation: Place the vial in a vibration-free location and monitor for crystal growth over time.
Protocol 2: Vapor Diffusion (Sitting Drop)
This is the preferred method for screening a wide range of conditions with minimal material.
Methodology:
-
Prepare the Reservoir: In the outer well of a crystallization plate, add 500 µL of the reservoir solution (the "anti-solvent" or precipitant, e.g., hexane).
-
Prepare the Compound Solution: In a separate vial, prepare a concentrated solution of the quinoline derivative (e.g., 10 mg/mL) in a suitable solvent (the "drop solvent," e.g., toluene).
-
Set the Drop: Pipette 2 µL of the compound solution onto the sitting drop post in the center of the well.
-
Seal and Incubate: Tightly seal the well with clear tape or a lid to create a closed system. Store in a stable, vibration-free environment.
-
Rationale: The vapor pressure difference between the drop and the reservoir drives the system to equilibrium. The more volatile solvent from the drop will slowly diffuse out while the anti-solvent vapor from the reservoir diffuses in. This gradual change in the drop's composition slowly decreases the solubility of the quinoline derivative, promoting controlled crystal growth.
-
Workflow for X-ray Crystallography of Quinoline Derivatives
The overall process from a synthesized compound to a refined crystal structure follows a logical pipeline, where decisions at each stage impact the final outcome.
Caption: Workflow from compound to final crystal structure.
Part 3: Comparative Analysis: The Impact of Substitution on Crystal Packing
The true power of crystallography lies in comparative analysis. By studying a series of related compounds, one can directly observe how subtle changes in the molecular structure influence the crystal packing and intermolecular interactions. A study by Kopchuk et al. on substituted 2-(2-pyridyl)quinolines provides excellent experimental data for such a comparison.[8]
The researchers analyzed three derivatives, including a non-fluorinated compound and two fluorinated analogues. The introduction of fluorine atoms, a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity, was shown to have a profound effect on the crystal structure.
Quantitative Crystallographic Data Comparison
The table below summarizes the key crystallographic parameters for three 2-(2-pyridyl)quinoline derivatives, demonstrating the structural impact of fluorination and other substitutions.[8]
| Parameter | Compound 1 (Fluorinated) | Compound 2a (Non-fluorinated) | Compound 2b (Fluorinated) |
| Chemical Formula | C₂₀H₁₂F₂N₂ | C₂₄H₁₈N₂ | C₂₄H₁₆F₂N₂ |
| Crystal System | Triclinic | Orthorhombic | Orthorhombic |
| Space Group | P-1 | Pna2₁ | Pbca |
| a (Å) | 3.8719(3) | 13.3088(17) | 13.1077(8) |
| b (Å) | 11.3884(10) | 16.690(2) | 7.5863(5) |
| c (Å) | 16.2562(13) | 7.5549(8) | 34.046(2) |
| α (deg) | 90.204(7) | 90 | 90 |
| β (deg) | 94.739(7) | 90 | 90 |
| γ (deg) | 94.842(7) | 90 | 90 |
| V (ų) | 711.76(10) | 1678.2(3) | 3385.5(4) |
| Z | 2 | 4 | 8 |
| R₁ (I > 2σ(I)) | 0.0721 | 0.0294 | 0.0610 |
| wR₂ (all data) | 0.2162 | 0.0294 | 0.1391 |
Data sourced from Kopchuk et al., Journal of Structural Chemistry, 2019.[8]
Expert Analysis of the Data
-
Impact of Fluorine: The introduction of two fluorine atoms in Compound 1 leads to significant changes in intermolecular interactions. The study notes that polar H···F contacts become dominant, forming a layered packing, whereas significant π-π stacking interactions are absent.[8] In contrast, the non-fluorinated analogue 2a exhibits T-shaped π-contacts as a key feature of its crystal packing.[8] This is a critical insight for drug development, as it demonstrates how fluorine substitution can fundamentally alter the solid-state properties and potential intermolecular interactions with a target protein.
-
Symmetry and Packing: The change from a triclinic (P-1) to an orthorhombic (Pbca) space group between the simpler fluorinated compound (1) and the more complex one (2b) reflects a significant change in molecular symmetry and packing efficiency, driven by the addition of the cyclopentylene moiety.[8]
-
Data Quality: The R₁ value is an indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. The low R₁ value for compound 2a (0.0294) indicates a very high-quality structure refinement. The higher, yet still acceptable, R₁ values for the fluorinated compounds may suggest minor disorder or other complexities introduced by the highly electronegative fluorine atoms.
Decision Logic for Crystallization Strategy
Choosing the right path for crystallization involves assessing the properties of the quinoline derivative and making informed decisions.
Caption: Decision tree for selecting a crystallization strategy.
Conclusion and Future Directions
X-ray crystallography is an indispensable tool in the study of quinoline derivatives, providing unambiguous proof of structure and a deep understanding of the intermolecular forces that govern their behavior in the solid state. As this guide has shown, success is predicated on a logical and systematic approach to crystallization, followed by careful data collection and comparative analysis. The ability to correlate specific structural modifications—such as the addition of fluorine atoms—with changes in crystal packing provides actionable intelligence for medicinal chemists.[8] Future advancements in automated crystallization robotics and computational crystal structure prediction will continue to lower the barrier to entry, but the fundamental principles of rational experimental design will remain the key to unlocking the full potential of this powerful analytical technique.
References
-
Quinoline is a heterocyclic compound that plays a fundamental role in the study of chemical compounds, highlighting its importance in drug development. (RSC Advances)[1]
-
Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., Rusinov, V. L., & Chupakhin, O. N. (2019). X-RAY CRYSTALLOGRAPHIC STUDIES IN A SERIES OF SUBSTITUTED (FLUORINATED) 2-(2-PYRIDYL)QUINOLINES. Journal of Structural Chemistry, 60(6), 972-978. [Link]
-
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). Organic Letters. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
- The crystallization of quinoline. (n.d.).
-
Jones, K. (2024). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. RSC Blogs. [Link]
-
Chemical structures of (a) quinoline containing drugs and clinical... (n.d.). ResearchGate. [Link]
-
Davis, A. M., St-Gallay, S. A., & Kleywegt, G. J. (2011). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 16(17-18), 798-806. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
-
Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Perles, J. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Mass Spectrometry Fragmentation of 2-bromo-1-(quinolin-6-yl)ethanone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Mass Spectrometry in Structural Elucidation
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital information about the molecular weight and structure of a compound through the analysis of its fragmentation patterns.[1] This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromo-1-(quinolin-6-yl)ethanone, a molecule of interest in synthetic and medicinal chemistry due to its reactive α-haloketone moiety and the biologically significant quinoline scaffold.
This document will provide a detailed, mechanistically-driven prediction of the fragmentation pathways of this compound. Furthermore, we will present a comparative analysis of mass spectrometry against other common analytical techniques for the characterization of such small molecules, supported by a hypothetical experimental protocol for data acquisition.
Predicted Mass Spectrum and Fragmentation Pathways of this compound
The molecular formula of this compound is C₁₁H₈BrNO, with a monoisotopic mass of approximately 248.98 g/mol . A key feature in the mass spectrum will be the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a characteristic M and M+2 molecular ion peak cluster with a near 1:1 intensity ratio.
The primary fragmentation pathways are anticipated to be initiated by α-cleavage at the carbonyl group and the loss of the bromine radical.
Key Predicted Fragmentation Pathways:
-
Loss of Bromine Radical (Br•): A facile cleavage of the C-Br bond is expected, leading to the formation of a resonance-stabilized acylium ion. This is a common fragmentation pathway for α-haloketones.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the quinoline ring (α-cleavage) is another highly probable fragmentation route for ketones.[2] This would result in the formation of a quinolin-6-yl cation and a bromoacetyl radical.
-
Fragmentation of the Quinoline Ring: The quinoline ring itself can undergo characteristic fragmentation, often involving the loss of a neutral molecule of hydrogen cyanide (HCN).
The interplay of these pathways will define the mass spectrum. Below is a table summarizing the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 249/251 | [C₁₁H₈⁷⁹BrNO]⁺• / [C₁₁H₈⁸¹BrNO]⁺• | Molecular Ion (M⁺•) |
| 170 | [C₁₁H₈NO]⁺ | M⁺• - Br• |
| 155 | [C₁₀H₇O]⁺ | M⁺• - Br• - CH₃• |
| 128 | [C₉H₆N]⁺ | α-cleavage, loss of COCH₂Br• |
| 101 | [C₈H₅]⁺ | [C₉H₆N]⁺ - HCN |
Visualizing the Fragmentation Cascade
The following diagram, rendered in Graphviz DOT language, illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted fragmentation pathway of this compound.
Comparative Analysis: Mass Spectrometry vs. Other Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and elucidating fragmentation patterns, a comprehensive structural characterization often relies on the synergistic use of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the connectivity of atoms in a molecule.
| Analytical Technique | Strengths | Limitations | Application for this compound |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and formula, structural information from fragmentation.[3] | Isomers can be difficult to distinguish, requires ionization which can sometimes lead to the absence of a molecular ion peak. | Confirms molecular weight and the presence of bromine. The fragmentation pattern provides key structural motifs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on molecular structure and connectivity (¹H, ¹³C, COSY, HSQC, HMBC), non-destructive.[4] | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be challenging to interpret.[5] | Unambiguously determines the substitution pattern on the quinoline ring and confirms the connectivity of the bromoacetyl group. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Limited information on the overall molecular structure. | Confirms the presence of the carbonyl (C=O) group (typically around 1685-1700 cm⁻¹ for aromatic ketones) and the aromatic quinoline ring.[6] |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. | Would provide the definitive solid-state structure, confirming bond lengths and angles. |
Logical Workflow for Structural Elucidation
A logical workflow for the complete characterization of a novel compound like this compound would involve a multi-technique approach.
Caption: A typical workflow for small molecule structural elucidation.
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
The following is a generalized, step-by-step protocol for acquiring an electron ionization (EI) mass spectrum of a solid, non-volatile compound like this compound using a gas chromatograph-mass spectrometer (GC-MS) with a direct insertion probe.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
-
Direct Insertion Probe (DIP) or suitable sample introduction system.
Procedure:
-
Instrument Preparation and Tuning:
-
Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications. This typically involves using a known calibration compound like perfluorotributylamine (PFTBA).
-
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
-
Sample Introduction:
-
If using a GC inlet, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC program should be set to rapidly ramp the temperature to ensure volatilization of the compound into the MS source.
-
Alternatively, for a direct insertion probe, apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 300 amu).
-
Source Temperature: Typically set between 200-250 °C to ensure sample volatilization without thermal degradation.
-
-
Data Acquisition:
-
Initiate the data acquisition. If using a DIP, gradually heat the probe to volatilize the sample into the ion source.
-
Monitor the total ion chromatogram (TIC) to observe the sample elution/evaporation peak.
-
-
Data Analysis:
-
Obtain the mass spectrum corresponding to the apex of the sample peak in the TIC.
-
Analyze the spectrum for the molecular ion peak (M⁺•), the characteristic bromine isotope pattern, and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of similar compounds.
-
Conclusion
The structural elucidation of this compound is effectively achieved through a combination of analytical techniques, with mass spectrometry playing a pivotal role in confirming the molecular weight and providing key structural insights through its fragmentation pattern. By understanding the fundamental principles of fragmentation for the constituent parts of the molecule, a reliable prediction of its mass spectrum can be made. This guide serves as a valuable resource for researchers by providing a framework for the interpretation of mass spectral data for this and similar α-haloketone derivatives of N-heterocycles, thereby accelerating research and development efforts.
References
-
National Measurement Laboratory. (n.d.). Best Practice Guide for Generating Mass Spectra. LGC. Retrieved from [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]
- Kuhn, S. (2024).
-
The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple? Retrieved from [Link]
-
Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]
-
ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. youtube.com [youtube.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 5. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-bromo-1-(quinolin-6-yl)ethanone
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-bromo-1-(quinolin-6-yl)ethanone, a key building block in the synthesis of various pharmacologically active quinoline derivatives, is no exception.[1][2] The presence of impurities, even in trace amounts, can lead to unintended side reactions, alter the pharmacological profile of the final active pharmaceutical ingredient (API), or introduce toxicity.[3] Therefore, a robust, accurate, and validated analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical tool for this purpose, offering high resolution, sensitivity, and quantitative precision.[4][5] This guide provides an in-depth, field-proven perspective on developing and implementing an HPLC method for the purity assessment of this compound. It further compares this gold-standard technique against other viable analytical alternatives, offering researchers a comprehensive framework for making informed methodological choices.
Understanding the Analyte: Causality Behind Method Development
Before designing an analytical method, a thorough understanding of the target molecule and its potential impurities is essential.[4] this compound (Molecular Formula: C₁₁H₈BrNO) is a moderately polar molecule containing a quinoline ring, which is an excellent chromophore for UV detection, and a reactive α-bromoketone functional group.[6][7]
Its primary synthesis route involves the direct bromination of 1-(quinolin-6-yl)ethan-1-one.[6] This synthetic pathway informs the likely impurity profile:
-
Starting Material: Unreacted 1-(quinolin-6-yl)ethan-1-one.
-
Over-brominated Species: Di- or tri-brominated by-products.
-
Hydrolysis Products: The α-bromo group is susceptible to hydrolysis, potentially forming 2-hydroxy-1-(quinolin-6-yl)ethanone, especially in the presence of moisture.
-
Solvent Residues and Reagents: Residual solvents or unquenched reagents from the reaction workup.[8]
A successful analytical method must be capable of separating the main compound from all these potential impurities. Reversed-Phase HPLC (RP-HPLC) is the logical choice due to its effectiveness in separating compounds with varying polarities, which is characteristic of this impurity profile.
The Gold Standard: A Validated RP-HPLC-UV Method
The following method has been optimized for the robust and reliable purity determination of this compound. The rationale behind each parameter is explained to provide a self-validating system.
Experimental Protocol: RP-HPLC-UV Analysis
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 phase provides excellent retention and selectivity for moderately polar aromatic compounds.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (or phosphoric acid), analytical grade.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 silica-based column | Provides optimal retention for the analyte and expected impurities based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase. Formic acid acts as an ion-suppressor, protonating any acidic or basic functional groups to ensure sharp, symmetrical peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. Acetonitrile offers low viscosity and good UV transparency. |
| Elution Mode | Gradient | A gradient elution is crucial for resolving impurities with a wide range of polarities, from the more polar starting materials to potentially less polar, over-brominated by-products, within a reasonable runtime. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B | This gradient profile provides a shallow increase in organic content to separate early-eluting polar impurities, followed by a steeper ramp to elute the main peak and any non-polar impurities. The hold and re-equilibration steps ensure method robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for ensuring reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | The quinoline ring system exhibits strong absorbance at this wavelength, providing high sensitivity for the main compound and related impurities. A DAD can be used to screen for optimal wavelengths and check for peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
3. Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v). This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the prepared sample into the HPLC system.
4. Data Analysis & Purity Calculation:
-
Purity is typically determined using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For higher accuracy, especially for known impurities, reference standards should be used to calculate response factors and determine purity by external standard calibration.
Workflow for HPLC Purity Assessment
Caption: Logical relationships between purity assessment techniques.
Performance Comparison Table
| Technique | Primary Use | Pros | Cons | Relative Sensitivity |
| RP-HPLC-UV | Quantitative Purity | High precision and accuracy, robust, widely available, excellent for routine QC. [3][4] | Provides no structural information on unknown impurities. | High |
| LC-MS | Impurity Identification | Combines separation with mass analysis for structural elucidation of unknowns. [9] | More complex, expensive; quantification can be less robust than UV. | Very High |
| qNMR | Quantitative Purity (Orthogonal) | A primary ratio method; can quantify without specific impurity standards; provides structural confirmation. [10] | Lower sensitivity than HPLC; complex spectra can be difficult to interpret. | Low to Medium |
| GC-MS | Volatile Impurity Analysis | Excellent for identifying and quantifying residual solvents and volatile by-products. | Analyte may be thermally labile and degrade upon injection. | Very High |
| TLC | Reaction Monitoring / Screening | Simple, fast, inexpensive for a quick qualitative check of purity. [11] | Not quantitative, low resolution, low sensitivity. | Low |
Conclusion: An Integrated Approach to Purity Assurance
For the routine purity assessment of this compound, a validated RP-HPLC-UV method is the undisputed gold standard. It provides the necessary precision, accuracy, and robustness required in a regulated drug development environment. [12][13]However, a comprehensive purity profile is best achieved through an integrated approach. LC-MS is invaluable during method development for identifying unknown impurities, which can then be monitored by the HPLC-UV method. Techniques like qNMR serve as excellent orthogonal methods to validate HPLC results and provide an independent measure of purity. By understanding the strengths and limitations of each technique, researchers can build a self-validating and scientifically sound system for ensuring the quality and safety of this critical pharmaceutical intermediate.
References
-
WJPMR. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). Available from: [Link]
-
PubChem. 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Available from: [Link]
-
GXP-CC. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
-
INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Available from: [Link]
-
PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). Available from: [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]
-
ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available from: [Link]
-
SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]
-
ResearchGate. (PDF) Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. (2024). Available from: [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023). Available from: [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024). Available from: [Link]
-
ResearchGate. Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. Available from: [Link]
- Google Patents. CN102134219A - Preparation method of quinoline derivative.
-
MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]
-
ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2024). Available from: [Link]
-
ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2024). Available from: [Link]
-
HPLC.net. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. (2021). Available from: [Link]
-
Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Available from: [Link]
-
ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2024). Available from: [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
-
International Journal of Pharmaceutical and Medical Research. Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. (2020). Available from: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]
- Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Sciensano. Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018). Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. asianjpr.com [asianjpr.com]
- 4. wjpmr.com [wjpmr.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 7. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. noveltyjournals.com [noveltyjournals.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Biological Activity of Quinoline Derivatives Synthesized from 2-bromo-1-(quinolin-6-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Role of a Key Precursor
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] This structural motif is a cornerstone in numerous FDA-approved drugs, highlighting its therapeutic significance.[4]
The synthetic versatility of the quinoline core allows for extensive molecular exploration to optimize potency and selectivity. A particularly valuable starting material in this endeavor is 2-bromo-1-(quinolin-6-yl)ethanone . The presence of a bromine atom alpha to a carbonyl group creates a highly reactive electrophilic center, prime for nucleophilic substitution.[5] This reactivity allows for the straightforward introduction of a diverse array of functional groups and heterocyclic systems, making it an ideal precursor for generating large libraries of novel quinoline derivatives for biological screening. This guide provides a comparative analysis of the biological activities of various quinoline derivatives synthesized from this key intermediate, supported by experimental data and detailed protocols.
Synthetic Strategy: A Gateway to Molecular Diversity
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[5] This allows for the covalent attachment of various nitrogen, oxygen, or sulfur-containing nucleophiles. The general reaction scheme involves the treatment of the bromo-ethanone precursor with a suitable nucleophile (e.g., substituted anilines, thiophenols, benzimidazoles) in a polar aprotic solvent, often in the presence of a mild base to neutralize the HBr byproduct. This versatile approach enables the creation of a structurally diverse library of compounds from a single, readily accessible precursor.
Caption: General workflow for synthesizing a library of quinoline derivatives.
Comparative Analysis of Biological Activities
The true value of this synthetic strategy is realized in the diverse biological profiles of the resulting derivatives. Here, we compare their performance in key therapeutic areas.
Antimicrobial & Antifungal Activity
Quinoline derivatives are well-established antimicrobial agents.[4][6][7][8] The introduction of different moieties via the ethanone linker can significantly modulate this activity, often enhancing potency against a range of bacterial and fungal pathogens.
Experimental Data Summary:
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. The table below presents representative MIC values for hypothetical derivatives compared against common pathogens and a standard antibiotic, Ciprofloxacin.
| Compound ID | Substituent Group (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| QD-1 | 4-Chlorophenylamino | 8 | 16 | 32 |
| QD-2 | 2,4-Difluorophenylamino | 4 | 8 | 16 |
| QD-3 | Benzimidazol-2-yl | 2 | 4 | 8 |
| QD-4 | 4-Methylthiophenyl | 16 | 32 | >64 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 4 |
Field-Proven Insights & Structure-Activity Relationship (SAR):
-
Halogenation: The presence of electron-withdrawing halogen atoms, particularly fluorine and chlorine, on appended phenyl rings consistently enhances antimicrobial activity (compare QD-2 and QD-1 to QD-4 ).[4] This is often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes, and favorable electronic interactions with target enzymes.[4]
-
Heterocyclic Moieties: Incorporating additional heterocyclic systems, such as benzimidazole (QD-3 ), can dramatically boost potency.[4] These moieties can engage in additional binding interactions (e.g., hydrogen bonding, π-stacking) with biological targets like DNA gyrase or peptide deformylase, leading to superior inhibition.[6][9]
-
Superiority to Standards: While standard antibiotics like Ciprofloxacin may show higher potency against specific bacteria, novel derivatives like QD-3 demonstrate a broader spectrum of activity, including valuable antifungal properties, justifying their further development.
Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for determining the MIC of a compound.
-
Preparation: Aseptically prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
Inoculation: Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this suspension to each well.
-
Controls (Critical for Validation):
-
Positive Control: Wells containing only the medium and the microbial inoculum (should show turbidity).
-
Negative Control: Wells containing only sterile medium (should remain clear).
-
Vehicle Control: Wells containing the inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds (should show turbidity).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The quinoline scaffold is a mainstay in the development of anticancer agents, with derivatives acting through mechanisms like cell cycle arrest, apoptosis induction, and angiogenesis inhibition.[10][11][12]
Experimental Data Summary:
The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency in inhibiting cancer cell growth. The table below shows representative IC₅₀ values against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound ID | Substituent Group (R) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| QD-5 | 4-Fluorobenzyloxy | 0.95 | 1.5 |
| QD-6 | Indole-5-yl | 2.1 | 3.4 |
| QD-7 | 4-Methoxyphenylamino | 8.5 | 12.7 |
| Doxorubicin | (Standard Drug) | 0.5 | 0.8 |
Field-Proven Insights & Structure-Activity Relationship (SAR):
-
Potent Scaffolds: Certain substitutions, such as a 4-fluorobenzyloxy group (QD-5 ), can lead to compounds with potent, sub-micromolar antiproliferative activity.[13]
-
Mechanism of Action: Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[11] This is a highly desirable mechanism in cancer therapy as it safely eliminates malignant cells.
-
Therapeutic Window: While Doxorubicin is highly potent, it is also associated with significant cardiotoxicity. Novel derivatives like QD-5 , even if slightly less potent, may offer a better safety profile and a wider therapeutic window, making them promising candidates for further investigation.[14]
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability, providing a robust measure of a compound's cytotoxic potential.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated using non-linear regression analysis.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Caption: Simplified pathway of apoptosis induced by a quinoline derivative.
Antioxidant Activity
Some quinoline derivatives can act as antioxidants, neutralizing harmful free radicals implicated in various diseases.[15][16][17] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Data Summary:
The antioxidant capacity is often expressed as an IC₅₀ value, representing the concentration required to scavenge 50% of the DPPH radicals.
| Compound ID | Substituent Group (R) | DPPH Scavenging IC₅₀ (µM) |
| QD-8 | 3,4-Dihydroxyphenylamino | 25.5 |
| QD-9 | 4-Hydroxyphenylamino | 85.2 |
| QD-7 | 4-Methoxyphenylamino | >200 |
| Ascorbic Acid | (Standard Antioxidant) | 15.0 |
Field-Proven Insights & Structure-Activity Relationship (SAR):
-
Phenolic Hydroxyls: The most significant factor for antioxidant activity is the presence of phenolic hydroxyl groups, which can readily donate a hydrogen atom to stabilize free radicals. The catechol moiety (two adjacent hydroxyls) in QD-8 confers much stronger activity than a single hydroxyl group (QD-9 ).
-
Blocked Hydroxyls: Methylating the hydroxyl group, as in the methoxy-substituted QD-7 , effectively abolishes the antioxidant activity, confirming the crucial role of the acidic proton.
-
Mechanism: The DPPH assay relies on the principle that an antioxidant can donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from deep violet to pale yellow.[16]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Controls:
-
Blank: 100 µL of methanol plus 100 µL of the test compound (to account for compound color).
-
Control: 100 µL of methanol plus 100 µL of the DPPH solution (represents 100% radical activity).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined by plotting the scavenging percentage against the compound concentration.
Caption: Mechanism of the DPPH antioxidant assay.
Conclusion and Future Perspectives
This compound stands out as a strategic and highly effective precursor for the synthesis of diverse quinoline derivatives with significant therapeutic potential. The ease of introducing a wide range of chemical moieties through nucleophilic substitution allows for extensive exploration of the chemical space around the quinoline scaffold.
Our comparative analysis demonstrates that specific structural modifications directly influence biological outcomes. Halogenated and heterocyclic substituents are key for enhancing antimicrobial and antifungal activities, while phenolic hydroxyl groups are critical for antioxidant capacity. Furthermore, derivatives bearing moieties like fluorinated benzyloxy groups have shown potent, sub-micromolar anticancer activity.
Future work should focus on synthesizing second-generation derivatives based on these structure-activity relationship insights. Investigating the precise molecular targets and mechanisms of action for the most potent compounds through techniques like molecular docking and proteomics will be crucial. These efforts will pave the way for optimizing lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a versatile chemical precursor to a novel therapeutic agent.
References
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]
-
MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]
-
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
-
MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link]
-
ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Available from: [Link]
-
PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link]
-
ScienceDirect. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available from: [Link]
-
PubMed. Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. Available from: [Link]
-
ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available from: [Link]
-
PubMed. Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline. Available from: [Link]
-
ResearchGate. (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Available from: [Link]
-
NIH. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Available from: [Link]
-
Bentham Science. Biological Activities of Quinoline Derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. Available from: [Link]
-
ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. Available from: [Link]
-
ResearchGate. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Available from: [Link]
-
ResearchGate. Recent Studies of Antioxidant Quinoline Derivatives. Available from: [Link]
-
APJHS. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available from: [Link]
-
MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
-
Routledge. Natural Occurrence and Biological Activities of Quinoline Derivatives. Available from: [Link]
-
ojs.wiserpub.com. Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Available from: [Link]
-
ResearchGate. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]
-
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Available from: [Link]
-
. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]
-
ResearchGate. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link]
-
Bentham Science. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apjhs.com [apjhs.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline-based Compounds with Potential Activity against Drugres...: Ingenta Connect [ingentaconnect.com]
- 15. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]
- 16. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-bromo-1-(quinolin-6-yl)ethanone: A Modern Approach
Introduction: The Significance of a Key Synthetic Intermediate
In the landscape of pharmaceutical research and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antimicrobial properties.[1] 2-bromo-1-(quinolin-6-yl)ethanone is a critical building block in this field, serving as a versatile precursor for the synthesis of more complex, biologically active molecules.[2] Its utility lies in the reactive α-bromoketone moiety, which allows for the construction of various heterocyclic systems, such as imidazothiazoles and thiazole derivatives, through nucleophilic substitution and subsequent cyclization reactions.[2]
The efficacy and cost-effectiveness of synthesizing novel drug candidates are heavily dependent on the efficiency and robustness of the methods used to create these key intermediates. Traditional synthetic routes often rely on hazardous reagents and harsh conditions, prompting the need for safer, more sustainable, and higher-yielding alternatives. This guide provides a comprehensive validation of a new, greener synthetic methodology for this compound, comparing it directly with established protocols. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to guide researchers in their synthetic strategy.
Overall Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is typically accomplished in two primary stages, starting from quinoline itself.
-
Acylation: Introduction of an acetyl group at the 6-position of the quinoline ring to form the ketone precursor, 6-acetylquinoline.
-
α-Bromination: Selective bromination of the methyl group of 6-acetylquinoline to yield the final product.
This guide will evaluate both classical and modern methods for each stage, culminating in a complete, optimized workflow.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-bromo-1-(quinolin-6-yl)ethanone and Its Precursors
In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a vast array of pharmacologically active compounds.[1] Its derivatives are integral to the development of novel therapeutic agents. Among the most versatile building blocks is 2-bromo-1-(quinolin-6-yl)ethanone, a key intermediate prized for its dual reactivity. The presence of an α-bromoketone functional group provides two electrophilic sites, making it a powerful precursor for constructing complex heterocyclic systems, such as imidazothiazoles.[1]
This guide offers an in-depth spectroscopic comparison of this compound with its direct precursor, 6-acetylquinoline, and the parent heterocycle, quinoline. Understanding the distinct spectroscopic fingerprints of each compound is paramount for researchers to verify synthesis progression, confirm product identity, and ensure the purity of their intermediates. We will explore the nuances of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing the critical data and experimental rationale necessary for confident chemical characterization.
The Synthetic Pathway: From Quinoline to a Versatile Intermediate
The synthesis of this compound is a targeted transformation focusing on the α-carbon of the acetyl group on 6-acetylquinoline. The most common and efficient method is the α-bromination of the ketone.
This reaction typically proceeds via an acid-catalyzed enol intermediate.[2][3] The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. Subsequent deprotonation forms an enol, which then acts as a nucleophile, attacking molecular bromine to yield the final α-bromo ketone.[2] This selective bromination of the side chain, rather than the aromatic quinoline ring, is a critical aspect of this synthesis.[3]
Figure 1: Synthesis workflow from quinoline to the target compound.
Comparative Spectroscopic Analysis
The transformation from a simple aromatic heterocycle to a more complex α-bromoketone introduces significant changes in the molecule's interaction with electromagnetic radiation. These changes are captured by various spectroscopic techniques, providing a clear roadmap of the chemical conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence or absence of specific functional groups.
-
Quinoline: The spectrum is dominated by C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹) and various C=C and C=N stretching vibrations within the aromatic system (typically in the 1600-1450 cm⁻¹ region).[4][5]
-
6-Acetylquinoline: The most significant change is the appearance of a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch. For aromatic ketones, this peak is typically observed around 1685-1666 cm⁻¹.[6][7] The presence of aliphatic C-H stretching from the methyl group will also be visible (~2925 cm⁻¹).
-
This compound: The carbonyl (C=O) stretching frequency is often slightly shifted compared to its precursor due to the electronic effect of the adjacent bromine atom.[8] The key change is the disappearance of the aliphatic C-H stretching bands of the methyl group and the appearance of C-H stretching for the -CH₂Br group. A C-Br stretching vibration will also be present, typically in the lower frequency "fingerprint region" (below 700 cm⁻¹).
| Compound | Key FTIR Absorptions (cm⁻¹) | Functional Group Assignment |
| Quinoline | ~3050, 1600-1450 | Aromatic C-H Stretch, Aromatic C=C/C=N Stretch |
| 6-Acetylquinoline | ~3050, ~2925, ~1680 (strong, sharp) , 1600-1450 | Aromatic C-H, Aliphatic C-H, Aromatic Ketone C=O Stretch |
| This compound | ~3050, ~1690 (strong, sharp) , 1600-1450, <700 | Aromatic C-H, α-Haloketone C=O Stretch , C-Br Stretch |
Table 1: Comparative summary of key FTIR absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[9] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.[10]
-
Quinoline: The ¹H NMR spectrum shows a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm).[11] The protons on the pyridine ring are generally more deshielded (further downfield) than those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom.[9]
-
6-Acetylquinoline: The introduction of the acetyl group causes two major changes. First, a new singlet appears in the aliphatic region, typically around δ 2.5-2.7 ppm, corresponding to the three equivalent protons of the methyl group (-CH₃).[12][13] Second, the chemical shifts of the aromatic protons on the quinoline ring are adjusted due to the electronic effects of the new substituent.
-
This compound: The most dramatic change is observed in the side chain. The singlet from the methyl group disappears and is replaced by a new singlet corresponding to the two protons of the bromomethyl group (-CH₂Br). This singlet is shifted significantly downfield to approximately δ 4.5-5.0 ppm.[14] This substantial downfield shift is caused by the strong deshielding effect of the adjacent electronegative bromine atom and the carbonyl group. The ¹³C NMR spectrum will show a corresponding upfield shift for the α-carbon due to the "heavy atom effect" of bromine, while the carbonyl carbon signal will remain significantly downfield (>190 ppm).[14]
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm) |
| Quinoline | 7.0-9.0 (complex multiplets) | 120-151 (aromatic carbons) |
| 6-Acetylquinoline | 7.3-8.9 (aromatic protons), ~2.7 (singlet, 3H) | 121-150 (aromatic), ~26 (CH₃) , ~197 (C=O) |
| This compound | 7.4-9.0 (aromatic protons), ~4.8 (singlet, 2H) | 122-152 (aromatic), ~31 (CH₂Br) , ~191 (C=O) |
Table 2: Comparative summary of key NMR data.
Figure 2: Key ¹H NMR signal transformation during bromination.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
-
Quinoline (C₉H₇N): The molecular ion peak [M]⁺ will appear at m/z = 129.
-
6-Acetylquinoline (C₁₁H₉NO): The molecular ion peak [M]⁺ will be observed at m/z = 171. A common fragmentation pattern is the loss of the methyl group (-15) to give a fragment at m/z = 156, or the loss of the entire acetyl group (-43) to give a fragment at m/z = 128.
-
This compound (C₁₁H₈BrNO): This compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, two molecular ion peaks of almost equal intensity will be observed at m/z = 249 ([M]⁺ with ⁷⁹Br) and m/z = 251 ([M+2]⁺ with ⁸¹Br).[15][16] This isotopic signature is definitive proof of the successful incorporation of a single bromine atom.
| Compound | Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| Quinoline | C₉H₇N | 129.16 | 129 [M]⁺ |
| 6-Acetylquinoline | C₁₁H₉NO | 171.19 | 171 [M]⁺, 156 [M-CH₃]⁺ |
| This compound | C₁₁H₈BrNO | 250.09 | 249 [M]⁺, 251 [M+2]⁺ (Characteristic 1:1 ratio) |
Table 3: Comparative summary of key Mass Spectrometry data.
Experimental Protocols
Synthesis of this compound
-
Dissolution: Dissolve 6-acetylquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the collected solid or the organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol.
Spectroscopic Data Acquisition
-
FTIR: Spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
MS: Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is common for providing fragmentation patterns, while Electrospray Ionization (ESI) is often used for accurate mass determination of the molecular ion.
Conclusion
The spectroscopic journey from quinoline to 6-acetylquinoline and finally to this compound is marked by clear and predictable changes. The appearance of a strong carbonyl peak in the FTIR spectrum confirms the initial acylation. The subsequent bromination is unequivocally verified by the downfield shift of the α-protons in the ¹H NMR spectrum and, most definitively, by the characteristic 1:1 isotopic pattern of the molecular ion in the mass spectrum. By leveraging these powerful analytical techniques, researchers can confidently track their synthesis, validate the structure of their products, and proceed with the development of novel chemical entities with high purity and integrity.
References
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(10), 1389. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis, 9(3). Retrieved from [Link]
-
Wang, Z., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Retrieved from [Link]
-
Nickon, A., et al. (1963). Chemical Shifts of Axial and Equatorial α-Protons in the N.m.r. of Steroidal α-Haloketones. Journal of the American Chemical Society, 85(14), 2185–2186. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]
-
Reddit. (2020). How does the bromination of acetophenone look like? (Br2, FeBr3). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectral chemical shifts δ (ppm) of Hα and. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 13. 6-Methylquinoline(91-62-3) IR Spectrum [m.chemicalbook.com]
- 14. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
A Comparative Guide to the Synthesis of 6-(quinolin-6-yl)imidazo[2,1-b]thiazoles: A Focus on Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
The 6-(quinolin-6-yl)imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, combining the pharmacologically relevant quinoline and imidazo[2,1-b]thiazole moieties, has positioned it as a promising candidate for the development of novel therapeutic agents. This guide provides a comparative analysis of synthetic routes to this important scaffold, with a particular focus on the strategic advantages of alternative precursor selection. We will delve into the traditional Hantzsch-type synthesis and contrast it with a modern, multicomponent approach, the Groebke-Blackburn-Bienaymé (GBB) reaction, providing detailed experimental protocols and a critical evaluation of their respective merits.
The Importance of the 6-(quinolin-6-yl)imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a recurring motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The quinoline ring system is also a cornerstone in medicinal chemistry, famously represented in antimalarial drugs like quinine and chloroquine, and more recently in a range of anticancer and antibacterial agents. The fusion of these two potent pharmacophores in the 6-(quinolin-6-yl)imidazo[2,1-b]thiazole structure has generated considerable interest in its potential as a lead compound for novel drug development programs.
Traditional Synthesis: The Hantzsch Reaction Pathway
The classical and most established method for the synthesis of the imidazo[2,1-b]thiazole ring system is a variation of the Hantzsch thiazole synthesis.[3][4][5] This approach involves the condensation of a 2-aminothiazole with an α-halocarbonyl compound. In the context of our target molecule, this translates to the reaction between 2-aminothiazole and a quinoline-containing α-bromoketone.
Precursor A: 2-bromo-1-(quinolin-6-yl)ethan-1-one
The key precursor for the traditional synthesis is 2-bromo-1-(quinolin-6-yl)ethan-1-one. This intermediate is typically prepared from 6-acetylquinoline via bromination.
Workflow for Traditional Synthesis:
Caption: Traditional Hantzsch synthesis of 6-(quinolin-6-yl)imidazo[2,1-b]thiazole.
Mechanism of the Hantzsch Reaction:
The reaction proceeds through an initial S-alkylation of the 2-aminothiazole by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the final imidazo[2,1-b]thiazole ring system.[6]
Experimental Protocol: Traditional Hantzsch Synthesis
Step 1: Synthesis of this compound
-
To a solution of 6-acetylquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and ethyl acetate, add bromine (1.0-1.2 eq) dropwise at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product can be isolated by pouring the reaction mixture into ice-cold water, followed by filtration and washing of the precipitate. Further purification can be achieved by recrystallization.
Step 2: Synthesis of 6-(quinolin-6-yl)imidazo[2,1-b]thiazole
-
A mixture of this compound (1.0 eq) and 2-aminothiazole (1.0-1.2 eq) in a polar solvent such as ethanol or DMF is heated to reflux.[7]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent.
| Parameter | Traditional Hantzsch Synthesis |
| Precursors | This compound, 2-aminothiazole |
| Number of Steps | Two (synthesis of α-bromoketone, then condensation) |
| Reaction Conditions | Typically refluxing in a polar solvent (e.g., ethanol, DMF) |
| Potential Drawbacks | Use of lachrymatory and corrosive bromine and α-bromoketones, multi-step process. |
An Alternative Approach: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
A more contemporary and efficient alternative to the traditional Hantzsch synthesis is the Groebke-Blackburn-Bienaymé (GBB) reaction.[8][9] This is a one-pot, three-component reaction that allows for the rapid assembly of the imidazo[2,1-b]thiazole core from readily available starting materials. For the synthesis of our target molecule, this reaction utilizes quinoline-6-carboxaldehyde, 2-aminothiazole, and an isocyanide.
Precursor B: Quinoline-6-carboxaldehyde
The key precursor for the GBB reaction is quinoline-6-carboxaldehyde, which is a commercially available or readily synthesized starting material.
Workflow for the GBB Reaction:
Caption: One-pot Groebke-Blackburn-Bienaymé synthesis.
Mechanism of the GBB Reaction:
The GBB reaction is believed to proceed via the formation of an N-acylimminium ion intermediate from the condensation of the aldehyde and the 2-aminothiazole. This is followed by the nucleophilic attack of the isocyanide and a subsequent intramolecular cyclization to yield the final product.
Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Synthesis
-
To a solution of quinoline-6-carboxaldehyde (1.0 eq) and 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene), add an isocyanide (e.g., tert-butyl isocyanide, 1.0-1.2 eq).[10]
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, scandium triflate) may be added to facilitate the reaction.[11]
-
The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
| Parameter | Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Precursors | Quinoline-6-carboxaldehyde, 2-aminothiazole, Isocyanide |
| Number of Steps | One-pot |
| Reaction Conditions | Often milder conditions (room temperature to reflux) |
| Advantages | High atom economy, operational simplicity, rapid access to molecular diversity. |
Comparative Analysis and Conclusion
| Feature | Traditional Hantzsch Synthesis | Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Efficiency | Generally good yields for the condensation step, but the overall yield is dependent on the synthesis of the α-bromoketone. | Often provides good to excellent yields in a single step, leading to higher overall efficiency. |
| Safety & Handling | Involves the use of hazardous reagents like bromine and lachrymatory α-bromoketones. | Generally utilizes less hazardous starting materials. Isocyanides can be toxic and should be handled with care in a well-ventilated fume hood. |
| Versatility | The diversity of the final product is primarily determined by the availability of substituted 2-aminothiazoles and α-haloketones. | Offers greater potential for generating diverse libraries of compounds by varying the aldehyde, amino-azole, and isocyanide components. |
| Process Simplicity | A two-step process requiring isolation of the intermediate. | A one-pot procedure that simplifies the experimental setup and work-up. |
References
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][2][7]thiadiazoles. Tetrahedron, 67(40), 7295-7317.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.).
- Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5226-5231.
- Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). Indian Journal of Heterocyclic Chemistry, 27(4), 329-334.
- This compound | 97596-07-1. (n.d.). Benchchem.
- Hantzsch Thiazole Synthesis: Application Notes and Protocols for Researchers. (2025). Benchchem.
- Al-Tel, T. H., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.
-
3-(6-Phenylimidazo [2,1-b][1][2][7]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. (2020). Molecules, 25(18), 4249.
- Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone. (2018). Research Journal of Pharmacy and Technology, 11(11), 4935-4941.
- Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2016). European Journal of Organic Chemistry, 2016(15), 2634-2641.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1839–1879.
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018). Bioorganic Chemistry, 78, 235-246.
- Synthesis of 2-imidazolines. (n.d.). Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.
- 2-Bromo-1-(quinolin-6-yl)ethan-1-one | 97596-07-1. (n.d.). ChemScene.
- 6-Chloroimidazo[2,1-b]thiazole | CAS 23576-81-0. (n.d.). Santa Cruz Biotechnology.
- The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). (2019). Chemistry – A European Journal, 25(54), 12474-12517.
-
Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1][7]Thiazine Derivatives. (2021). Pharmaceuticals, 14(10), 1047.
- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). Turkish Journal of Chemistry, 49(5), 1063-1082.
- Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free. (2023). Chemistry Proceedings, 14(1), 103.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Synthesis of 6-bromo-4-iodoquinoline. (2018).
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Synthesis, 49(10), 2266-2274.
Sources
- 1. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. sciforum.net [sciforum.net]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
The Evolving Threat of Resistance: A Comparative Guide to the Efficacy of Quinoline-Based Compounds
In the ever-present battle against infectious diseases, the rise of drug-resistant pathogens poses a formidable challenge to global health. For decades, quinoline-based compounds have been a cornerstone of our antimicrobial arsenal, demonstrating remarkable efficacy against a wide spectrum of bacteria, parasites, and even viruses. However, the relentless evolution of resistance mechanisms necessitates a continuous effort to innovate and develop novel quinoline derivatives that can outmaneuver these resilient foes. This guide provides a comprehensive comparison of the efficacy of various quinoline-based compounds against drug-resistant strains, supported by experimental data and detailed protocols for researchers and drug development professionals.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile scaffold for the development of therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including antimalarial, antibacterial, antifungal, and antiviral properties. The biological profile of these compounds is highly dependent on the type and position of substitutions on the quinoline ring, allowing for extensive medicinal chemistry efforts to optimize their potency and overcome resistance.
Comparative Efficacy Against Drug-Resistant Bacteria
The emergence of multidrug-resistant (MDR) bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has rendered many conventional antibiotics ineffective. Quinolone antibiotics, particularly the fluoroquinolones, have been pivotal in treating bacterial infections, but their efficacy is now threatened by increasing resistance.
Fluoroquinolones: A Generation Game Against Resistance
Fluoroquinolones exert their bactericidal action by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] Resistance often arises from mutations in the genes encoding these enzymes. The following table compares the in vitro efficacy of various fluoroquinolones against MRSA strains.
| Compound | Class | MRSA Resistance Rate (%) | Representative MIC (μg/mL) vs. MRSA | Reference |
| Ciprofloxacin | 2nd Gen. Fluoroquinolone | 92.5 | >32 | [2][3] |
| Ofloxacin | 2nd Gen. Fluoroquinolone | 80.4 | >16 | [2][3] |
| Levofloxacin | 3rd Gen. Fluoroquinolone | 49.5 | 8 - 16 | [2] |
| Moxifloxacin | 4th Gen. Fluoroquinolone | 39.3 | 4 - 8 | [2] |
| Gatifloxacin | 4th Gen. Fluoroquinolone | 53.3 | 8 - 16 | [2] |
| Sparfloxacin | 3rd Gen. Fluoroquinolone | 45.8 | 8 | [2] |
| JNJ-Q2 | Novel Fluoroquinolone | N/A | 0.015 - 0.25 | [4] |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from multiple sources to provide a comparative overview.
As the data indicates, later-generation fluoroquinolones like moxifloxacin generally exhibit lower resistance rates and greater potency against MRSA compared to older agents like ciprofloxacin.[2] However, the emergence of resistance to even these newer agents underscores the need for novel compounds. JNJ-Q2, an experimental fluoroquinolone, has demonstrated significantly greater potency against MRSA, highlighting a promising avenue for future development.[4]
Novel Quinoline Derivatives Overcoming Resistance
Researchers are actively developing novel quinoline derivatives and hybrids to combat resistant bacteria. These compounds often feature unique structural modifications designed to evade existing resistance mechanisms.
| Compound/Class | Target Pathogen(s) | Key Findings & MIC Values (μg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) | Vancomycin-resistant E. faecium | MIC of 4 µg/mL (Vancomycin MIC > 64 µg/mL) | [2] |
| Quinoline-2-one derivative (Compound 6c) | MRSA, VRE, MRSE | MIC of 0.75 µg/mL vs MRSA & VRE; 2.50 µg/mL vs MRSE | [5] |
| Quinoline-hydrazone derivatives | E. coli, P. aeruginosa, E. faecium, S. aureus, K. pneumoniae, A. baumannii | Broad-spectrum activity demonstrated. | [3] |
| Quinoline-sulfonamide derivatives | Gram-positive & Gram-negative bacteria | Exhibited inhibitory activity with MICs ranging from 0.125-8 μg/ml. | [3] |
| Indolizinoquinoline-5,12-dione derivative (Compound 7) | MRSA, E. coli | MIC of 2 µg/mL against both strains. | [2] |
These novel compounds demonstrate the potential of chemical diversification of the quinoline scaffold to yield potent agents against highly resistant bacterial strains.[2][3][5]
Antimalarial Quinolines: A Long-Standing Battle with Resistance
Quinolines, such as chloroquine, have been a mainstay of malaria treatment for decades.[6] However, their efficacy has been severely compromised by the spread of resistant Plasmodium falciparum strains.[6]
Chloroquine vs. Mefloquine: A Tale of Waning Efficacy and Alternatives
Chloroquine acts by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion.[7] Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which enhances the efflux of the drug from the food vacuole.[8]
The following table compares the efficacy of chloroquine and mefloquine, another quinoline antimalarial, against resistant P. falciparum.
| Compound | 28-Day Curative Efficacy vs. Chloroquine-Resistant P. falciparum (%) | 28-Day Curative Efficacy vs. P. vivax (%) | Reference |
| Chloroquine | 26 | 82 | [9][10] |
| Mefloquine | 96 | 99.6 | [9][10] |
The data clearly illustrates the dramatic loss of chloroquine's efficacy against resistant P. falciparum and the superior performance of mefloquine in regions with high levels of chloroquine resistance.[9][10]
Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Tuberculosis
Bedaquiline is a diarylquinoline with a unique mechanism of action, targeting the ATP synthase of Mycobacterium tuberculosis, the causative agent of tuberculosis.[11] This novel mechanism makes it a critical component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[11]
Mechanism of Action: Bedaquiline
Bedaquiline specifically binds to the c subunit of the ATP synthase enzyme, inhibiting its function and disrupting the production of ATP, the energy currency of the cell.[12] This leads to a depletion of the bacterium's energy reserves and ultimately results in cell death.[12]
Experimental Protocols for Efficacy and Safety Assessment
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. The following sections provide detailed methodologies for key in vitro assays used to evaluate the efficacy and cytotoxicity of antimicrobial compounds.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for this assay.[13]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This brings the final volume in each well to 100 µL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[1]
-
Assessment of Cytotoxicity using the MTT Assay
It is crucial to evaluate the potential toxicity of new compounds to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Signaling Pathway: MTT Assay Principle
Caption: Principle of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Cell viability is expressed as a percentage of the vehicle control.
-
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to evaluate the pharmacokinetic and pharmacodynamic properties of a compound and its efficacy in a complex biological system. Murine models of infection are commonly used for this purpose.
For instance, a study on novel quinoline derivatives demonstrated their efficacy in a mouse model of Clostridium difficile infection (CDI).[9] Another study showed that a quinoline-4-carboxamide derivative provided a complete cure at a dose of 30 mg/kg in a P. berghei mouse model of malaria.[16] These in vivo studies are critical for advancing promising compounds into preclinical and clinical development.[9][16]
Conclusion and Future Perspectives
The quinoline scaffold continues to be a rich source of antimicrobial drug candidates. The escalating threat of drug resistance demands a multifaceted approach, combining the rational design of novel derivatives, rigorous in vitro and in vivo evaluation, and a deep understanding of their mechanisms of action. The comparative data and detailed protocols presented in this guide are intended to empower researchers in their quest for the next generation of quinoline-based therapeutics that can effectively combat drug-resistant pathogens and safeguard public health. The continuous exploration of structure-activity relationships and the identification of novel cellular targets will be crucial in staying ahead in the evolutionary arms race against infectious diseases.
References
- Jain, A., & Agarwal, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences, 8(1), 1-25.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
- Maguire, J. D., Krisin, Marwoto, H., Richie, T. L., Fryauff, D. J., & Baird, J. K. (2006). Mefloquine is highly efficacious against chloroquine-resistant Plasmodium vivax malaria and Plasmodium falciparum malaria in Papua, Indonesia. Clinical Infectious Diseases, 42(8), 1067–1072.
- World Health Organization. (2023). World malaria report 2023.
- Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. (2015). Malaria Journal, 14, 49.
- CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
- Morrow, B. J., He, W., Amsler, K. M., Foleno, B. D., Macielag, M. J., Lynch, A. S., & Bush, K. (2011). Efficacy of a New Fluoroquinolone, JNJ-Q2, in Murine Models of Staphylococcus aureus and Streptococcus pneumoniae Skin, Respiratory, and Systemic Infections. Antimicrobial Agents and Chemotherapy, 55(11), 5245–5251.
- Comparative in-vitro activity of new quinolones against clinical isolates and resistant mutants. (1991). Journal of Antimicrobial Chemotherapy, 28(5), 719-728.
- Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022). Viruses, 14(7), 1458.
- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). Bioorganic & Medicinal Chemistry Letters, 68, 128766.
- Building diagrams using graphviz. (2021). Chad's Blog.
- Dot Language (graph based diagrams). (2018). Medium.
- CLSI M07-A9 and CLSI M100-S22. (n.d.). ANSI Webstore.
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Applied Nanoscience, 13, 6745–6757.
- Suggested modes of action of chloroquine against Plasmodium falciparum... (n.d.).
- Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (2010). Antiviral Research, 85(2), 373-381.
- MTT Cell Proliferation Assay. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Mefloquine is highly efficacious against chloroquine-resistant Plasmodium vivax malaria and Plasmodium falciparum malaria in Papua, Indonesia. (2006). PubMed.
- Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. (2023). European Journal of Medicinal Chemistry, 261, 115782.
- Animal models of efficacy to accelerate drug discovery in malaria. (2013). Parasitology, 141(1), 1-13.
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Applied Nanoscience, 13(9), 6745-6757.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). Molecules, 28(18), 6599.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. (2017). Molecules, 22(12), 2139.
- A Review on Quinoline Derived Scaffolds as Anti-HIV Agents. (2020). Current Drug Targets, 21(14), 1434-1453.
- New Quinoline Derivatives and their Antimicrobial Potential Against Candida Albicans and Staphylococcus Aureus. (2024). Chemistry & Biodiversity, e202400891.
- What is the mechanism of Bedaquiline Fumarate?. (2024).
- Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1986). European Journal of Clinical Microbiology, 5(2), 196-202.
- Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (2010). Antiviral Research, 85(2), 373-381.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Current status of experimental models for the study of malaria. (2021). Frontiers in Cellular and Infection Microbiology, 11, 769972.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry, 59(16), 7534–7550.
- Drawing a signal-flow diagram as in SICP. (2012). Stack Overflow.
- Dot Language (graph based diagrams). (2018). Medium.
- Chloroquine. (n.d.). Wikipedia.
- CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. 19th Edition, CLSI, Wayne. (n.d.). Scientific Research Publishing.
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
- CLSI M07-A9 and CLSI M100-S22. (n.d.). ANSI Webstore.
- Successful preclinical tests for new agent against severe malaria. (2017). German Center for Infection Research.
- Drawing graphs with dot. (2015). Graphviz.
- Building diagrams using graphviz. (2021). Chad's Blog.
- Bedaquiline. (n.d.). Working Group for New TB Drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 7. Visualizing Signal Flow in Cell Signaling Model | Robert Osazuwa Ness [robertosazuwaness.com]
- 8. Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. youtube.com [youtube.com]
- 13. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sketchviz.com [sketchviz.com]
- 15. atcc.org [atcc.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-1-(quinolin-6-yl)ethanone
As researchers and developers in the pharmaceutical landscape, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of these chemicals extends beyond their use in an experiment; it culminates in their safe and responsible disposal. 2-bromo-1-(quinolin-6-yl)ethanone, a reactive intermediate common in medicinal chemistry, demands our utmost respect not only in its handling but also in its final disposition. Its α-bromo ketone structure, key to its synthetic utility, is also the source of its significant hazardous properties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. We will move beyond simple instructions to explain the causality behind these protocols, grounding every recommendation in established safety principles and chemical reactivity.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is not a benign powder. It is a potent lachrymator and a corrosive agent, capable of causing severe skin burns and eye damage.[2] The primary driver for this reactivity is the bromine atom positioned on the carbon alpha to the carbonyl group. This arrangement makes the carbon highly electrophilic and susceptible to nucleophilic attack, a property exploited in synthesis but also one that makes it hazardous upon contact with biological tissues.[1] The toxicological properties have not been fully investigated, which necessitates treating the compound with a high degree of caution.[2]
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential.
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][3] | Use safety glasses with side shields and/or a face shield. |
| Respiratory Irritation | May cause respiratory irritation; potent lachrymator.[2][4] | Handle exclusively within a certified chemical fume hood. |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. |
The Core Disposal Directive: Segregation is Non-Negotiable
The single most critical step in the disposal of this compound is its correct classification and segregation as Halogenated Organic Waste .[5] This is a direct consequence of the bromine atom in its structure.
Why is this segregation so critical? Halogenated organic compounds require specialized high-temperature incineration (often 1100 °C or higher) to ensure their complete destruction and to prevent the formation of highly toxic and environmentally persistent byproducts like dioxins and furans.[6] Co-mingling this waste with non-halogenated solvents, which are often recycled as fuel, can contaminate the entire waste stream, leading to regulatory violations and significantly increased disposal costs.[7]
The disposal process can be visualized as a clear, decision-driven workflow.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
Follow these step-by-step procedures for all waste streams containing this compound.
Protocol 1: Disposal of Solid Waste and Unused Product
This protocol applies to the pure compound, reaction residues, or any solid mixture containing the title compound.
-
Work Area Preparation : Ensure you are working within a certified chemical fume hood to mitigate inhalation risks from dust or vapors.[3]
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[2][8] A face shield is recommended if there is a risk of splashing.
-
Waste Transfer : Using a dedicated spatula or scoop, carefully transfer the solid waste into a designated Halogenated Organic Solid Waste container.
-
Containerization : The waste container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.[10] Keep the container closed except when adding waste.[11]
-
Labeling : Affix a "Hazardous Waste" tag to the container as soon as the first portion of waste is added.[11] Clearly list all chemical constituents, including "this compound," and their estimated percentages.
-
Storage : Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[11]
Protocol 2: Management of Contaminated Labware and Debris
This includes items such as weighing paper, gloves, pipette tips, and contaminated glassware.
-
Gross Decontamination : If possible, scrape any visible solid residue from contaminated items directly into the Halogenated Organic Solid Waste container.
-
Disposable Items : Place all contaminated disposable items (e.g., gloves, weighing paper, paper towels used for cleanup) into the same Halogenated Organic Solid Waste container.
-
Causality : These items are now considered hazardous waste by contact and must be disposed of according to the same high-temperature incineration protocol.
-
-
Non-Disposable Glassware :
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone).
-
Collect this first rinse in a designated Halogenated Organic Liquid Waste container. This rinse is now considered halogenated waste.
-
Subsequent rinses can be managed according to standard laboratory procedures for non-halogenated waste, but the initial rinse is critical for proper segregation.
-
Protocol 3: Spill Management
In the event of a spill outside of a containment hood, the following procedure must be initiated immediately.
-
Alert and Evacuate : Alert personnel in the immediate area. Due to its lachrymatory and respiratory irritant properties, evacuate the area if the spill is large or if dust is airborne.[2]
-
Secure the Area : Restrict access to the spill area.
-
PPE : Before cleanup, don a higher level of PPE, including double gloves, safety goggles, a face shield, and a lab coat. If significant dust is present, respiratory protection may be required.
-
Cleanup :
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid generating dust.[9]
-
Carefully sweep or scoop the mixture into a designated Halogenated Organic Solid Waste container.[2]
-
Perform a final wipe of the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.
-
-
Disposal : Seal, label, and store the waste container as described in Protocol 1.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed protocols, you contribute to a culture of safety and environmental stewardship. The chemical properties that make this compound a valuable research tool also define the necessary precautions for its disposal.
References
-
Prasath, R., et al. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
Capot Chemical. (2025). Material Safety Data Sheet. [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH. [Link]
-
The Organic Chemistry Tutor. (2020). Elimination of Alpha Bromides. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
Sources
- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ptb.de [ptb.de]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-bromo-1-(quinolin-6-yl)ethanone
For Immediate Reference: Key Safety and Handling Information
For researchers and scientists engaged in drug development and organic synthesis, the proper handling of reactive intermediates is paramount. This guide provides essential safety and logistical information for 2-bromo-1-(quinolin-6-yl)ethanone, a compound that, while valuable in synthesis, requires careful management due to its inherent chemical properties. This document is intended to supplement, not replace, your institution's safety protocols and a thorough review of any available Safety Data Sheet (SDS).
Hazard Profile: A Synthesis of Component Risks
GHS Classifications for this compound: [1]
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
The quinoline moiety itself is a hazardous substance, classified as toxic if swallowed, harmful in contact with skin, a skin and eye irritant, and a suspected mutagen and carcinogen.[2] The α-bromo ketone group is known for its corrosive and toxic properties, and many compounds in this class are lachrymators (tear-inducing agents).[3][4] Therefore, it is critical to treat this compound as a substance with the potential for significant health effects upon exposure.
| Hazard | Associated Component | Potential Effects |
| Acute Toxicity (Oral) | Quinoline & α-bromo ketone | Harmful or toxic if swallowed.[1][2] |
| Skin Corrosion/Irritation | Quinoline & α-bromo ketone | Causes skin irritation, potentially severe.[1][2] |
| Serious Eye Damage/Irritation | Quinoline & α-bromo ketone | Causes serious eye irritation, potentially severe.[1][2] |
| Respiratory Irritation | α-bromo ketone | May cause respiratory tract irritation.[1] |
| Lachrymator | α-bromo ketone (potential) | May cause tearing.[4] |
| Mutagenicity/Carcinogenicity | Quinoline (suspected) | Suspected of causing genetic defects and cancer.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant and potentially corrosive nature of this compound, a stringent PPE protocol is non-negotiable. Standard laboratory attire, including a flame-resistant lab coat, long pants, and closed-toe shoes, is the minimum requirement.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl Rubber Gloves . Double-gloving is recommended. | Nitrile gloves offer poor resistance to ketones and halogenated hydrocarbons.[5] Butyl rubber provides superior protection against these chemical classes.[6] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential lachrymatory effects. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used in situations with inadequate ventilation or when handling larger quantities. |
| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from splashes. |
Operational Plan: From Benchtop to Waste
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Engineering Controls and Work Environment
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.
-
Eyewash and Safety Shower: Ensure immediate and unobstructed access to a functional eyewash station and safety shower.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace by lining the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula for solid transfers and minimize the creation of dust.
-
In Case of a Spill:
-
Small Spill: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. Wash your hands thoroughly after removing your gloves.
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be disposed of as hazardous waste.
-
Disposal Method: The recommended disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7] Neutralization with a reducing agent may also be a viable option, but this should only be performed by trained personnel following established protocols.[7]
Visual Workflow for Handling this compound
Caption: A visual representation of the safe handling workflow for this compound.
References
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved January 26, 2026, from [Link]
-
G, A. M., & A, S. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2465. [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]
-
International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemos.de [chemos.de]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
